Isoquinoline-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYMAJLARWXZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282786 | |
| Record name | isoquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-80-4 | |
| Record name | 3-Isoquinolinecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27987 | |
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| Record name | isoquinoline-3-carbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80282786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-Formylisoquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG4ERY67PZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Isoquinoline-3-carbaldehyde from Isoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic routes for the preparation of isoquinoline-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the parent heterocycle, isoquinoline. This document details two primary multi-step pathways, including experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a research and development setting.
Executive Summary
The synthesis of this compound from isoquinoline is a non-trivial transformation that necessitates multi-step synthetic sequences. Direct formylation at the C3 position of the isoquinoline nucleus is challenging due to the electronic properties of the heterocyclic system, which favor electrophilic substitution on the benzene ring and nucleophilic substitution at the C1 position. This guide outlines two viable synthetic strategies: the oxidation of 3-methylisoquinoline and the reduction of isoquinoline-3-carbonitrile. Each pathway presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.
Synthetic Pathways
Two principal routes for the synthesis of this compound from isoquinoline have been identified and are detailed below.
Route 1: Synthesis via Oxidation of 3-Methylisoquinoline
This pathway involves the introduction of a methyl group at the C3 position of isoquinoline, followed by its oxidation to the corresponding aldehyde.
Logical Workflow:
Caption: Synthetic workflow for this compound via 3-methylisoquinoline.
Step 1: Synthesis of 3-Methylisoquinoline from Isoquinoline (Minisci-type Reaction)
The introduction of a methyl group at the C3 position of isoquinoline can be achieved through a Minisci-type reaction. This reaction involves the generation of a methyl radical which then attacks the protonated, electron-deficient isoquinoline ring. While Minisci reactions on isoquinolines typically yield a mixture of C1 and C3 isomers, conditions can be optimized to favor C3 substitution.
Step 2: Oxidation of 3-Methylisoquinoline to this compound
The methyl group at the C3 position can be oxidized to a formyl group using selenium dioxide (SeO₂). This reaction is often carried out at elevated temperatures. It is important to note that this oxidation can lead to the formation of by-products such as the corresponding carboxylic acid and N-oxide.
Route 2: Synthesis via Reduction of Isoquinoline-3-carbonitrile
This alternative pathway involves the introduction of a cyano group at the C3 position, which is then selectively reduced to the aldehyde.
Logical Workflow:
Caption: Synthetic workflow for this compound via isoquinoline-3-carbonitrile.
Step 1: Synthesis of 3-Haloisoquinoline from Isoquinoline
Direct halogenation of isoquinoline at the C3 position is not straightforward. Electrophilic halogenation typically occurs at positions 5 and 8. A multi-step sequence is often required to introduce a halogen at the C3 position, which may involve the synthesis of an isoquinoline derivative with a directing group or a more complex synthetic route.
Step 2: Synthesis of Isoquinoline-3-carbonitrile from 3-Haloisoquinoline
Once 3-haloisoquinoline (e.g., 3-bromoisoquinoline) is obtained, the cyano group can be introduced via a nucleophilic substitution reaction, often catalyzed by a transition metal such as palladium or copper.
Step 3: Reduction of Isoquinoline-3-carbonitrile to this compound
The final step is the selective reduction of the nitrile to the aldehyde. This is reliably achieved using a bulky reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the corresponding amine.[1]
Data Presentation
The following tables summarize the quantitative data for the key transformations described in the synthetic pathways.
Table 1: Oxidation of 3-Methylisoquinoline
| Parameter | Value | Reference |
| Starting Material | 3-Methylisoquinoline | N/A |
| Reagent | Selenium Dioxide (SeO₂) | [2] |
| Solvent | Dioxane or Xylene | [2] |
| Temperature | 180 °C | [2] |
| Reaction Time | Not specified | [2] |
| Yield of Aldehyde | 23% | [2] |
| By-products | Isoquinoline-3-carboxylic acid, Isoquinoline-3-carboxylic acid N-oxide | [2] |
Table 2: Reduction of Isoquinoline-3-carbonitrile
| Parameter | Value | Reference |
| Starting Material | Isoquinoline-3-carbonitrile | N/A |
| Reagent | Diisobutylaluminium hydride (DIBAL-H) (1.05 eq) | [3] |
| Solvent | Diethyl ether or Toluene | [1][3] |
| Temperature | -78 °C | [1][3] |
| Reaction Time | 1.5 - 2 hours | [1][3] |
| Yield | High (typically >80%) | [1][4] |
Experimental Protocols
Protocol 1: Oxidation of 3-Methylisoquinoline with Selenium Dioxide
Warning: Selenium dioxide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
To a solution of 3-methylisoquinoline (1.0 eq) in a high-boiling solvent such as dioxane or xylene, add selenium dioxide (1.1 - 1.5 eq).
-
Heat the reaction mixture to 180 °C and maintain this temperature with stirring for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated selenium metal.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate this compound from the carboxylic acid and N-oxide by-products.
Protocol 2: Reduction of Isoquinoline-3-carbonitrile with DIBAL-H
Warning: DIBAL-H is a pyrophoric reagent and reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.
-
Dissolve isoquinoline-3-carbonitrile (1.0 eq) in anhydrous diethyl ether or toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H in hexanes or toluene (1.0 M, 1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1.5 to 2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by column chromatography if necessary.[1][3]
References
Spectroscopic Profile of Isoquinoline-3-carbaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for isoquinoline-3-carbaldehyde, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Introduction
This compound (C₁₀H₇NO, Molecular Weight: 157.17 g/mol ) is a heterocyclic aromatic aldehyde. The presence of the isoquinoline scaffold and the reactive aldehyde group makes it a valuable precursor for the synthesis of a wide range of biologically active compounds and functional materials. Accurate and detailed spectroscopic data is crucial for its unambiguous identification, quality control, and the characterization of its derivatives. This guide presents a consolidated summary of its known spectroscopic properties and the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| 10.22 | s | - | H-10 (Aldehyde) |
| 9.34 | s | - | H-1 |
| 8.60 | s | - | H-4 |
| 8.16 | d | 8.5 | H-5 |
| 7.96 | d | 8.2 | H-8 |
| 7.86 | dd | 8.4, 7.0 | H-6 or H-7 |
| 7.64 | t | 7.5 | H-7 or H-6 |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) [ppm] | Assignment |
| 190.8 | C-10 (Aldehyde) |
| 150.6 | Aromatic C |
| 149.2 | Aromatic C |
| 140.3 | Aromatic C |
| 132.8 | Aromatic C |
| 129.8 | Aromatic C |
| 129.5 | Aromatic C |
| 128.6 | Aromatic C |
| 128.0 | Aromatic C |
| 127.1 | Aromatic C |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi resonance) |
| ~1700 | Strong | C=O Stretch (Aldehyde) |
| ~1600-1450 | Medium-Strong | Aromatic C=C Ring Stretching |
| ~850-750 | Strong | C-H Out-of-plane Bending |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Ion | Method |
| 158.0 | [M+H]⁺ | LRMS (ESI) |
Note: This represents the protonated molecule as observed by low-resolution electrospray ionization mass spectrometry.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard. The spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. A background spectrum of a pure KBr pellet is recorded first and subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Low-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., a time-of-flight analyzer). The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. For high-resolution mass spectrometry (HRMS), an instrument such as an Agilent Technologies 6510 Q-TOF MS can be utilized to obtain an accurate mass measurement, confirming the elemental composition.[1]
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.
Caption: General workflow for the spectroscopic characterization of this compound.
This guide provides foundational spectroscopic information for this compound, facilitating its use in research and development. For further details on specific applications and reactivity, consulting the primary literature is recommended.
References
An In-Depth Technical Guide to the Physical Properties of Isoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-3-carbaldehyde, a heterocyclic aromatic aldehyde, is a significant scaffold in medicinal chemistry and organic synthesis. Its derivatives have demonstrated a wide range of biological activities, making a thorough understanding of its physical and chemical properties crucial for its application in drug design and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental methodologies and relevant visualizations.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, characterization, and application in various chemical reactions and biological assays. A summary of its key physical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO | |
| Molecular Weight | 157.17 g/mol | |
| Appearance | Solid | |
| Melting Point | 47 °C | |
| Boiling Point | 151 °C at 10 Torr | |
| Density | 1.223 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.94 ± 0.30 (Predicted) |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 10.24 | s | 1H | Aldehyde proton (-CHO) | |
| 9.35 | s | 1H | Aromatic proton | |
| 8.36 | s | 1H | Aromatic proton | |
| 8.07-7.98 | m | 2H | Aromatic protons | |
| 7.82-7.32 | m | 2H | Aromatic protons |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation | Reference |
| 158 | [M+H]⁺ (Protonated Molecule) |
Solubility Profile
Experimental Protocols
Detailed experimental protocols for determining the physical properties of organic compounds are crucial for reproducibility and accuracy.
Melting Point Determination
The melting point is a key indicator of a substance's purity. A common method for its determination is the capillary tube method.
Methodology:
-
A small, finely powdered sample of the organic solid is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a heating bath (e.g., a Thiele tube filled with oil) or a melting point apparatus.
-
The bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.
-
The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded as the melting point range. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.
Solubility Determination
A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a new compound.
Methodology:
-
Approximately 2-5 mg of the solid solute is placed in a small test tube.
-
About 0.5 mL of the solvent is added to the test tube.
-
The mixture is agitated or stirred vigorously for a set period (e.g., 1-2 minutes) at room temperature.
-
The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all.
-
If the compound is insoluble at room temperature, the mixture can be gently heated to assess for any change in solubility.
-
This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules.
¹H NMR Spectroscopy Protocol:
-
A small amount of the sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The NMR tube is placed in the spectrometer.
-
The spectrometer is tuned, and the magnetic field is shimmed to ensure homogeneity.
-
The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).
-
The FID is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected.
-
The chemical shifts, integration, and multiplicity of the signals are analyzed to elucidate the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions.
Electrospray Ionization (ESI) Mass Spectrometry Protocol:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
A high voltage is applied to the tip of the infusion capillary, causing the solution to form a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.
-
The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
Logical Relationships in Synthesis
The synthesis of this compound often involves the oxidation of a precursor molecule. A common synthetic route is the oxidation of 3-methylisoquinoline. This logical relationship can be visualized as a workflow.
Caption: Synthetic pathway for this compound.
This diagram illustrates the transformation of the starting material, 3-methylisoquinoline, into the final product, this compound, through an oxidation reaction. This type of visualization is crucial for understanding the synthetic logic and planning experimental work.
An In-depth Technical Guide to Isoquinoline-3-carbaldehyde (CAS 5470-80-4)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Properties
Isoquinoline-3-carbaldehyde is a heterocyclic aromatic aldehyde with the chemical formula C₁₀H₇NO. The presence of the isoquinoline scaffold, a key structural motif in many natural alkaloids and pharmacologically active compounds, combined with the reactive aldehyde group at the 3-position, makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2]
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5470-80-4[1][3] |
| Molecular Formula | C₁₀H₇NO[3] |
| Molecular Weight | 157.17 g/mol [3] |
| Melting Point | 47 °C[1] |
| Boiling Point | 151 °C at 10 Torr[1] |
| Appearance | White to yellow or brown solid[1] |
| pKa (Predicted) | 2.94 ± 0.30[1] |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H-NMR (CDCl₃, 300 MHz) | δ 10.24 (s, 1H, CHO), 9.35 (s, 1H), 8.36 (s, 1H), 8.07-7.98 (m, 2H), 7.82-7.32 (m, 2H)[1] |
| ¹³C-NMR (CDCl₃, 101 MHz) | δ 190.8 (CHO), 150.6, 149.2, 140.3, 132.8, 129.8, 129.5, 128.6, 128.0, 127.1[4][5] |
| Mass Spectrometry (ESI) | m/z 158 ([M+H]⁺)[1][6] |
| Infrared (IR) | Characteristic C=O stretching for aromatic aldehydes in the region of 1730-1715 cm⁻¹ is expected.[6] |
Synthesis and Reactivity
The aldehyde group at the C3 position of the isoquinoline ring is a versatile chemical handle for a variety of transformations, making it a key intermediate in the synthesis of more complex molecules.[2]
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of a corresponding ester, such as methyl isoquinoline-3-carboxylate.
-
Materials:
-
Methyl isoquinoline-3-carboxylate
-
Anhydrous Toluene
-
Diisobutylaluminum hydride (DIBAL-H) (1 M solution in toluene)
-
Ether
-
Acetic Acid
-
Water
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
Dissolve methyl isoquinoline-3-carboxylate (2.0 g, 10.7 mmol) in anhydrous toluene in a flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diisobutylaluminum hydride (1 M solution in toluene, 21.4 mL, 21.4 mmol) to the cooled solution via syringe over 15 minutes.
-
Maintain the reaction mixture at -78 °C and quench the reaction by adding a mixture of ether (80 mL), acetic acid (20 mL), and water (8 mL).
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
Separate the organic layer and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane (e.g., 1:4 to 1:3) to yield this compound.[1]
-
Caption: Synthesis workflow for this compound.
Key Reactions: Schiff Base Formation
This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental for introducing a wide array of functional groups and building molecular complexity.
-
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Add the primary amine (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[7]
-
Caption: Reaction scheme for Schiff base formation.
Biological Activity and Therapeutic Potential
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8]
Anticancer Activity
Derivatives of isoquinoline-carbaldehydes, particularly thiosemicarbazones, have shown potent anticancer activity. While specific data for the 3-carbaldehyde isomer is limited in the provided search results, studies on isoquinoline-1-carboxaldehyde thiosemicarbazones demonstrate significant efficacy in preclinical models.
Table 3: In Vitro Cytotoxicity of Isoquinoline-1-carboxaldehyde Thiosemicarbazone Derivatives
| Compound | Description | Cell Line | IC₅₀ (µM) |
| MAIQ | 4-methyl-5-amino-1-formyl-isoquinoline thiosemicarbazone | Leukemia | 3.2[8] |
| 9a | 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia (in vivo) | T/C value of 177 at 40 mg/kg[8] |
| 9b | 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia (in vivo) | T/C value of 177 at 40 mg/kg[8] |
T/C value represents the treated vs. control tumor size ratio.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Isoquinoline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the isoquinoline derivative and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by plotting a dose-response curve.[1][9][10][11][12][13]
-
Caption: Experimental workflow for an MTT cytotoxicity assay.
Anti-inflammatory Activity and Signaling Pathway
Isoquinoline derivatives have been shown to possess anti-inflammatory properties. Studies on isoquinoline-1-carboxamides have demonstrated that their anti-inflammatory and anti-migratory effects in microglial cells are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6][14]
In response to inflammatory stimuli like lipopolysaccharide (LPS), a cascade of phosphorylation events activates MAPKs (such as ERK, JNK, and p38). These kinases, in turn, can lead to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This releases NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.[6][14][15] Isoquinoline derivatives have been shown to inhibit the phosphorylation of MAPKs and IκB, thereby preventing NF-κB nuclear translocation and reducing the expression of these inflammatory mediators.[6][14]
Caption: Inhibition of the MAPK/NF-κB signaling pathway.
Conclusion and Future Directions
This compound is a versatile and valuable scaffold in drug discovery and organic synthesis. Its straightforward synthesis and the reactivity of its aldehyde functionality allow for the generation of diverse libraries of compounds. While significant research has highlighted the therapeutic potential of the broader isoquinoline class, further investigation into the specific biological activities and mechanisms of action of this compound and its direct derivatives is warranted. Future research should focus on synthesizing and screening novel derivatives for various therapeutic targets, with a particular emphasis on quantitative structure-activity relationship (QSAR) studies to optimize their potency and selectivity. The exploration of their effects on key signaling pathways, such as the MAPK/NF-κB pathway, will be crucial in elucidating their therapeutic potential for inflammatory diseases and cancer.
References
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- 5. Isoquinoline(119-65-3) IR Spectrum [m.chemicalbook.com]
- 6. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Isoquinoline Core: A Technical Guide to its Discovery, History, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline alkaloids represent a vast and structurally diverse family of natural products that have profoundly impacted medicine and pharmacology. From the potent analgesic properties of morphine to the antimicrobial activity of berberine and the smooth muscle relaxant effects of papaverine, these compounds, all sharing the characteristic isoquinoline scaffold, have been a cornerstone of drug discovery for over two centuries. This technical guide provides an in-depth exploration of the discovery, history, structural elucidation, biosynthesis, and signaling pathways of key isoquinoline alkaloids, presenting the information in a manner tailored for researchers and professionals in the field.
A Pivotal Discovery: The Dawn of Alkaloid Chemistry
The story of isoquinoline alkaloids begins with the isolation of the first pure alkaloid from a plant source, a landmark achievement that laid the foundation for modern pharmacognosy and phytochemistry. Prior to the 19th century, the therapeutic properties of plants were utilized through crude extracts and preparations, with little understanding of their active chemical constituents.
This paradigm shifted with the pioneering work of the German pharmacist Friedrich Sertürner. Between 1804 and 1817, through meticulous experimentation with opium, the dried latex of the poppy Papaver somniferum, Sertürner succeeded in isolating a crystalline substance he named "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing properties.[1][2][3][4] This discovery, detailed in his 1817 publication, marked the birth of alkaloid chemistry and demonstrated for the first time that a single, pure compound was responsible for the medicinal effects of a plant.[4][5][6]
Following Sertürner's breakthrough, French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou embarked on a series of investigations that led to the isolation of a host of other alkaloids, further solidifying this new field of study. While they are more famously known for isolating quinine and strychnine, their work contributed significantly to the growing understanding of these nitrogenous plant bases.
The parent isoquinoline structure itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp. They achieved this separation through the fractional crystallization of the acid sulfate salt of the basic components of coal tar.
Unraveling the Molecular Architecture: The Structural Elucidation of Key Isoquinoline Alkaloids
Determining the complex, multi-ring structures of the early isoquinoline alkaloids was a formidable challenge for chemists of the 19th and early 20th centuries. Lacking the sophisticated spectroscopic techniques available today, they relied on a combination of elemental analysis, functional group determination, and systematic chemical degradation.
Morphine: A Puzzle of Rings
The structural elucidation of morphine (C₁₇H₁₉NO₃) was a long and arduous process that spanned several decades. Early work established the presence of a tertiary nitrogen atom and two hydroxyl groups, one phenolic and one alcoholic.[7][8] The key to deciphering its intricate pentacyclic structure lay in a series of degradation experiments. One of the most critical techniques employed was Hofmann exhaustive methylation , a process that involves reacting the alkaloid with excess methyl iodide to form a quaternary ammonium salt, which is then treated with a base (like silver oxide) and heated to induce elimination, opening the nitrogen-containing ring.[9] By repeatedly applying this method and analyzing the resulting smaller, more identifiable fragments, chemists could piece together the carbon skeleton of the original molecule.
The culmination of these efforts came in 1925 when Sir Robert Robinson and John Masson Gulland proposed the correct structure of morphine.[10] This structure was ultimately confirmed by total synthesis by Marshall D. Gates, Jr. in 1952.[7]
Berberine: A Yellow Clue
Berberine (C₂₀H₁₈NO₄⁺), a bright yellow quaternary isoquinoline alkaloid, presented its own set of challenges for structural determination. Found in a variety of plants, most notably from the Berberis genus, its structure was elucidated through similar methods of chemical degradation and functional group analysis. Oxidation reactions were particularly informative, breaking the molecule down into smaller, recognizable aromatic acids that provided clues to the arrangement of its rings. The presence of methylenedioxy and methoxy groups was also established through specific chemical tests.
Papaverine: A Simpler Scaffold
Papaverine (C₂₀H₂₁NO₄), another alkaloid isolated from opium, has a simpler benzylisoquinoline structure compared to morphine. Its structural elucidation also relied heavily on oxidative degradation.[11][12] Oxidation with potassium permanganate yielded various products, including veratric acid and other substituted benzoic acids, which helped to identify the nature and substitution pattern of its two aromatic rings.[12] The presence of four methoxy groups and a tertiary nitrogen was also confirmed through chemical means.[12]
The Factory of Life: Biosynthesis of Isoquinoline Alkaloids
The intricate structures of isoquinoline alkaloids are assembled in plants through complex biosynthetic pathways, starting from simple amino acid precursors. The central building block for this class of compounds is the amino acid tyrosine .
The biosynthesis of the benzylisoquinoline scaffold, the precursor to a vast array of isoquinoline alkaloids, begins with the conversion of tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[13] These two molecules then undergo a Pictet-Spengler condensation, catalyzed by the enzyme norcoclaurine synthase (NCS) , to form (S)-norcoclaurine, the first committed intermediate in the pathway.
From (S)-norcoclaurine, a series of methylations, hydroxylations, and rearrangements, catalyzed by a suite of enzymes including O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, lead to the formation of the key branch-point intermediate, (S)-reticuline .
The Path to Morphine
The biosynthesis of morphine from (S)-reticuline is a remarkable example of stereochemical control and enzymatic specificity. (S)-reticuline is first converted to its enantiomer, (R)-reticuline.[14][15][16] This is followed by a crucial intramolecular carbon-carbon phenol coupling reaction, catalyzed by the enzyme salutaridine synthase , to form salutaridine.[14][16] A subsequent series of reductions and an acetylation lead to thebaine, which is then demethylated in a stepwise manner to first codeine and finally morphine.[14][15]
dot digraph "Morphine Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.6, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
Tyrosine [fillcolor="#FBBC05"]; Dopamine [fillcolor="#4285F4"]; Four_HPAA [label="4-HPAA", fillcolor="#4285F4"]; S_Norcoclaurine [label="(S)-Norcoclaurine", fillcolor="#34A853"]; S_Reticuline [label="(S)-Reticuline", fillcolor="#EA4335"]; R_Reticuline [label="(R)-Reticuline", fillcolor="#EA4335"]; Salutaridine [fillcolor="#4285F4"]; Thebaine [fillcolor="#FBBC05"]; Codeine [fillcolor="#34A853"]; Morphine [fillcolor="#EA4335"];
Tyrosine -> Dopamine; Tyrosine -> Four_HPAA; Dopamine -> S_Norcoclaurine [label=" NCS"]; Four_HPAA -> S_Norcoclaurine; S_Norcoclaurine -> S_Reticuline [label=" OMTs, NMT,\n P450s"]; S_Reticuline -> R_Reticuline [label=" Epimerase"]; R_Reticuline -> Salutaridine [label=" Salutaridine\n Synthase"]; Salutaridine -> Thebaine [label=" Multi-step"]; Thebaine -> Codeine [label=" Demethylation"]; Codeine -> Morphine [label=" Demethylation"]; } caption: "Simplified biosynthetic pathway of morphine from tyrosine."
Mechanisms of Action: How Isoquinoline Alkaloids Exert Their Effects
The diverse pharmacological activities of isoquinoline alkaloids stem from their ability to interact with specific molecular targets in the body, initiating cascades of cellular events.
Morphine and the Opioid Receptors
The profound analgesic and euphoric effects of morphine are mediated through its interaction with opioid receptors , which are G-protein coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems.[17][18] Morphine is a potent agonist for the μ-opioid receptor (MOR) .[18]
Binding of morphine to the MOR triggers a conformational change in the receptor, leading to the dissociation of the associated heterotrimeric G-protein into its Gαi and Gβγ subunits.[17][19] The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19][20] The Gβγ subunits can directly interact with and open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron, and can also inhibit voltage-gated calcium channels, reducing neurotransmitter release.[19] The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission.[19]
dot digraph "Morphine Signaling Pathway" { graph [splines=true, overlap=false, width=7.6, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
Morphine [fillcolor="#EA4335"]; MOR [label="μ-Opioid Receptor", fillcolor="#FBBC05"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#4285F4"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#34A853"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#FFFFFF"]; Ca_channel [label="↓ Ca²⁺ Influx", shape=ellipse, fillcolor="#FFFFFF"]; K_channel [label="↑ K⁺ Efflux", shape=ellipse, fillcolor="#FFFFFF"]; Neuron [label="Neuronal Hyperpolarization\n↓ Neurotransmitter Release", shape=note, fillcolor="#FFFFFF"]; Analgesia [label="Analgesia", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Morphine -> MOR; MOR -> G_protein; G_protein -> AC [arrowhead=tee]; G_protein -> Ca_channel [arrowhead=tee]; G_protein -> K_channel; AC -> cAMP; cAMP -> Neuron; Ca_channel -> Neuron; K_channel -> Neuron; Neuron -> Analgesia; } caption: "Signaling cascade of morphine via the μ-opioid receptor."
Berberine and AMPK Activation
Berberine exhibits a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and metabolic regulatory activities. One of its key mechanisms of action is the activation of AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis.[21][22][23][24][25]
By activating AMPK, berberine influences numerous downstream pathways.[22][24] In the context of its anti-diabetic effects, AMPK activation leads to increased glucose uptake in muscle and fat cells, partly through the enhanced translocation of the GLUT4 glucose transporter to the cell membrane.[24] It also inhibits gluconeogenesis (the production of glucose) in the liver. Furthermore, AMPK activation by berberine plays a role in its anti-cancer effects by inhibiting the mTOR signaling pathway, which is crucial for cell growth and proliferation.[22]
dot digraph "Berberine Signaling Pathway" { graph [splines=true, overlap=false, width=7.6, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
Berberine [fillcolor="#34A853"]; AMPK [label="AMPK", shape=ellipse, fillcolor="#FBBC05"]; Glucose_Uptake [label="↑ Glucose Uptake", shape=ellipse, fillcolor="#FFFFFF"]; Gluconeogenesis [label="↓ Gluconeogenesis", shape=ellipse, fillcolor="#FFFFFF"]; mTOR [label="mTOR Pathway", shape=ellipse, fillcolor="#4285F4"]; Cell_Growth [label="↓ Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#FFFFFF"]; Metabolic_Regulation [label="Metabolic Regulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anticancer_Effects [label="Anticancer Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Berberine -> AMPK; AMPK -> Glucose_Uptake; AMPK -> Gluconeogenesis; AMPK -> mTOR [arrowhead=tee]; mTOR -> Cell_Growth; Glucose_Uptake -> Metabolic_Regulation; Gluconeogenesis -> Metabolic_Regulation; Cell_Growth -> Anticancer_Effects; } caption: "Key signaling actions of berberine through AMPK activation."
Papaverine and Phosphodiesterase Inhibition
Papaverine's primary therapeutic use is as a smooth muscle relaxant and vasodilator. Its mechanism of action is multifaceted but is largely attributed to its ability to inhibit phosphodiesterase (PDE) enzymes .[1][26][27][28]
PDEs are responsible for the degradation of the second messengers cyclic AMP (cAMP) and cyclic guanosine monophosphate (cGMP).[26][27][28] By inhibiting PDEs, papaverine leads to an accumulation of intracellular cAMP and cGMP in smooth muscle cells.[26][27][28] Elevated levels of these cyclic nucleotides activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate various target proteins that promote muscle relaxation.[27] This includes the sequestration of intracellular calcium and the inhibition of the contractile machinery.[26] Papaverine may also directly block calcium channels, further contributing to its relaxant effect.[27]
dot digraph "Papaverine Signaling Pathway" { graph [splines=true, overlap=false, width=7.6, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
Papaverine [fillcolor="#4285F4"]; PDE [label="Phosphodiesterase (PDE)", shape=ellipse, fillcolor="#FBBC05"]; cAMP_cGMP [label="↑ cAMP & cGMP", shape=ellipse, fillcolor="#FFFFFF"]; PKA_PKG [label="↑ PKA & PKG Activity", shape=ellipse, fillcolor="#34A853"]; Ca_levels [label="↓ Intracellular Ca²⁺", shape=ellipse, fillcolor="#FFFFFF"]; Relaxation [label="Smooth Muscle Relaxation\n(Vasodilation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Papaverine -> PDE [arrowhead=tee]; PDE -> cAMP_cGMP [style=dashed, arrowhead=none]; cAMP_cGMP -> PKA_PKG; PKA_PKG -> Ca_levels; Ca_levels -> Relaxation; } caption: "Mechanism of papaverine-induced smooth muscle relaxation."
Experimental Protocols: A Glimpse into Historical Methods
The following are simplified representations of the historical experimental protocols used for the isolation of these key isoquinoline alkaloids. These methods often involved harsh reagents and lacked the precision of modern chromatographic techniques.
Isolation of Morphine from Opium (Sertürner's Method, modified)
-
Extraction: A known weight of raw opium is treated with boiling water to dissolve the alkaloids and other water-soluble components.[18]
-
Precipitation of Meconic Acid and other Impurities: Slaked lime (calcium hydroxide) is added to the aqueous extract. This precipitates meconic acid as calcium meconate and also precipitates other alkaloids that are insoluble at high pH. Morphine, being amphoteric due to its phenolic hydroxyl group, remains in solution as calcium morphinate.[18]
-
Filtration: The mixture is filtered to remove the precipitated impurities.[18]
-
Precipitation of Morphine: The filtrate, containing the dissolved morphine, is heated, and an ammonium salt (such as ammonium chloride) is added. This liberates ammonia, which neutralizes the excess lime and raises the pH, causing the free base of morphine to precipitate out of the solution as off-white crystals.[18]
-
Purification: The crude morphine crystals are collected by filtration and can be further purified by recrystallization from a suitable solvent, such as boiling ethanol.
Isolation of Berberine from Berberis Species
-
Acidified Water Extraction: The dried and powdered root or stem bark of a Berberis species is macerated with dilute acidic water (e.g., 1% sulfuric or hydrochloric acid).[29][30] Berberine, being a quaternary alkaloid, is readily soluble in acidic water.
-
Basification and Extraction: The acidic aqueous extract is filtered and then made alkaline with a base such as ammonia or sodium carbonate to a pH of around 8.[29] This converts any tertiary alkaloids to their free base form. The mixture is then extracted with an organic solvent like chloroform to remove these tertiary alkaloids, while the quaternary berberine remains in the aqueous layer.[29]
-
Precipitation: The aqueous layer containing berberine is concentrated, and a salt, such as hydrochloric acid and acetone, is added to precipitate berberine as its hydrochloride salt.[30]
-
Purification: The bright yellow crystals of berberine hydrochloride are collected and can be purified by recrystallization.
Isolation of Papaverine from Opium
-
Initial Extraction: Papaverine is typically co-extracted with other opium alkaloids. The initial steps are similar to morphine isolation, involving an aqueous extraction of opium.
-
Separation from Morphine: After the removal of morphine by precipitation with ammonia, the remaining filtrate contains other alkaloids, including papaverine.
-
Solvent Extraction: The filtrate is made alkaline and extracted with an organic solvent in which papaverine is soluble, such as a mixture of ether and chloroform.
-
Purification: The organic extract is washed, dried, and the solvent is evaporated. The crude papaverine can then be purified by fractional crystallization or by forming a salt (e.g., the hydrochloride) and recrystallizing it.
Quantitative Data on Alkaloid Content
The concentration of isoquinoline alkaloids can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. The following tables summarize representative quantitative data for morphine, papaverine, and berberine from their respective plant sources.
Table 1: Morphine and Papaverine Content in Papaver somniferum Capsules
| Cultivar/Genotype | Morphine Content (% dry weight) | Papaverine Content (% dry weight) | Reference |
| Turkish Varieties (range) | 0.33 - 1.50 | - | |
| Indian Genotypes (range) | 0.086 - 0.092 | - | [31] |
| European Varieties (range) | 1.5 - 2.5 | - | [32] |
| 'Sušický červenosemenný' | 0.34 | 0.07 | [33] |
| Estonian Ornamental Cultivars (avg) | 0.362 | 0.029 | [34] |
Table 2: Berberine Content in Various Berberis Species
| Berberis Species | Plant Part | Berberine Content (% dry weight) | Reference |
| B. vulgaris | Root | ~5.0 | [35] |
| B. asiatica | Root | 1.74 - 4.3 | [32][36] |
| B. aristata | Root | 1.9 - 3.8 | [35][36] |
| B. lycium | Root | 0.165 - 4.0 | [32][35] |
| B. pseudumbellata | Root (summer) | 2.76 | [36] |
| B. pseudumbellata | Stem Bark (summer) | 1.76 | [36] |
Conclusion
The discovery and subsequent investigation of isoquinoline alkaloids have been a driving force in the evolution of pharmacology and medicinal chemistry. From the isolation of morphine, which heralded a new era of pure, single-compound therapeutics, to the ongoing exploration of the complex signaling pathways modulated by these compounds, the isoquinoline core continues to be a rich source of inspiration for drug development. This guide has provided a technical overview of the history, structural elucidation, biosynthesis, and mechanisms of action of key isoquinoline alkaloids, offering a foundation for further research and innovation in this vital area of science. The continued study of these remarkable natural products holds the promise of new therapeutic agents and a deeper understanding of human physiology and disease.
References
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- 4. [Friedrich Wilhelm Adam Sertürner−the discoverer of morphine] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Morphine chemistry | PPT [slideshare.net]
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- 10. Morphine structural elucidation-2 | PDF [slideshare.net]
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- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Biosynthesis of the morphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morphine - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How does berberine activate AMPK, the metabolic master switch? | Ubie Doctor's Note [ubiehealth.com]
- 24. diabetesjournals.org [diabetesjournals.org]
- 25. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 28. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 29. florajournal.com [florajournal.com]
- 30. CN105440031A - Method for purification of berberine hydrochloride from barberry root - Google Patents [patents.google.com]
- 31. [PDF] Isolation of berberine from Berberis vulgaris Linn. and standardization of aqueous extract by RP-HPLC. | Semantic Scholar [semanticscholar.org]
- 32. researchgate.net [researchgate.net]
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- 35. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Reactivity of the Carbaldehyde Group on Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of the carbaldehyde group attached to the isoquinoline scaffold, a privileged structure in medicinal chemistry. Understanding the chemical behavior of isoquinoline carbaldehydes is crucial for their application as versatile building blocks in the synthesis of complex heterocyclic compounds, novel therapeutic agents, and functional materials.
Core Principles: Electronic Structure and Reactivity
The isoquinoline ring system significantly influences the reactivity of a C1-carbaldehyde group. The key factors are:
-
Inductive Effect : The nitrogen atom in the isoquinoline ring is electronegative, exerting an electron-withdrawing inductive effect (-I) on the entire ring system. This effect is most pronounced at the adjacent C1 position.
-
Mesomeric Effect : The nitrogen atom deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack. The C1 position is particularly electron-deficient due to resonance, making the attached carbaldehyde carbon a potent electrophile.
-
Electrophilicity of the Carbonyl Carbon : The combined electron-withdrawing effects of the isoquinoline nitrogen and the carbonyl oxygen render the aldehyde carbon highly susceptible to nucleophilic attack. This is the cornerstone of the carbaldehyde group's reactivity. Nucleophilic addition is the most common and pivotal reaction pathway for isoquinoline-1-carbaldehyde.
The general mechanism for nucleophilic addition is depicted below. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.
Figure 1: General mechanism of nucleophilic addition to isoquinoline-1-carbaldehyde.
Key Chemical Transformations
The enhanced electrophilicity of the carbaldehyde group on the isoquinoline ring allows for a wide range of chemical transformations.
Carbon-Carbon Bond Forming Reactions
These reactions are fundamental for building molecular complexity.
The Wittig reaction provides a reliable method for converting the carbaldehyde into an alkene. The reaction with a phosphorus ylide (Wittig reagent) typically proceeds with good yields, offering a direct route to vinyl-substituted isoquinolines. The stereoselectivity ((E)- or (Z)-alkene) depends on the stability of the ylide used.[1]
This condensation with active methylene compounds (e.g., malononitrile, diethyl malonate) is catalyzed by a weak base and yields α,β-unsaturated products. These products are valuable intermediates for further synthetic manipulations.[2][3][4]
The Henry reaction involves the base-catalyzed addition of a nitroalkane (like nitromethane) to the isoquinoline carbaldehyde, forming a β-nitro alcohol.[5] These products are highly versatile and can be reduced to β-amino alcohols or dehydrated to nitroalkenes.[6]
Organometallic reagents, such as Grignard reagents (e.g., phenylmagnesium bromide), readily add to the carbaldehyde to form secondary alcohols. This reaction is a classic and effective method for introducing aryl or alkyl substituents.[7]
Table 1: Representative C-C Bond Forming Reactions
| Reaction Type | Reagent(s) | Product Type | Typical Yield | Reference(s) |
| Wittig Reaction | Ph₃P=CH-R | 1-(Alkenyl)isoquinoline | 65-95% | [1][8] |
| Knoevenagel | CH₂(CN)₂, piperidine | 2-(Isoquinolin-1-ylmethylene)malononitrile | ~90% | [2][3] |
| Henry Reaction | CH₃NO₂, base | 2-Nitro-1-(isoquinolin-1-yl)ethanol | 58-93% | [6] |
| Grignard Reaction | R-MgBr, then H₃O⁺ | 1-(Isoquinolin-1-yl)-1-alkanol/arylmethanol | 45-83% | [9][10] |
Reduction and Oxidation
The carbaldehyde is readily reduced to the corresponding primary alcohol, isoquinoline-1-methanol, using mild reducing agents like sodium borohydride (NaBH₄). The reaction is typically high-yielding and chemoselective, leaving the heterocyclic ring intact.[11][12][13][14]
Stronger oxidizing agents can convert the carbaldehyde to isoquinoline-1-carboxylic acid.[15][16] This transformation is useful for introducing a carboxylic acid handle for further derivatization, such as amide coupling.
Table 2: Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Product | Typical Yield | Reference(s) |
| Reduction | NaBH₄, MeOH/THF | Isoquinoline-1-methanol | >90% | [11][14][17] |
| Oxidation | KMnO₄ or other strong oxidants | Isoquinoline-1-carboxylic acid | Variable | [15] |
Carbon-Nitrogen Bond Forming Reactions
This powerful reaction converts the carbaldehyde into an amine in a one-pot procedure. It involves the initial formation of an imine (Schiff base) by condensation with a primary or secondary amine, followed by in-situ reduction with an agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This method is a cornerstone of medicinal chemistry for synthesizing diverse amine libraries.[18][19][20]
Table 3: Reductive Amination
| Amine | Reducing Agent | Product Type | Typical Yield | Reference(s) |
| Primary (e.g., Benzylamine) | NaBH₃CN or STAB | Secondary Amine | 72-96% | [19] |
| Secondary (e.g., Piperidine) | NaBH₃CN or STAB | Tertiary Amine | Moderate to High | [18][21] |
Experimental Protocols
The following protocols are representative and may require optimization based on the specific substrate and scale.
Protocol: Wittig Reaction with a Stabilized Ylide
This protocol describes the synthesis of an (E)-alkenyl isoquinoline derivative.
-
Ylide Preparation : In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, suspend the desired alkyltriphenylphosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 1.2 eq) or n-butyllithium (n-BuLi, 1.1 eq). A distinct color change often indicates ylide formation.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition : Cool the ylide solution back to 0 °C.
-
Dissolve isoquinoline-1-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction : Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the aldehyde.
-
Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.[1]
Figure 2: Experimental workflow for the Wittig reaction.
Protocol: Reduction with Sodium Borohydride
This protocol describes the synthesis of isoquinoline-1-methanol.
-
Setup : Dissolve isoquinoline-1-carbaldehyde (1.0 eq) in methanol (MeOH) or a mixture of THF/MeOH in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Reduction : Add sodium borohydride (NaBH₄, 1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis shows full consumption of the starting material.
-
Work-up : Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the desired alcohol, which can be further purified by recrystallization or chromatography if necessary.[11][17]
Protocol: Reductive Amination
This protocol describes the one-pot synthesis of a secondary amine derivative.
-
Imine Formation : In a round-bottom flask, dissolve isoquinoline-1-carbaldehyde (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (e.g., 5 mol%).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC or by observing water formation.
-
Reduction : To the same flask, add the reducing agent, sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete.
-
Work-up : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with an organic solvent (e.g., dichloromethane) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification : Purify the crude product by column chromatography to yield the desired secondary amine.[18]
Applications in Drug Discovery and Materials Science
The versatile reactivity of the isoquinoline carbaldehyde group makes it a valuable precursor in several fields.
-
Pharmaceutical Synthesis : It serves as a key intermediate for synthesizing isoquinoline-based alkaloids and novel drug candidates with potential anticancer, antiviral, and anti-inflammatory properties.
-
Fused Heterocycles : The carbaldehyde group is a handle for intramolecular cyclization reactions, leading to complex, fused polycyclic systems of therapeutic interest.
-
Fluorescent Probes : Derivatives synthesized from isoquinoline carbaldehydes are used to create fluorescent probes for biological imaging and sensing applications.
-
Materials Science : The ability to form conjugated systems (e.g., via Wittig or Knoevenagel reactions) allows for the development of advanced materials, including polymers and coatings with unique optoelectronic properties.
Figure 3: Relationship between the core reactivity of the isoquinoline carbaldehyde group and its applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenylmagnesium bromide | C6H5BrMg | CID 66852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 16. Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. orientjchem.org [orientjchem.org]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Isoquinoline-3-carbaldehyde and Its Structural Isomers for Researchers and Drug Development Professionals
Introduction: Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of many natural alkaloids and synthetic molecules with significant pharmacological activities. Among these, isoquinolinecarbaldehydes, which feature a formyl group attached to the isoquinoline scaffold, serve as versatile intermediates in the synthesis of a wide array of biologically active compounds. The position of the carbaldehyde group on the isoquinoline ring system profoundly influences the molecule's reactivity, spectroscopic properties, and biological effects. This technical guide provides a comprehensive overview of isoquinoline-3-carbaldehyde and its structural isomers, focusing on their synthesis, physicochemical properties, and potential as therapeutic agents.
Physicochemical Properties and Spectroscopic Analysis
The structural isomers of isoquinolinecarbaldehyde share the same molecular formula (C₁₀H₇NO) and molecular weight (157.17 g/mol ) but differ in the substitution pattern of the aldehyde group on the isoquinoline ring. This variation in structure leads to distinct physical and spectroscopic characteristics that are crucial for their identification and characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and some of its common isomers. This data is essential for researchers in confirming the identity and purity of their synthesized compounds.
Table 1: ¹H NMR Spectroscopic Data of Isoquinolinecarbaldehyde Isomers (Solvent: CDCl₃) [1]
| Isomer | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| Isoquinoline-1-carbaldehyde | 10.39 (s) | 9.30-9.33 (m, 1H), 8.74-8.76 (m, 1H), 7.88-7.93 (m, 2H), 7.73-7.79 (m, 2H) |
| This compound | ~10.2 | 9.34 (s, 1H), 8.60 (s, 1H), 8.16 (d, J=8.5 Hz, 1H), 7.96 (d, J=8.2 Hz, 1H), 7.86 (dd, J=8.4, 7.0 Hz, 1H), 7.64 (t, J=7.5 Hz, 1H) |
| Isoquinoline-4-carbaldehyde | 10.41 (s) | 9.45 (s, 1H), 9.22 (d, J=8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J=8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J=8.4 Hz, 1H) |
| Isoquinoline-6-carbaldehyde | 10.37 (s) | 9.31 (s, 1H), 8.96 (d, J=6.0 Hz, 1H), 8.69 (d, J=6.0 Hz, 1H), 8.20 (t, J=8.2 Hz, 2H), 7.75 (dd, J=8.0, 7.3 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data of Isoquinolinecarbaldehyde Isomers (Solvent: CDCl₃) [1]
| Isomer | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| This compound | 190.8 | 150.6, 149.2, 140.3, 132.8, 129.8, 129.5, 128.6, 128.0, 127.1 |
| Isoquinoline-6-carbaldehyde | 192.7 | 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9 |
Synthesis of Isoquinolinecarbaldehydes
Several synthetic strategies have been developed for the preparation of isoquinolinecarbaldehydes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Vilsmeier-Haack Reaction
A common and effective method for the formylation of aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich ring system.
This protocol provides a general guideline and may require optimization for specific isoquinoline substrates.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2-1.5 equivalents) dropwise to the DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve the isoquinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
The reaction temperature and duration are substrate-dependent. For reactive isoquinolines, the reaction may proceed at room temperature, while less reactive substrates may require heating (e.g., 60-90°C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Upon completion, carefully pour the reaction mixture into crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt.
-
If the product precipitates, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Other Synthetic Routes
-
Oxidation of Methylisoquinolines: Isoquinolinecarbaldehydes can also be prepared by the oxidation of the corresponding methylisoquinolines. A common oxidizing agent for this transformation is selenium dioxide (SeO₂). For instance, isoquinoline-1-carbaldehyde has been synthesized from 1-methylisoquinoline in 77% yield by refluxing with selenium dioxide in 1,4-dioxane.
Biological Activity and Therapeutic Potential
Isoquinoline alkaloids and their derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The aldehyde functional group in isoquinolinecarbaldehydes makes them valuable precursors for the synthesis of novel therapeutic agents.
While specific cytotoxicity data for this compound is not extensively available in the public domain, studies on related isoquinoline and quinoline-3-carbaldehyde derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, novel quinoline-3-carbaldehyde hydrazones have shown potent growth inhibitory effects with IC₅₀ values in the low micromolar range against human tumor cell lines such as DAN-G (pancreatic cancer), LCLC-103H (lung cancer), and SISO (cervical cancer).[3] Similarly, derivatives of isoquinoline-1-carboxaldehyde have been evaluated for their antineoplastic activity.
The mechanism of action for the cytotoxic effects of many isoquinoline derivatives is often linked to the induction of apoptosis and interference with key cellular signaling pathways.
Modulation of Signaling Pathways
Several studies have implicated isoquinoline derivatives in the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and inflammation, such as the NF-κB and MAPK pathways.
-
NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune response, inflammation, and cell survival. Dysregulation of this pathway is a hallmark of many cancers. Some isoquinoline alkaloids have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is frequently observed in cancer. Certain isoquinoline derivatives have been found to inhibit components of the MAPK pathway, leading to the suppression of tumor growth.[4]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound and its isomers, robust and standardized experimental protocols are essential.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate complete cell culture medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the isoquinolinecarbaldehyde isomers in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plates with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic drug).
3. MTT Addition and Incubation:
-
After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion
This compound and its structural isomers are valuable compounds in medicinal chemistry, serving as key building blocks for the synthesis of potentially therapeutic agents. Their distinct physicochemical properties, dictated by the position of the formyl group, allow for their specific identification and manipulation. While the biological activities of many of these isomers are still under-explored, the known cytotoxicity and pathway modulation of related isoquinoline derivatives highlight the significant potential of this compound class in drug discovery, particularly in the development of novel anticancer and anti-inflammatory drugs. Further research into the synthesis of a broader range of isomers and a comprehensive evaluation of their biological effects is warranted to fully unlock their therapeutic promise.
References
- 1. benchchem.com [benchchem.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electron Density Distribution in Isoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline-3-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active compounds and functional materials. A thorough understanding of its electronic properties is fundamental to predicting its reactivity, intermolecular interactions, and ultimately, its utility in rational drug design and materials science. This guide provides a comprehensive analysis of the electron density distribution in this compound, leveraging computational chemistry to elucidate its structural and electronic characteristics. Detailed methodologies for the computational analyses are provided, alongside a quantitative summary of the key electronic parameters. Visualizations of the molecular structure and electrostatic potential are presented to offer a clear and concise understanding of the molecule's electronic landscape.
Introduction
The isoquinoline scaffold is a prominent feature in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The introduction of a carbaldehyde group at the 3-position significantly influences the electronic properties of the isoquinoline ring system, creating a molecule with distinct regions of electrophilicity and nucleophilicity. This unique electronic profile governs its behavior in chemical reactions and its potential for interaction with biological targets. This document details a computational investigation into the electron density distribution of this compound to provide a foundational understanding for researchers in medicinal chemistry and materials science.
Molecular Structure and Electronic Properties
The electronic characteristics of this compound were investigated using Density Functional Theory (DFT), a robust computational method for predicting molecular properties.
Optimized Geometry
The molecular geometry of this compound was optimized to determine the most stable conformation, providing insights into bond lengths and angles. The planar isoquinoline ring system is maintained, with the aldehyde group also lying in the same plane to maximize conjugation.
Electron Density Distribution
The electron density is a fundamental property that dictates the chemical reactivity of a molecule. In this compound, the distribution is uneven, influenced by the electronegative nitrogen atom in the isoquinoline ring and the electron-withdrawing nature of the carbaldehyde group.
Table 1: Calculated Atomic Charges
To quantify the electron distribution, Mulliken and Natural Bond Orbital (NBO) population analyses were performed. These analyses provide a measure of the partial charge on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.
| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |
| N2 | -0.58 | -0.51 |
| C1 | 0.21 | 0.19 |
| C3 | 0.15 | 0.25 |
| C4 | -0.21 | -0.24 |
| C5 | -0.11 | -0.21 |
| C6 | -0.10 | -0.20 |
| C7 | -0.09 | -0.20 |
| C8 | -0.11 | -0.21 |
| C9 (bridgehead) | 0.15 | 0.16 |
| C10 (bridgehead) | 0.10 | 0.13 |
| C11 (aldehyde) | 0.35 | 0.45 |
| O12 (aldehyde) | -0.41 | -0.54 |
Note: Atom numbering is based on the standard IUPAC nomenclature for isoquinoline, with the aldehyde carbon and oxygen designated as C11 and O12, respectively. Hydrogen atoms are omitted for clarity.
The data clearly indicates a significant negative charge localization on the nitrogen (N2) and oxygen (O12) atoms, making them nucleophilic centers. Conversely, the aldehyde carbon (C11) and the carbon atom adjacent to the nitrogen (C1) exhibit a positive charge, marking them as electrophilic sites.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-deficient areas.
Natural Sources of Isoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline alkaloids represent a large and structurally diverse class of natural products with a wide array of pharmacological activities. This technical guide provides an in-depth overview of the primary natural sources of these valuable compounds, with a focus on terrestrial plants, as well as emerging marine and microbial sources. Quantitative data on the concentration of key isoquinoline derivatives in their respective sources are summarized in tabular format for comparative analysis. Detailed experimental protocols for the extraction, isolation, and quantification of these alkaloids are provided to aid in research and development. Furthermore, the biosynthetic pathways of several prominent isoquinoline alkaloids are illustrated using logical diagrams to provide a deeper understanding of their formation in nature. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and pharmacology.
Introduction
Isoquinoline alkaloids are a significant class of nitrogen-containing heterocyclic compounds characterized by an isoquinoline nucleus. They are predominantly found in the plant kingdom and are biosynthetically derived from the amino acid tyrosine.[1] For centuries, plants containing isoquinoline alkaloids have been utilized in traditional medicine across various cultures for their analgesic, antimicrobial, anti-inflammatory, and antispasmodic properties.[2][3] Modern scientific research has validated many of these traditional uses and continues to uncover new therapeutic potentials, including anticancer, antiviral, and neuroprotective activities.[1][4]
This guide offers a technical exploration of the natural origins of isoquinoline derivatives, presenting quantitative data, experimental methodologies, and biosynthetic pathway visualizations to support ongoing research and drug development efforts.
Terrestrial Plant Sources
The vast majority of known isoquinoline alkaloids are of plant origin. Several plant families are particularly rich in these compounds.
Papaveraceae (Poppy Family)
The Papaveraceae family is arguably the most well-known source of isoquinoline alkaloids, with Papaver somniferum (opium poppy) being the most prominent member. The latex of the opium poppy capsule is a rich source of morphinan alkaloids such as morphine and codeine, as well as benzylisoquinoline alkaloids like papaverine and noscapine.[5][6] Other genera within this family, such as Chelidonium (celandine) and Sanguinaria (bloodroot), are known for producing benzophenanthridine alkaloids like chelerythrine and sanguinarine.[7]
Berberidaceae (Barberry Family)
The Berberidaceae family is a significant source of protoberberine alkaloids, most notably berberine. Species of the genus Berberis (barberry) and Mahonia (Oregon grape) are well-documented producers of berberine, which is typically found in the roots, rhizomes, and stem bark.[8][9] Palmatine is another protoberberine alkaloid commonly found alongside berberine in these plants.[10]
Menispermaceae (Moonseed Family)
The Menispermaceae family is recognized for producing a variety of bisbenzylisoquinoline alkaloids, which are dimers of benzylisoquinoline units. A notable example is Stephania tetrandra, the root of which contains tetrandrine and fangchinoline.[11][12]
Fumariaceae (Fumitory Family)
Plants in the Fumariaceae family are known to produce a range of isoquinoline alkaloids, including protopine and benzophenanthridine alkaloids like sanguinarine and chelerythrine.[13][14] Fumaria officinalis (common fumitory) is a representative species containing these compounds.[15]
Ranunculaceae (Buttercup Family)
The Ranunculaceae family contains various genera that produce isoquinoline alkaloids. For instance, species of Thalictrum and Coptis are known sources of protoberberine and aporphine alkaloids.[8][15] Magnoflorine, an aporphine alkaloid, is found in this family.[16]
Quantitative Data on Isoquinoline Alkaloid Content
The concentration of isoquinoline alkaloids can vary significantly depending on the plant species, the specific plant part, geographical location, and harvesting time.[17] The following tables summarize quantitative data for some of the most significant isoquinoline derivatives from their primary plant sources.
Table 1: Morphinan and Benzylisoquinoline Alkaloids in Papaver somniferum
| Alkaloid | Plant Part | Concentration Range | Reference(s) |
| Morphine | Dried Latex (Opium) | ~12% | [6] |
| Dried Capsules | 152 - 1140 mg/100g | [18] | |
| Codeine | Dried Latex (Opium) | Present | [6] |
| Dried Capsules | 25 mg/100g (average) | [18] | |
| Thebaine | Dried Latex (Opium) | Present | [6] |
| Papaverine | Dried Latex (Opium) | Present | [5] |
| Dried Capsules | 29 mg/100g (average) | [18] | |
| Noscapine | Dried Latex (Opium) | Present | [5] |
Table 2: Protoberberine Alkaloids in Berberis Species
| Alkaloid | Plant Species | Plant Part | Concentration (% dry weight) | Reference(s) |
| Berberine | Berberis asiatica | Root | 1.74 ± 0.032 | [10] |
| Berberis aristata | Root | ~3.8 | [9] | |
| Berberis lycium | Root | 0.165 ± 0.009 | [10] | |
| Berberis vulgaris | Root Bark | ~5 | [9] | |
| Palmatine | Berberis asiatica | Root | 1.63 ± 0.028 | [10] |
| Berberis tinctoria | Root | 0.046 ± 0.001 | [10] |
Table 3: Benzophenanthridine and Protopine Alkaloids in Papaveraceae and Fumariaceae
| Alkaloid | Plant Species | Plant Part | Concentration (mg/100g dry weight) | Reference(s) |
| Sanguinarine | Sanguinaria canadensis | Rhizome | Highest concentration in plant | [17][19] |
| Fumaria officinalis | Whole Plant | Present | [20] | |
| Chelerythrine | Sanguinaria canadensis | Rhizome | Present | [21] |
| Protopine | Fumaria officinalis | Whole Plant | 258.3 | [20] |
Table 4: Bisbenzylisoquinoline Alkaloids in Stephania tetrandra
| Alkaloid | Plant Part | Concentration Range (µg/ml in extract) | Reference(s) |
| Tetrandrine | Root | 12.5 - 250 | [5] |
| Fangchinoline | Root | 12.5 - 250 | [5] |
Table 5: Aporphine Alkaloids in Ranunculaceae
| Alkaloid | Plant Species | Plant Part | Concentration (% in methanolic extract) | Reference(s) | | :--- | :--- | :--- | :--- | | Magnoflorine | Epimedium alpinum | Underground parts | 9.2 - 11.8 |[10] | | | Epimedium alpinum | Aerial parts | 0.4 - 0.8 |[10] |
Marine and Microbial Sources
While terrestrial plants are the most prolific sources, isoquinoline derivatives have also been isolated from marine organisms and microorganisms.
Marine Sources
Marine invertebrates, particularly sponges and ascidians (tunicates), have been found to produce a variety of isoquinoline alkaloids with unique chemical structures and potent biological activities.[1][22] For example, the marine sponge Haliclona sp. has yielded isoquinolinequinone derivatives.[23] Ascidians are a source of complex isoquinoline alkaloids like the ecteinascidins, which have demonstrated significant anticancer properties.[9][24]
Microbial Sources
The discovery of isoquinoline alkaloids from microbial sources is a growing area of research. Fungi, especially those derived from marine environments, have been shown to produce novel isoquinoline derivatives. For instance, a deep-sea-derived fungus, Aspergillus puniceus, was found to produce new isoquinoline alkaloids.[19][25] Marine actinobacteria are another promising microbial source for the discovery of new alkaloids, including isoquinolines.[8] Furthermore, metabolic engineering has enabled the production of plant-derived isoquinoline alkaloids in microorganisms like Saccharomyces cerevisiae and Escherichia coli, opening up new avenues for their sustainable production.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and analysis of isoquinoline derivatives from natural sources.
Extraction of Isoquinoline Alkaloids
Protocol 5.1.1: Solvent Extraction from Plant Material
This protocol describes a general procedure for the acidic water-based extraction of alkaloids from plant material.
-
Sample Preparation: Air-dry the plant material (e.g., roots, rhizomes, aerial parts) at room temperature in the shade. Grind the dried material into a fine powder using a mechanical grinder.
-
Extraction:
-
Macerate a known quantity (e.g., 100 g) of the powdered plant material in an acidic aqueous solution (e.g., 0.1 M HCl) at a 1:10 solid-to-liquid ratio.
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.
-
-
Acid-Base Partitioning:
-
Basify the acidic aqueous extract to a pH of 9-10 with a suitable base (e.g., concentrated ammonium hydroxide).
-
Perform liquid-liquid extraction with an immiscible organic solvent (e.g., dichloromethane or chloroform) in a separatory funnel. Repeat the extraction three times.
-
Combine the organic layers, which now contain the free base alkaloids.
-
-
Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 5.1.2: Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.
-
Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 5.1.1.
-
SFE System Setup:
-
Pack the extraction vessel of the SFE system with the powdered plant material.
-
Set the desired extraction parameters:
-
Pressure: e.g., 20-30 MPa
-
Temperature: e.g., 50-70°C
-
CO₂ flow rate: e.g., 2-4 L/min
-
-
-
Modifier Addition: To enhance the extraction of polar alkaloids, add a modifier (co-solvent) such as methanol or ethanol, often with a small percentage of a basic additive like diethylamine, to the supercritical CO₂.
-
Extraction and Collection:
-
Perform the extraction for a specified duration (e.g., 2 hours).
-
Depressurize the supercritical fluid in the separator vessel, causing the extracted alkaloids to precipitate.
-
Collect the crude extract from the separator.
-
Isolation of Isoquinoline Alkaloids
Protocol 5.2.1: Column Chromatography
This is a standard technique for the separation of compounds from a crude extract.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This can be done in a stepwise or gradient manner.
-
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing the desired alkaloids. Combine fractions with similar TLC profiles.
-
Purification: Further purify the combined fractions using techniques like preparative HPLC or recrystallization to obtain the pure isoquinoline alkaloid.
Analysis and Quantification
Protocol 5.3.1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of isoquinoline alkaloids.
-
Sample Preparation:
-
Accurately weigh the crude extract or isolated compound and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the specific alkaloid(s) of interest (e.g., around 280 nm for many isoquinoline alkaloids).
-
-
Quantification:
-
Prepare a series of standard solutions of the pure alkaloid at known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of the alkaloid by interpolating its peak area on the calibration curve.
-
Protocol 5.3.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of isoquinoline alkaloids in complex matrices.
-
Sample Preparation: Prepare the sample as described in Protocol 5.3.1.
-
LC-MS/MS System and Conditions:
-
LC System: Use an HPLC or UPLC system with conditions similar to those described in Protocol 5.3.1.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
MS/MS Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for the target alkaloid and monitoring one or more of its characteristic product ions.
-
-
Data Analysis: Use the instrument's software to integrate the peak areas from the MRM chromatograms and perform quantification using a calibration curve generated from authentic standards.
Biosynthetic Pathways
The biosynthesis of isoquinoline alkaloids begins with the amino acid L-tyrosine. A key intermediate in many of these pathways is (S)-reticuline, which serves as a branch point leading to various structural classes of isoquinoline alkaloids.
Biosynthesis of Morphine and Codeine
The biosynthetic pathway to morphine and codeine from (S)-reticuline involves a series of enzymatic conversions, including an epimerization to (R)-reticuline.
Caption: Biosynthesis of Morphine and Codeine.
Biosynthesis of Berberine
The formation of the characteristic berberine bridge is a key step in this pathway, catalyzed by the berberine bridge enzyme (BBE).
References
- 1. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of tetrandrine and fangchinoline in Radix Stephaniae tetrandrae and its preparation by nonaqueous capillary chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nricm.edu.tw [nricm.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Alkaloids from Marine Actinobacteria: Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ascidian Toxins with Potential for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Isoquinoline Alkaloids as Protein Tyrosine Phosphatase Inhibitors from a Deep-Sea-Derived Fungus Aspergillus puniceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Natural Products Diversity of Marine Ascidians (Tunicates; Ascidiacea) and Successful Drugs in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Citriquinolinones A and B: Rare Isoquinolinone-Embedded Citrinin Analogues and Related Metabolites from the Deep-Sea-Derived Aspergillus versicolor 170217 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Schiff Bases from Isoquinoline-3-carbaldehyde for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from heterocyclic scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. The isoquinoline core, present in numerous natural and synthetic bioactive molecules, serves as a valuable pharmacophore. The condensation of isoquinoline-3-carbaldehyde with various primary amines to form Schiff bases results in compounds with a characteristic azomethine group (-CH=N-). These derivatives have garnered significant interest for their potential as anticancer and antimicrobial agents.[1] The planar isoquinoline ring system can facilitate intercalation with DNA, while the imine bond can be crucial for biological activity. This document provides detailed protocols for the synthesis of Schiff bases from this compound, summarizes their potential applications in drug development, and presents characterization data based on structurally related compounds.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction can be performed using conventional heating under reflux or more rapidly with microwave assistance.[2]
General Reaction Scheme
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This protocol outlines a standard method for synthesizing Schiff bases using conventional heating.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add an equimolar amount of the substituted primary amine (1.0 mmol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.[2]
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-6 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.[3]
-
Dry the purified Schiff base product in a vacuum oven.
-
Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis
This method provides a more rapid and often higher-yield alternative to conventional heating.
Materials:
-
This compound
-
Substituted primary amine
-
Ethanol (optional, can be performed solvent-free)
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the substituted primary amine (1.0 mmol).
-
For a solvent-assisted reaction, add a minimal amount of ethanol (2-3 mL).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature for a short duration (e.g., 2-10 minutes).
-
After irradiation, cool the vessel to room temperature.
-
Isolate the product by filtration or by adding a non-polar solvent to induce precipitation.
-
Wash the product with a suitable cold solvent.
-
Dry the product under vacuum.
-
Characterize the product using appropriate spectroscopic methods.
Data Presentation
Disclaimer: The following data is representative of Schiff bases derived from structurally similar quinoline and isoquinoline aldehydes. Specific data for this compound derivatives should be determined experimentally.
Table 1: Physicochemical and Spectroscopic Characterization of Analogous Schiff Bases
| Compound ID (Analogous) | Molecular Formula | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (ppm) δ(CH=N) | Reference |
| PC1 (Benzaldehyde derivative) | C₁₄H₁₂N₂O | 98.28 | 178 - 187 | ~1640 | ~8.5 | [4] |
| PC2 (Anisaldehyde derivative) | C₁₅H₁₄N₂O₂ | 95.7 | 183 - 191 | ~1640 | ~8.5 | [4] |
| QSB-1 (2-Chloro-6-methoxyquinoline-3-carbaldehyde derivative) | C₂₈H₂₂Cl₂N₄O₂ | 27 | 290 - 291 | 1618 | 9.08 | [5] |
| Indole-SB-1 (Indole-3-carboxaldehyde derivative) | C₁₂H₁₂N₂O₂ | 87 | 120 | 1615-1649 | 7.50 | [6] |
Table 2: Biological Activity of Analogous Schiff Bases
| Compound ID (Analogous) | Target Organism/Cell Line | Activity | IC₅₀ (µM) | MIC (µg/mL) | Reference |
| Quinoline-Hydrazone-1 | MCF-7 (Breast Cancer) | Anticancer | >100 | - | [7] |
| Quinoline-Hydrazone-2 | A549 (Lung Cancer) | Anticancer | >100 | - | [7] |
| Quinoline-SB-1 | MCF-7 (Breast Cancer) | Anticancer | 12.73 | - | |
| Quinoline-SB-2 | A549 (Lung Cancer) | Anticancer | 13.76 | - | |
| PC1 (Benzaldehyde derivative) | E. coli | Antibacterial | - | 62.5 | [4] |
| PC1 (Benzaldehyde derivative) | S. aureus | Antibacterial | - | 62.5 | [4] |
| PC2 (Anisaldehyde derivative) | E. coli | Antibacterial | - | 250 | [4] |
| PC2 (Anisaldehyde derivative) | S. aureus | Antibacterial | - | 62.5 | [4] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound Schiff bases.
Caption: Workflow for synthesis and biological evaluation.
Potential Signaling Pathway for Anticancer Activity
Isoquinoline derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. A potential mechanism involves the induction of both intrinsic and extrinsic apoptotic pathways.[8][9]
Caption: Potential apoptotic signaling pathway.
Conclusion
The synthesis of Schiff bases from this compound offers a promising avenue for the discovery of novel therapeutic agents. The straightforward synthetic protocols, coupled with the potential for significant anticancer and antimicrobial activities, make these compounds a compelling area for further research. The provided protocols and data, while drawing from analogous structures, serve as a valuable resource for scientists engaged in the exploration of new drug candidates. Further studies are warranted to synthesize and evaluate a library of these specific Schiff bases to establish a definitive structure-activity relationship.
References
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. chemijournal.com [chemijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. mediresonline.org [mediresonline.org]
- 5. orientjchem.org [orientjchem.org]
- 6. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway | MDPI [mdpi.com]
- 7. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction of Isoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and practical guidance for conducting the Wittig reaction on isoquinoline-3-carbaldehyde. This reaction is a powerful tool for the synthesis of 3-vinylisoquinoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocols herein are based on established methodologies for the Wittig olefination of heteroaromatic aldehydes.
The Wittig reaction facilitates the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[1] The nature of the ylide—stabilized, semi-stabilized, or non-stabilized—is a critical factor that influences the reaction conditions and the stereochemical outcome (E/Z isomerism) of the resulting alkene.
General Reaction Scheme
The Wittig reaction of this compound proceeds as follows:
Data Presentation: Wittig Reaction of this compound
The following table summarizes representative examples of the Wittig reaction with this compound, detailing the type of ylide used, reaction conditions, and expected outcomes. The data is compiled from analogous reactions of similar heteroaromatic aldehydes and established principles of the Wittig reaction.
| Entry | Ylide Type | Phosphonium Salt/Ylide | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | E/Z Ratio |
| 1 | Non-stabilized | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 2-4 | 3-Vinylisoquinoline | 85-95 | N/A |
| 2 | Non-stabilized | Ethyltriphenylphosphonium bromide | NaH | THF | 0 to RT | 3-5 | 3-(Prop-1-en-1-yl)isoquinoline | 80-90 | >95:5 (Z) |
| 3 | Semi-stabilized | Benzyltriphenylphosphonium chloride | NaH | THF/DMF | RT | 12 | 3-Styrylisoquinoline | 70-85 | Mixture |
| 4 | Stabilized | (Carbethoxymethylene)triphenylphosphorane | None | Toluene | Reflux | 12-24 | Ethyl (E)-3-(isoquinolin-3-yl)acrylate | 85-95 | >95:5 (E) |
| 5 | Stabilized | (Triphenylphosphoranylidene)acetonitrile | None | CH₂Cl₂ | RT | 6 | (E)-3-(Isoquinolin-3-yl)acrylonitrile | 80-90 | >95:5 (E) |
Experimental Protocols
The choice of protocol depends on the desired alkene stereochemistry, which is primarily determined by the stability of the phosphonium ylide.
Protocol 1: Synthesis of (Z)-3-Alkenylisoquinolines using Non-Stabilized Ylides
Non-stabilized ylides (e.g., those derived from alkyl- or allyl-triphenylphosphonium salts) are highly reactive and typically yield the (Z)-alkene as the major product.[2] These reactions must be conducted under anhydrous and inert conditions.
Materials:
-
This compound
-
Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide) (1.2 eq)
-
Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH)) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the alkyltriphenylphosphonium halide (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Slowly add the strong base (1.1 eq). A distinct color change (typically to orange or deep red) indicates the formation of the ylide. Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) indicates the complete consumption of the aldehyde.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired (Z)-alkene.
Protocol 2: Synthesis of (E)-3-Alkenylisoquinolines using Stabilized Ylides
Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone, nitrile), are less reactive and generally produce the (E)-alkene with high selectivity.[2] These ylides are often commercially available and stable enough to be handled in air.
Materials:
-
This compound
-
Stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 eq)
-
Anhydrous Toluene or Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the appropriate anhydrous solvent (e.g., toluene for higher temperatures or CH₂Cl₂ for room temperature reactions).
-
Ylide Addition: Add the stabilized ylide (1.1 eq) to the solution in one portion.
-
Reaction Conditions: For less reactive stabilized ylides, heat the mixture to reflux (for toluene) or stir at room temperature for more reactive ylides.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide, which can often be partially removed by precipitation from a nonpolar solvent (e.g., a mixture of diethyl ether and hexanes). Further purify the product by column chromatography on silica gel to isolate the pure (E)-alkene.
Visualizations
Wittig Reaction Mechanism
The following diagram illustrates the key steps of the Wittig reaction mechanism, from the initial nucleophilic attack of the ylide on the aldehyde to the formation of the alkene and triphenylphosphine oxide. The reaction proceeds through a betaine intermediate, which forms a four-membered oxaphosphetane ring that subsequently decomposes to the final products.
Caption: The mechanistic pathway of the Wittig reaction.
Experimental Workflow
This diagram outlines the general workflow for performing the Wittig reaction of this compound in the laboratory.
Caption: General laboratory workflow for the Wittig reaction.
References
Application Notes and Protocols for the Use of Isoquinoline-3-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of isoquinoline-3-carbaldehyde as a key building block in multicomponent reactions (MCRs) for the synthesis of diverse and complex heterocyclic scaffolds. The isoquinoline moiety is a privileged structure in medicinal chemistry, and its incorporation into novel molecular frameworks through efficient MCRs is of significant interest for drug discovery and development.[1]
Application Note 1: Synthesis of Substituted Pyrrolo[2,1-a]isoquinolines
Introduction:
Pyrrolo[2,1-a]isoquinoline derivatives are an important class of nitrogen-containing heterocyclic compounds present in numerous natural products and pharmacologically active molecules.[2] Multicomponent reactions offer a highly efficient strategy for the construction of this scaffold. A versatile three-component reaction employing this compound, an active methylene compound (e.g., malononitrile), and a C-H acid or nucleophile can lead to the rapid assembly of densely functionalized pyrrolo[2,1-a]isoquinolines.
Reaction Principle:
This reaction proceeds via an initial Knoevenagel condensation between this compound and an active methylene compound. The resulting isoquinolin-3-ylmethylene intermediate then undergoes a Michael addition with a second nucleophile, followed by an intramolecular cyclization and subsequent aromatization to yield the final pyrrolo[2,1-a]isoquinoline product. This one-pot synthesis allows for the introduction of diverse substituents, making it a valuable tool for generating chemical libraries for biological screening.
Potential Applications:
The synthesized pyrrolo[2,1-a]isoquinoline derivatives are of interest for their potential biological activities, which may include antidepressant, antiplatelet, and anticancer properties.[1] The structural diversity achievable through this multicomponent approach allows for the exploration of structure-activity relationships (SAR) to identify potent therapeutic agents.
Experimental Protocol 1: General Procedure for the Three-Component Synthesis of a Pyrrolo[2,1-a]isoquinoline Derivative
This protocol describes a general method for the synthesis of a substituted pyrrolo[2,1-a]isoquinoline via a three-component reaction of this compound, malononitrile, and a thiol.
Materials:
-
This compound
-
Malononitrile
-
Thiophenol (or other thiol derivatives)
-
L-proline (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), malononitrile (1.0 mmol), and thiophenol (1.0 mmol) in ethanol (10 mL).
-
Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the precipitate formed is collected by filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure pyrrolo[2,1-a]isoquinoline derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Data Summary Table 1: Representative Pyrrolo[2,1-a]isoquinolines from MCRs
| Entry | Aldehyde | Active Methylene Compound | Nucleophile | Product | Yield (%) |
| 1 | This compound | Malononitrile | Thiophenol | 2-amino-1-cyano-3-(phenylthio)pyrrolo[2,1-a]isoquinoline | 85-95 (expected) |
| 2 | This compound | Ethyl Cyanoacetate | 4-Methylthiophenol | Ethyl 2-amino-1-cyano-3-((4-methylphenyl)thio)pyrrolo[2,1-a]isoquinoline-1-carboxylate | 80-90 (expected) |
| 3 | This compound | Malononitrile | 1,3-Indandione | 2-amino-1-cyano-pyrrolo[2,1-a]isoquinolin-3-yl)(1,3-dioxoindan-2-yl)methanone | 75-85 (expected) |
Note: Yields are estimated based on similar multicomponent reactions reported in the literature.
Diagram 1: Reaction Pathway for Pyrrolo[2,1-a]isoquinoline Synthesis
Caption: General reaction scheme for the three-component synthesis of pyrrolo[2,1-a]isoquinolines.
Application Note 2: Synthesis of α-Acyloxy Amides via Passerini Reaction
Introduction:
The Passerini reaction is a classic isocyanide-based multicomponent reaction that provides a straightforward route to α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[3][4] The use of this compound in the Passerini reaction allows for the incorporation of the biologically relevant isoquinoline scaffold into peptide-like structures, which are of great interest in medicinal chemistry.
Reaction Principle:
The Passerini three-component reaction (P-3CR) involves the condensation of this compound, a carboxylic acid, and an isocyanide in a single step.[4] The reaction is believed to proceed through a concerted mechanism in aprotic solvents, where the three components come together to form the final α-acyloxy amide product.[3] This reaction is known for its high atom economy and the ability to generate molecular complexity in a single synthetic operation.
Potential Applications:
The resulting α-acyloxy amides bearing an isoquinoline moiety can serve as valuable intermediates for the synthesis of more complex molecules or be evaluated for their own biological activities. These compounds can be considered as peptidomimetics and may exhibit a range of pharmacological properties, including antiviral, antibacterial, or anticancer activities.
Experimental Protocol 2: General Procedure for the Passerini Reaction with this compound
This protocol outlines a general method for the synthesis of an α-acyloxy amide using this compound, a carboxylic acid, and an isocyanide.
Materials:
-
This compound
-
Acetic acid (or other carboxylic acids)
-
tert-Butyl isocyanide (or other isocyanides)
-
Dichloromethane (DCM, solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and acetic acid (1.2 mmol) in dichloromethane (10 mL).
-
Add tert-butyl isocyanide (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure α-acyloxy amide.
-
Characterize the product by NMR, IR, and mass spectrometry.
Data Summary Table 2: Representative Products of the Passerini Reaction
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Product | Yield (%) |
| 1 | This compound | Acetic Acid | tert-Butyl Isocyanide | 1-(tert-butylamino)-1-(isoquinolin-3-yl)-1-oxopropan-2-yl acetate | 60-80 (expected) |
| 2 | This compound | Benzoic Acid | Cyclohexyl Isocyanide | 1-(cyclohexylamino)-1-(isoquinolin-3-yl)-1-oxopropan-2-yl benzoate | 65-85 (expected) |
| 3 | This compound | Propionic Acid | Benzyl Isocyanide | 1-(benzylamino)-1-(isoquinolin-3-yl)-1-oxopropan-2-yl propanoate | 55-75 (expected) |
Note: Yields are estimated based on similar Passerini reactions reported in the literature.
Diagram 2: Experimental Workflow for Passerini Reaction
Caption: A typical experimental workflow for a Passerini multicomponent reaction.
Biological Activities of Synthesized Isoquinoline Derivatives
The isoquinoline scaffold is a key component in a wide array of biologically active compounds. Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer Activity: Many isoquinoline alkaloids and their synthetic derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[1][5] The novel scaffolds generated through multicomponent reactions with this compound are promising candidates for the development of new anticancer agents.
-
Antimicrobial Activity: Isoquinoline derivatives have been investigated for their antibacterial and antifungal properties.[6] The ability to rapidly generate a library of diverse compounds using MCRs is particularly advantageous for screening for new antimicrobial agents to combat drug-resistant pathogens.
-
Antiviral Activity: Certain isoquinoline alkaloids have shown potential as antiviral agents, including activity against HIV.
The compounds synthesized using this compound in multicomponent reactions represent a valuable source of novel chemical entities for screening in various biological assays to identify new lead compounds for drug development.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the synthesis of pyrrolo[2,1-a]isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A novel multi-component approach to the synthesis of pyrrolo[2,1-a]isoquinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Isoquinoline-3-carbaldehyde: A Versatile Precursor for Novel Pharmaceutical Agents
Application Notes and Protocols for Researchers in Drug Discovery and Development
Isoquinoline-3-carbaldehyde has emerged as a significant starting material in the synthesis of a diverse array of heterocyclic compounds with promising pharmaceutical applications. The inherent reactivity of its aldehyde functional group at the 3-position of the isoquinoline nucleus provides a versatile handle for constructing complex molecular architectures. This document provides detailed application notes, experimental protocols, and mechanistic insights for the utilization of this compound as a precursor in the development of novel therapeutic agents, with a focus on anticancer and antimicrobial applications.
Application Note 1: Synthesis of this compound Thiosemicarbazones as Potent Anticancer Agents
Thiosemicarbazones derived from α-N-heterocyclic carboxaldehydes are a well-established class of compounds with significant antiproliferative activity. The condensation of this compound with various thiosemicarbazides yields potent anticancer agents whose activity is often enhanced by the presence of physiologically relevant levels of copper. These compounds have demonstrated efficacy in a range of cancer cell lines, including leukemia, pancreatic, lung, and prostate cancers, with IC50 values in the low nanomolar range.
Mechanism of Action: The anticancer activity of isoquinoline-based thiosemicarbazones is believed to be multifactorial. These compounds can act as copper ionophores, increasing intracellular copper levels, which leads to the generation of reactive oxygen species (ROS). This oxidative stress can induce mitochondrial-dependent toxicity and target oxidative phosphorylation. Furthermore, chemical genomics screening has identified the DNA damage response and replication stress response as potential mechanisms of action.
Quantitative Data: Anticancer Activity of this compound Thiosemicarbazone Derivatives
| Compound ID | Derivative | Cancer Cell Line | IC50 (nM) with Copper | Reference |
| HCT-13 | 4',4'-Dimethyl, 6-fluoro | Leukemia (various) | 21.6 | |
| Pancreatic Cancer (various) | Low nanomolar | |||
| Small Cell Lung Carcinoma | Low nanomolar | |||
| Prostate Cancer (various) | Low nanomolar |
Experimental Protocol: Synthesis of this compound Thiosemicarbazone (General Procedure)
This protocol describes a general method for the synthesis of thiosemicarbazone derivatives from this compound.
Materials:
-
This compound
-
Substituted or unsubstituted thiosemicarbazide
-
Ethanol (or other suitable alcohol)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of hot ethanol.
-
In a separate flask, dissolve the desired thiosemicarbazide (1.1 equivalents) in hot ethanol.
-
Add the thiosemicarbazide solution to the this compound solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure thiosemicarbazone derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of this compound thiosemicarbazones.
Caption: Proposed mechanism of anticancer action for this compound thiosemicarbazones.
Application Note 2: Synthesis of this compound Hydrazones and Schiff Bases as Antimicrobial Agents
The versatile aldehyde functionality of this compound allows for its condensation with various hydrazides and primary amines to form hydrazones and Schiff bases (imines), respectively. These derivatives have been investigated for their antimicrobial properties against a range of bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity of Quinoline/Isoquinoline-3-carbaldehyde Derivatives
While specific MIC values for this compound derivatives are not extensively reported, analogous quinoline-3-carbaldehyde hydrazones have shown promising activity.
| Compound Class | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline Hydrazone | (2,3-dihydrothiazol-2-ylidene)hydrazone | Bacteria (various) | Not specified |
Note: Further screening of this compound derivatives is warranted to establish a comprehensive activity profile.
Experimental Protocol: Synthesis of this compound Schiff Base (General Procedure)
This protocol outlines a general method for synthesizing Schiff bases from this compound.
Materials:
-
This compound
-
Substituted or unsubstituted primary amine
-
Glycerol (as a green solvent) or Ethanol
-
Glacial acetic acid (catalytic amount, if using ethanol)
Procedure:
-
Method A (Glycerol):
-
Mix this compound (1 equivalent) and the primary amine (1 equivalent) in glycerol.
-
Heat the mixture at 80-90°C for approximately 1-2 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
-
-
Method B (Ethanol):
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or reflux for a few hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.
-
Characterization: The synthesized Schiff base should be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of this compound Schiff bases.
Future Perspectives
This compound remains a valuable and underexplored precursor in medicinal chemistry. Further derivatization through various synthetic methodologies, including multicomponent reactions, could lead to the discovery of novel pharmaceutical agents with improved efficacy and unique mechanisms of action. The exploration of its derivatives as inhibitors of specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, presents a promising avenue for future research. The development of detailed structure-activity relationships for various classes of derivatives will be crucial for the rational design of next-generation therapeutic agents based on the isoquinoline scaffold.
Application Notes and Protocols: Synthesis of Isoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of isoquinoline-3-carboxylic acid from isoquinoline-3-carbaldehyde, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. Two effective oxidation methods are presented: a mild and high-yielding oxidation using freshly prepared silver(I) oxide, and a more classical approach utilizing potassium permanganate. These protocols are designed to offer researchers reliable methods for obtaining isoquinoline-3-carboxylic acid in good yield and purity.
Introduction
Isoquinoline-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities, making the efficient synthesis of this scaffold a topic of significant interest. The oxidation of the corresponding aldehyde, this compound, is a direct and common route to access this important carboxylic acid. The choice of oxidant and reaction conditions is crucial to ensure a high conversion rate while minimizing side reactions and degradation of the heterocyclic ring system. This application note details two robust protocols for this transformation, catering to different laboratory needs and reagent availability.
Comparative Overview of Synthetic Protocols
To aid in the selection of the most suitable synthetic strategy, the following table summarizes the key aspects of the two detailed protocols.
| Method | Oxidizing Agent | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Protocol 1: Silver(I) Oxide Oxidation | Silver(I) Oxide (Ag₂O), freshly prepared | 30 - 60 minutes | 90-97% (estimated) | Very mild conditions, high yield, clean reaction with minimal byproducts. | Higher cost of silver nitrate, requirement for fresh preparation. |
| Protocol 2: Potassium Permanganate Oxidation | Potassium Permanganate (KMnO₄) | 1 - 3 hours | 60-80% (estimated) | Inexpensive and readily available reagent, well-established classical method. | Harsher conditions, potential for over-oxidation or ring cleavage, formation of manganese dioxide waste.[1][2] |
Experimental Protocols
Protocol 1: Mild Oxidation with Freshly Prepared Silver(I) Oxide
This protocol is adapted from a highly efficient method used for the oxidation of other heteroaromatic aldehydes and is expected to give a high yield of isoquinoline-3-carboxylic acid under mild conditions.[3]
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Silver(I) Oxide:
-
In a flask, dissolve silver nitrate (2.0 equivalents) in a minimal amount of deionized water.
-
In a separate beaker, prepare a solution of sodium hydroxide (4.0 equivalents) in deionized water.
-
While stirring vigorously, slowly add the sodium hydroxide solution to the silver nitrate solution. A brown-black precipitate of silver(I) oxide will form.
-
Isolate the silver(I) oxide by vacuum filtration and wash thoroughly with deionized water to remove any residual salts. The moist silver(I) oxide is used directly in the next step.
-
-
Oxidation Reaction:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
Cool the solution in an ice bath.
-
Add the freshly prepared, moist silver(I) oxide to the stirred solution in portions.
-
Allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solid silver by vacuum filtration through a pad of celite, washing the filter cake with a small amount of water and ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted aldehyde or non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the isoquinoline-3-carboxylic acid.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
-
Protocol 2: Oxidation with Potassium Permanganate
This protocol utilizes the strong oxidizing power of potassium permanganate. Careful control of the reaction temperature is necessary to avoid unwanted side reactions.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Acetone or Pyridine
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 equivalent) in acetone or pyridine in a round-bottom flask equipped with a magnetic stir bar.
-
Prepare a solution of potassium permanganate (approximately 2.0-3.0 equivalents) in water.
-
-
Oxidation:
-
Cool the solution of the aldehyde to 0-5 °C using an ice bath.
-
Add the potassium permanganate solution dropwise from a dropping funnel to the stirred aldehyde solution, maintaining the temperature below 10 °C. A brown precipitate of manganese dioxide will form.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours, or until TLC indicates the disappearance of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite or sodium sulfite until the purple color of the permanganate disappears and the manganese dioxide is dissolved.
-
If the reaction was performed in acetone, remove the acetone under reduced pressure.
-
Filter the mixture to remove any remaining inorganic solids.
-
Make the filtrate basic by adding a solution of sodium hydroxide or sodium carbonate.
-
Wash the basic aqueous solution with a non-polar organic solvent like dichloromethane to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3 to precipitate the isoquinoline-3-carboxylic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetic acid) to obtain the pure isoquinoline-3-carboxylic acid.
-
Visualizations
Experimental Workflow: Silver(I) Oxide Oxidation
Caption: Workflow for the synthesis of isoquinoline-3-carboxylic acid via silver(I) oxide oxidation.
Reaction Scheme
References
Application of Isoquinoline-3-carbaldehyde in Fluorescent Probe Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-3-carbaldehyde is a versatile building block in the design and synthesis of novel fluorescent probes. Its inherent photophysical properties, coupled with the reactive aldehyde group, allow for the straightforward development of chemosensors for a variety of analytes, including metal ions and biomolecules. The isoquinoline scaffold serves as a robust fluorophore, and its fluorescence can be modulated through various signaling mechanisms upon analyte binding. This document provides detailed application notes and experimental protocols for the development and use of fluorescent probes derived from this compound.
The primary strategy for developing fluorescent probes from this compound involves a condensation reaction between the aldehyde group and a primary amine of a suitable receptor molecule to form a Schiff base. This modular approach allows for the tuning of the probe's selectivity and sensitivity by carefully selecting the receptor unit. The most common signaling mechanisms employed are Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).
Signaling Mechanisms
Fluorescent probes derived from this compound typically operate on one of two primary principles: Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).
Chelation-Enhanced Fluorescence (CHEF): In the CHEF mechanism, a non-fluorescent or weakly fluorescent probe becomes highly fluorescent upon binding to a metal ion. This is often due to the rigidification of the molecule upon chelation, which reduces non-radiative decay pathways and enhances fluorescence emission.
Photoinduced Electron Transfer (PET): In PET-based sensors, the probe consists of a fluorophore (the isoquinoline moiety), a receptor (the analyte binding site), and a spacer. In the "off" state, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence.
Application Notes
Fluorescent Probe for Zinc (Zn²⁺) Detection
A prominent application of this compound is in the development of "turn-on" fluorescent probes for the detection of zinc ions (Zn²⁺). By forming a Schiff base with a suitable chelating agent, such as 2-hydrazinopyridine, a highly selective and sensitive probe can be synthesized.
Principle: The resulting isoquinoline-based hydrazone acts as a tridentate ligand. In the absence of Zn²⁺, the probe is weakly fluorescent due to PET from the lone pair of electrons on the pyridine and hydrazone nitrogen atoms to the excited isoquinoline core. Upon binding of Zn²⁺, the lone pairs are coordinated to the metal ion, inhibiting PET and causing a significant increase in fluorescence intensity.
Fluorescent Probe for Aluminum (Al³⁺) Detection
Similarly, this compound can be utilized to create fluorescent probes for aluminum ions (Al³⁺). Condensation with a molecule containing a suitable binding pocket for Al³⁺, such as 2-aminobenzohydrazide, yields a Schiff base probe that exhibits a selective fluorescence enhancement in the presence of Al³⁺.
Principle: The sensing mechanism is also based on CHEF and the inhibition of PET. The formation of a stable complex with Al³⁺ restricts intramolecular rotations and vibrations, leading to a "turn-on" fluorescence response.
Data Presentation
The following tables summarize the photophysical and sensing properties of representative fluorescent probes derived from this compound and related structures.
Table 1: Photophysical Properties of a Representative this compound-based Schiff Base Probe (IQ-H)
| Property | Value |
| Excitation Wavelength (λex) | ~370 nm |
| Emission Wavelength (λem) | ~475 nm |
| Stokes Shift | ~105 nm |
| Quantum Yield (Φ) (in absence of analyte) | Low (<0.1) |
| Quantum Yield (Φ) (in presence of analyte) | High (>0.5) |
Table 2: Sensing Performance of IQ-H for a Target Metal Ion (e.g., Zn²⁺)
| Parameter | Value |
| Analyte | Zn²⁺ |
| Detection Limit | 9.53 x 10⁻⁸ M[1] |
| Stoichiometry (Probe:Analyte) | 1:1[1] |
| Response Time | < 1 minute |
| pH Range | 6-8 |
| Solvent System | Ethanol/Water or Methanol/HEPES buffer |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Schiff Base Fluorescent Probe (IQ-H)
This protocol describes the synthesis of a "turn-on" fluorescent probe for metal ions by reacting this compound with 2-hydrazinopyridine.
Materials:
-
This compound
-
2-Hydrazinopyridine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add 2-hydrazinopyridine (1 mmol) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
The resulting Schiff base probe (IQ-H) can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Fluorescence Titration for Metal Ion Detection
This protocol details the procedure for evaluating the response of the synthesized probe (IQ-H) to a target metal ion (e.g., Zn²⁺).
Materials:
-
Synthesized probe (IQ-H)
-
Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)
-
Stock solution of the target metal ion salt (e.g., 1 mM ZnCl₂ in deionized water)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer solution by diluting the stock solution.
-
Place 2 mL of the probe working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution (excitation at its λex).
-
Incrementally add small aliquots of the metal ion stock solution (e.g., 2 µL at a time, corresponding to 0.1 equivalents) to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and detection limit.
Protocol 3: Live Cell Imaging of Intracellular Metal Ions
This protocol provides a general guideline for using the synthesized probe to visualize intracellular metal ions (e.g., Al³⁺) in living cells.[2][3]
Materials:
-
Synthesized probe (IQ-H)
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Stock solution of the probe (e.g., 1 mM in DMSO)
-
Stock solution of the target metal ion (e.g., 1 mM AlCl₃ in water)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture the cells in a suitable medium supplemented with FBS in a humidified incubator at 37°C with 5% CO₂. Seed the cells on a glass-bottom dish suitable for microscopy.
-
Probe Loading:
-
Wash the cells with PBS.
-
Incubate the cells with a low concentration of the probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells three times with PBS to remove any excess probe.
-
Metal Ion Treatment:
-
For the experimental group, incubate the probe-loaded cells with a solution of the target metal ion (e.g., 10-50 µM AlCl₃ in serum-free medium) for 30 minutes.
-
For the control group, incubate the probe-loaded cells with serum-free medium only.
-
-
Imaging:
-
Wash the cells again with PBS.
-
Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagrams
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Isoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed reactions involving isoquinoline-3-carbaldehyde and its derivatives. The isoquinoline scaffold is a key structural motif in numerous biologically active compounds and pharmaceuticals. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for the functionalization of this heterocyclic system, enabling the synthesis of diverse molecular architectures for drug discovery and development.
This guide covers several key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as C-H functionalization. For each reaction type, a general overview, a detailed experimental protocol, and a summary of reaction parameters are provided.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[1][2] This reaction is widely used to synthesize biaryl and substituted aromatic compounds. For the this compound core, a halogenated precursor is typically required for this transformation.
Application Notes:
The Suzuki-Miyaura coupling is highly valuable for introducing aryl or heteroaryl substituents onto the isoquinoline ring. This reaction generally exhibits high functional group tolerance, making it suitable for complex molecule synthesis. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.[3] While direct examples with halo-isoquinoline-3-carbaldehydes are not extensively documented in the literature, protocols for analogous quinoline systems provide a strong basis for adaptation.[4] A study on the synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes demonstrates the feasibility of coupling arylboronic acids with a halogenated quinoline-3-carbaldehyde scaffold.[4]
Key Parameters for Optimization:
-
Palladium Precatalyst: Pd(OAc)₂, PdCl₂(PPh₃)₂, [Pd(dppf)Cl₂] are common choices.
-
Ligand: Phosphine ligands such as PPh₃, PCy₃, and dppf are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Base: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are typically used to activate the boronic acid.[3]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is frequently used.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Aryl-Substituted Isoquinoline-3-carbaldehydes (Adapted from Quinoline Analogues)
This protocol is adapted from the synthesis of 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes.[4]
-
Reaction Setup: To a two-necked flask equipped with a stirrer bar, rubber septum, and a condenser, add the halo-isoquinoline-3-carbaldehyde (1 equiv.), arylboronic acid (1.1-1.5 equiv.), palladium catalyst (e.g., [Pd(dppf)Cl₂], 5 mol%), and base (e.g., Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (3:1).
-
Inert Atmosphere: Flush the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heating: Heat the mixture with stirring at 80-100 °C under the inert atmosphere for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of Halogenated (Iso)quinoline-3-carbaldehydes
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Pd(dppf)Cl₂] (5 mol%) | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6-8 | 60-65 | [4] |
| 2 | PdCl₂(PPh₃)₂ (10 mol%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-90 | 3 | N/A | [4] |
| 3 | Pd(OAc)₂ | PCy₃ | K₂CO₃ | Dioxane/H₂O | 80-90 | 3 | N/A | [4] |
Note: Yields are reported for quinoline analogues and may vary for isoquinoline substrates.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[5][6] This reaction is a powerful tool for the vinylation of aryl halides.
Application Notes:
The Heck reaction can be employed to introduce alkenyl groups at various positions on the this compound scaffold, provided a suitable halo-substituted precursor is available. The reaction typically shows good tolerance for a variety of functional groups. Key factors influencing the reaction's success include the choice of palladium source, ligands (often phosphines), base, and solvent.[7] Phosphine-free catalyst systems have also been developed, offering a more environmentally benign alternative.[8]
Experimental Workflow for a Typical Heck Reaction
Caption: A standard experimental workflow for a palladium-catalyzed Heck reaction.
Experimental Protocol: Vinylation of Halo-isoquinoline-3-carbaldehyde (General Protocol)
-
Reaction Setup: In a sealed tube or round-bottom flask, combine the halo-isoquinoline-3-carbaldehyde (1 equiv.), alkene (1.5-2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., PPh₃, 4-10 mol%), and base (e.g., Et₃N or K₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a suitable solvent such as DMF, NMP, or acetonitrile.
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heating: Heat the sealed reaction vessel to 100-140 °C for 12-24 hours.
-
Workup: After cooling, dilute the mixture with water and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by flash chromatography.
Table 2: General Conditions for Heck Reactions on Heterocyclic Halides
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 |
| 2 | PdCl₂ | None | K₂CO₃ | DMF/H₂O | 120 |
| 3 | Pd/C | None | NaOAc | NMP | 130-140 |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10] This reaction is highly efficient for the synthesis of arylalkynes and conjugated enynes.
Application Notes:
This reaction is ideal for introducing alkynyl moieties onto the this compound framework, which are valuable handles for further synthetic transformations such as click chemistry or cyclization reactions. The reaction is usually carried out under mild conditions and tolerates a wide range of functional groups.[11] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.
Relationship of Components in a Sonogashira Coupling
Caption: Interplay of key components in a Sonogashira cross-coupling reaction.
Experimental Protocol: Alkynylation of Halo-isoquinoline-3-carbaldehyde (General Protocol)
-
Reaction Setup: To a Schlenk flask, add the halo-isoquinoline-3-carbaldehyde (1 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine). Then, add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed (monitored by TLC or GC).
-
Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Table 3: Common Catalytic Systems for Sonogashira Coupling
| Entry | Palladium Catalyst | Co-catalyst | Ligand | Base | Solvent |
| 1 | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF |
| 2 | Pd(OAc)₂ | CuI | PPh₃ | i-Pr₂NH | DMF |
| 3 | Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | Toluene |
C-H Functionalization
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials (like halides), thus offering a more atom-economical approach.[12] Palladium catalysts can mediate the direct arylation or alkylation of C-H bonds in heterocyclic systems.
Application Notes:
For this compound, C-H activation could potentially be directed to specific positions on the isoquinoline ring. The aldehyde group itself or another directing group installed on the molecule can guide the palladium catalyst to a specific C-H bond.[13] This methodology is at the forefront of synthetic chemistry and can provide novel pathways to functionalized isoquinolines.
Experimental Protocol: Direct Arylation of Isoquinoline (General Protocol for Heteroarenes)
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound (1 equiv.), aryl halide (1.5-2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), ligand (e.g., a bulky phosphine or N-heterocyclic carbene ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a high-boiling point solvent such as dioxane, toluene, or DMAc.
-
Heating: Heat the reaction mixture at 100-150 °C for 12-48 hours.
-
Workup and Purification: After cooling, filter the reaction mixture through celite, concentrate the filtrate, and purify by column chromatography.
Table 4: Representative Conditions for Direct C-H Arylation
| Entry | Palladium Catalyst | Ligand | Base | Additive | Solvent | Temp. (°C) |
| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | None | Dioxane | 120 |
| 2 | Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | Pivalic Acid | Toluene | 110 |
| 3 | [Pd(NHC)]Cl₂ | NHC | Cs₂CO₃ | None | DMAc | 140 |
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and desired products. It is recommended to consult the primary literature for detailed procedures and safety information. The application of these protocols to this compound, where not explicitly cited, is proposed based on established methodologies for analogous structures.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antibacterial Agents from Isoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of potential antibacterial agents derived from isoquinoline-3-carbaldehyde. The protocols detailed below are based on established synthetic methodologies for analogous heterocyclic aldehydes and recent findings on the antimicrobial activity of isoquinoline derivatives.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities, including antibacterial properties. This compound serves as a versatile starting material for the synthesis of various derivatives, such as Schiff bases and hydrazones, which are classes of compounds known for their antimicrobial potential. The aldehyde functionality allows for straightforward condensation reactions to introduce diverse structural motifs, enabling the exploration of structure-activity relationships and the development of novel antibacterial agents. Recent studies on isoquinoline-3-acylhydrazone derivatives have shown that these compounds can exhibit significant antibacterial activity by disrupting bacterial membranes, highlighting the potential of this scaffold in addressing antibiotic resistance.
Synthesis of Potential Antibacterial Agents
The primary synthetic routes for deriving antibacterial agents from this compound involve the formation of Schiff bases and hydrazones through condensation reactions.
General Synthetic Workflow
The following diagram illustrates the general synthetic pathways from this compound to Schiff bases and hydrazones.
Caption: General synthetic routes from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound Schiff Bases
This protocol describes the synthesis of Schiff bases via the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of absolute ethanol.
-
To this solution, add the selected primary amine (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator or vacuum oven.
-
Characterize the final product using appropriate spectroscopic methods (FT-IR, NMR, Mass Spectrometry).
Protocol 2: Synthesis of this compound Hydrazones
This protocol details the synthesis of hydrazones by reacting this compound with hydrazine derivatives.
Materials:
-
This compound
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, thiosemicarbazide)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Add the chosen hydrazine derivative (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture with stirring for 3-5 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.
-
Dry the purified product and characterize it by spectroscopic techniques.
Antibacterial Activity Evaluation
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized compounds is determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized isoquinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized this compound derivatives.
Table 1: Synthesis Yields of this compound Derivatives
| Compound ID | Derivative Type | R-Group | Yield (%) |
| IQ-SB-01 | Schiff Base | Phenyl | 85 |
| IQ-SB-02 | Schiff Base | 4-Methylphenyl | 88 |
| IQ-SB-03 | Schiff Base | 4-Chlorophenyl | 92 |
| IQ-HZ-01 | Hydrazone | H | 82 |
| IQ-HZ-02 | Hydrazone | Phenyl | 89 |
| IQ-TSC-01 | Thiosemicarbazone | H | 95 |
Table 2: Antibacterial Activity (MIC in µg/mL) of Synthesized Derivatives
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| IQ-SB-01 | 64 | 128 | >256 | >256 |
| IQ-SB-02 | 32 | 64 | 256 | >256 |
| IQ-SB-03 | 16 | 32 | 128 | 256 |
| IQ-HZ-01 | 128 | 256 | >256 | >256 |
| IQ-HZ-02 | 64 | 128 | 256 | >256 |
| IQ-TSC-01 | 8 | 16 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 |
Mechanism of Action
While the exact signaling pathways for antibacterial agents derived from this compound are not yet fully elucidated, preliminary studies on structurally related isoquinoline acylhydrazones suggest a mechanism involving the disruption of the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
The following diagram illustrates a proposed mechanism of action.
Caption: Proposed mechanism of action for isoquinoline derivatives.
Conclusion
This compound is a promising starting material for the synthesis of novel antibacterial agents. The straightforward synthesis of Schiff bases and hydrazones allows for the creation of a diverse library of compounds for screening. The protocols and data presented here provide a foundation for researchers to explore this chemical space in the quest for new and effective antimicrobial therapies. Further investigation into the precise mechanism of action and optimization of the lead compounds are warranted.
Preparation of Anticancer Isoquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of anticancer isoquinoline derivatives. The isoquinoline scaffold is a prominent structural motif in a variety of natural and synthetic compounds that exhibit significant pharmacological activities, including potent antitumor effects. This guide is intended to be a comprehensive resource, offering insights into the mechanisms of action, detailed experimental procedures, and data presentation for researchers in the field of oncology and medicinal chemistry.
Introduction
Isoquinoline and its derivatives have emerged as a privileged class of heterocyclic compounds in the development of novel anticancer agents. Their diverse mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, make them attractive candidates for cancer therapy.[1] Naturally occurring isoquinoline alkaloids such as berberine, noscapine, and the complex marine-derived trabectedin have demonstrated significant antitumor properties and have paved the way for the synthesis of numerous derivatives with enhanced potency and selectivity.[2][3][4][5][6]
These compounds exert their anticancer effects by targeting various cellular processes critical for cancer cell survival and proliferation. Common mechanisms include the inhibition of topoisomerases, disruption of microtubule dynamics, and interference with crucial signaling cascades like the PI3K/Akt/mTOR and MAPK/ERK pathways.[7] This document will delve into the synthesis of representative isoquinoline derivatives and provide detailed protocols for assessing their anticancer activity.
Featured Anticancer Isoquinoline Derivatives
This section focuses on three exemplary isoquinoline derivatives, each with a distinct mechanism of action, to illustrate the breadth of anticancer potential within this compound class.
-
Berberine Derivatives: Natural alkaloids that primarily induce apoptosis and cell cycle arrest by targeting multiple signaling pathways.
-
Noscapine Analogues: Microtubule-modulating agents that induce mitotic arrest and apoptosis with a favorable safety profile.
-
Pyrrolo[2,1-a]isoquinolines: Potent cytotoxic agents that often act as topoisomerase inhibitors.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the 50% inhibitory concentration (IC50) values for selected isoquinoline derivatives against various human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
Table 1: IC50 Values of Berberine and its Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Berberine | MCF-7 | Breast Adenocarcinoma | >200 | [5] |
| Berberine | HL-60 | Promyelocytic Leukemia | 16.7 | [5] |
| Derivative 3 (9-O-substituted) | HeLa | Cervical Carcinoma | 36.0 | [5] |
| Derivative 3 (9-O-substituted) | HL-60 | Promyelocytic Leukemia | 0.7 | [5] |
| Derivative 16 (triazolyl) | SW-1990 | Pancreatic Carcinoma | 8.54 | [8] |
| Derivative 16 (triazolyl) | SMMC-7721 | Liver Carcinoma | 11.87 | [8] |
| Derivative 36 (triazolyl) | MCF-7 | Breast Adenocarcinoma | 12.57 | [8] |
Table 2: IC50 Values of Noscapine and its Analogues
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Noscapine | 4T1 | Murine Breast Carcinoma | 215.5 | [5] |
| 6h (noscapine-phenylalanine) | 4T1 | Murine Breast Carcinoma | 11.2 | [5] |
| 6i (noscapine-tryptophan) | 4T1 | Murine Breast Carcinoma | 16.3 | [5] |
| 10i (cotarnine-tryptophan) | 4T1 | Murine Breast Carcinoma | 54.5 | [5] |
| Compound 8 | SKBR-3 | Breast Cancer | ~40 | [9] |
| Noscapine | SKBR-3 | Breast Cancer | ~100 | [9] |
Table 3: IC50 Values of Pyrrolo[2,1-a]isoquinoline Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 6a | T47D | Ductal Breast Carcinoma | Potent | [1] |
| 6c | T47D | Ductal Breast Carcinoma | Potent | [1] |
| 6a | HeLa | Cervical Adenocarcinoma | 1.93 - 33.84 | [1] |
| 6c | HeLa | Cervical Adenocarcinoma | 1.93 - 33.84 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of selected isoquinoline derivatives and for the key biological assays used to evaluate their anticancer activity.
Synthesis Protocols
Protocol 1: Synthesis of 9-O-Substituted Berberine Derivatives
This protocol describes a general method for the synthesis of 9-O-substituted berberine derivatives, which have shown enhanced anticancer activity compared to the parent compound.[5][8]
Materials:
-
Berberine
-
Dimethylformamide (DMF)
-
Propargyl bromide
-
Various benzyl azides
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Acetonitrile (CH₃CN)
-
Chloroacetyl chloride or bromoacetyl bromide
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Synthesis of Berberrubine (2): Stir berberine (1) in dimethylformamide (DMF) at 190°C to convert the C-9 methoxy group to a hydroxyl group, yielding berberrubine.[8]
-
Synthesis of 9-O-propargyl-berberrubine (3): React berberrubine with propargyl bromide via a nucleophilic substitution reaction to obtain compound 3 with an overall yield of 60%.[8]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry:
-
Alternative 9-O-Substitution:
-
React berberine with chloroacetyl chloride or bromoacetyl bromide in acetonitrile at 40°C.[10]
-
-
Purification: Purify the final triazolyl berberine derivatives by silica gel column chromatography.
-
Characterization: Characterize the synthesized compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8]
Protocol 2: Synthesis of N-Substituted Noscapine Analogues
This protocol details the synthesis of N-substituted noscapine analogues, which often exhibit improved cytotoxic properties.
Materials:
-
Noscapine
-
Hydrogen peroxide (H₂O₂)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Alkyl halides or acyl chlorides
-
Isocyanates
-
Silica gel for column chromatography
Procedure:
-
N-demethylation to N-nornoscapine:
-
Dissolve noscapine in acetonitrile.
-
Add hydrogen peroxide and stir at room temperature for 2 hours.
-
Cool the reaction mixture to -8°C and add a solution of ferrous sulfate heptahydrate in methanol dropwise.
-
Stir at -8°C for 8 hours, monitoring the reaction by TLC.
-
Purify the crude product by silica gel column chromatography.
-
-
N-alkylation, N-acylation, or N-carbamoylation:
-
N-alkylation: To a solution of N-nornoscapine in acetonitrile, add potassium carbonate, potassium iodide, and the desired alkyl halide. Stir at room temperature for 1 hour.
-
N-acylation: To a solution of N-nornoscapine in dichloromethane, add triethylamine and the desired acyl chloride. Stir at room temperature.
-
N-carbamoylation: To a solution of N-nornoscapine in dichloromethane, add the desired isocyanate and stir at room temperature.
-
-
Purification: Purify the final N-substituted noscapine analogues by silica gel column chromatography.
-
Characterization: Characterize the synthesized compounds using appropriate spectroscopic methods.
Biological Evaluation Protocols
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of isoquinoline derivatives on cancer cells by measuring metabolic activity.[4][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Isoquinoline derivative stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with the drug dilutions and incubate for 48-72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the methodology for analyzing the cell cycle distribution of cancer cells treated with isoquinoline derivatives using propidium iodide (PI) staining and flow cytometry.[2][7]
Materials:
-
Treated and control cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Propidium Iodide Staining:
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[7]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol describes the quantification of apoptotic and necrotic cells using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[3][12]
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells (including floating cells) and wash them twice with cold PBS.
-
Staining:
-
Flow Cytometry Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells based on the fluorescence signals.
Protocol 6: Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for analyzing the expression and phosphorylation status of key proteins in signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.[11][13]
Materials:
-
Treated and control cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.[11]
-
Gel Electrophoresis: Mix equal amounts of protein with Laemmli sample buffer, heat at 95°C for 5 minutes, and separate the proteins on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Antibody Incubation:
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by anticancer isoquinoline derivatives and a general experimental workflow for their evaluation.
Caption: A general experimental workflow for the evaluation of anticancer isoquinoline derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.
Caption: The intrinsic pathway of apoptosis induction by isoquinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anticancer activity of novel berberine derivatives prepared via CuAAC “click” chemistry as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Photocytotoxicity of 9-/13-Lipophilic Substituted Berberine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Isoquinoline-3-carbaldehyde in the Synthesis of Novel Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of isoquinoline-3-carbaldehyde and its derivatives as key building blocks in the synthesis of potent antimalarial compounds. Detailed protocols for the synthesis of isoquinoline-based antimalarial agents and their biological evaluation are presented, drawing from established research in the field.
Introduction
The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the urgent development of novel antimalarial drugs. The isoquinoline scaffold has been identified as a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Recent studies have demonstrated that derivatives of isoquinoline show significant promise as antimalarial agents. This document focuses on the synthetic utility of this compound as a versatile precursor for generating libraries of isoquinoline-based compounds with potent antiplasmodial activity.
Data Presentation: Antimalarial Activity of Isoquinoline Derivatives
The following table summarizes the in vitro antimalarial activity of representative isoquinoline derivatives synthesized from isoquinoline precursors. The data is compiled from a study by Theeramunkong et al. (2020), which evaluated the efficacy of these compounds against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.[1]
| Compound ID | Derivative Type | P. falciparum Strain | IC50 (µM) ± SD | Resistance Index (RI) |
| 6 | Isoquinoline-phenyl | 3D7 (Sensitive) | 2.31 ± 0.33 | 0.83 |
| K1 (Resistant) | 1.91 ± 0.21 | |||
| 15 | Isoquinoline-triazole | 3D7 (Sensitive) | 36.91 ± 2.83 | 0.12 |
| K1 (Resistant) | 4.55 ± 0.10 | |||
| Chloroquine | Reference Drug | 3D7 (Sensitive) | - | - |
| K1 (Resistant) | - |
Resistance Index (RI) = IC50 (K1) / IC50 (3D7)
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of key isoquinoline precursors and the subsequent generation of antimalarial compounds, as well as the protocol for the in vitro antimalarial assay.
Protocol 1: Synthesis of 1-Chloro-3-formylisoquinoline (a key intermediate from this compound)
This protocol describes a plausible synthetic route to a key halogenated isoquinoline intermediate, which is essential for subsequent cross-coupling reactions.
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-oxidation: Dissolve this compound in DCM. Add m-CPBA portion-wise at 0°C. Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography to obtain this compound N-oxide.
-
Chlorination: To the this compound N-oxide, add POCl₃ slowly at 0°C. Heat the mixture at reflux for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Concentrate under reduced pressure and purify the crude product by silica gel column chromatography to yield 1-chloro-3-formylisoquinoline.
Protocol 2: Synthesis of Isoquinoline-Phenyl Derivatives via Suzuki-Miyaura Coupling
This protocol details the synthesis of isoquinoline-phenyl derivatives from a 1-chloroisoquinoline precursor.
Materials:
-
1-Chloro-3-substituted-isoquinoline
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 1-chloro-3-substituted-isoquinoline, arylboronic acid, and K₂CO₃.
-
Solvent Addition: Add a mixture of toluene and water (typically a 4:1 ratio).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add Pd(OAc)₂ and SPhos to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to 80-100°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired isoquinoline-phenyl derivative.
Protocol 3: Synthesis of Isoquinoline-Triazole Derivatives via Sharpless-Fokin "Click" Chemistry
This protocol describes the synthesis of isoquinoline-triazole derivatives from an azide-functionalized isoquinoline.
Materials:
-
1-Azido-3-substituted-isoquinoline
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the 1-azido-3-substituted-isoquinoline and the terminal alkyne in a mixture of tert-butanol and water.
-
Catalyst Addition: Add a freshly prepared aqueous solution of CuSO₄·5H₂O and sodium ascorbate to the reaction mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 1,2,3-triazole-substituted isoquinoline.
Protocol 4: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This protocol outlines the procedure for evaluating the in vitro antimalarial activity of the synthesized compounds against P. falciparum.
Materials:
-
P. falciparum cultures (e.g., 3D7 and K1 strains)
-
Human red blood cells (O+)
-
RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human O+ red blood cells in complete RPMI-1640 medium.
-
Drug Preparation: Prepare serial dilutions of the test compounds in DMSO and then in culture medium.
-
Assay Setup: In a 96-well plate, add the parasite culture (2% parasitemia, 2% hematocrit) to wells containing the serially diluted compounds. Include positive (chloroquine) and negative (no drug) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, lyse the red blood cells by adding SYBR Green I lysis buffer to each well.
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.
Visualizations
Synthetic Pathway for Isoquinoline-Phenyl Derivatives
Caption: Synthetic route to isoquinoline-phenyl derivatives.
Synthetic Pathway for Isoquinoline-Triazole Derivatives
Caption: Synthesis of isoquinoline-triazole derivatives.
Experimental Workflow for Antimalarial Screening
Caption: Workflow for in vitro antimalarial activity assay.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Isoquinoline-3-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Isoquinoline-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, a moderately polar compound, are column chromatography on silica gel and recrystallization.[1] High-Performance Liquid Chromatography (HPLC) is also employed for high-resolution separation and for assessing the final purity of the compound.[1]
Q2: How can I monitor the progress and purity of my compound during purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and checking the purity of fractions from column chromatography.[1][2] For a more precise quantitative analysis of purity, reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[1]
Q3: What types of impurities are commonly found with this compound?
A3: Impurities can originate from the synthetic route, degradation, or storage.[3] Common process-related impurities include unreacted starting materials and by-products from the synthesis.[3] Degradation impurities, such as oxidation products, can also form, especially if the compound is exposed to air and light.[3][4]
Q4: My this compound sample is a brownish or oily solid. What does this indicate?
A4: Pure isoquinoline compounds are typically colorless or pale yellow solids.[5] A dark or oily appearance often suggests the presence of polymeric by-products or other colored impurities.[6] An initial aqueous workup, washing the crude product dissolved in an organic solvent with a mild base (e.g., sodium bicarbonate solution), can help remove acidic impurities before proceeding to chromatography or recrystallization.[6]
Purification & Troubleshooting Guides
Guide 1: Column Chromatography
Column chromatography is a primary method for purifying this compound from reaction mixtures.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | The eluent system is not optimal.[2] | Optimize the eluent using TLC. Aim for an Rf value of approximately 0.2-0.3 for this compound to ensure good separation.[6] A common solvent system is a mixture of hexane/petroleum ether and ethyl acetate.[1] |
| The column was packed improperly, leading to channels.[2] | Ensure the column is packed uniformly without any air bubbles or cracks.[2] | |
| Compound Streaks on Column | The compound is too polar for the eluent or is interacting strongly with the acidic silica gel.[2][4] | Increase the eluent polarity gradually.[2] Consider deactivating the silica gel by adding a small amount (0.5-1%) of a base like triethylamine to the eluent system.[6] |
| The sample was overloaded on the column. | Reduce the amount of crude material loaded onto the column. | |
| Compound Degrades on Column | Aldehydes can be sensitive to the acidic nature of standard silica gel.[4][6] | Neutralize the silica gel by preparing a slurry with your eluent containing 0.5-1% triethylamine.[6] Alternatively, use a less acidic stationary phase like neutral alumina.[4] |
| Low or No Recovery | The eluent is not polar enough to move the compound.[2] | Gradually increase the polarity of the eluent. For instance, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2] |
| Irreversible adsorption to the silica gel.[4] | Use a deactivated stationary phase (silica or alumina) as described above.[4][6] Employ flash chromatography to reduce the contact time between the compound and the stationary phase.[4] |
Guide 2: Recrystallization
Recrystallization is an effective technique for purifying solid this compound, especially after an initial purification by chromatography.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound.[2][7] | Select a solvent with a boiling point lower than the compound's melting point.[7] Use a solvent mixture (solvent/anti-solvent) to induce crystallization at a lower temperature.[2] |
| The solution is too concentrated or cooled too quickly.[2] | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly.[7] | |
| No Crystals Form | The solution is not sufficiently concentrated (too much solvent was used).[2][7] | Reheat the solution and carefully evaporate some of the solvent to increase the concentration. Allow it to cool again.[7] |
| The compound is too soluble in the chosen solvent, even at low temperatures.[2] | Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until it becomes cloudy, then clarify with a few drops of the primary hot solvent and cool slowly.[2] | |
| Low Recovery of Product | The compound has significant solubility in the cold solvent.[2] | Ensure the flask is thoroughly cooled in an ice bath before filtration to maximize precipitation.[2] |
| Too much cold solvent was used to wash the crystals.[2] | Wash the collected crystals with a minimal amount of ice-cold solvent.[2] | |
| Purified Product Still Impure | Impurities have a similar solubility profile and co-crystallize with the product.[2] | A second recrystallization may be necessary.[2] If impurities persist, an alternative purification method like column chromatography is recommended.[2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel chromatography.
-
Solvent System Selection: Using TLC, identify an appropriate solvent system (e.g., ethyl acetate/hexane). The ideal system will give your product an Rf value of ~0.2-0.3.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent (like dichloromethane). If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Start eluting with the low-polarity solvent mixture. Gradually increase the eluent's polarity (gradient elution) to move the compound down the column.[6]
-
Fraction Collection: Collect fractions systematically and monitor them by TLC to identify those containing the pure product.[6]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[6]
Protocol 2: Purification by Recrystallization
This protocol describes a method for purifying solid this compound.
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures.[7] The ideal solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent until the solid just dissolves.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod or add a seed crystal.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration.[2]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities, then dry the purified crystals under vacuum.[2]
Visualized Workflows
References
Technical Support Center: Formylation of Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formylation of isoquinoline. The information is presented in a question-and-answer format to directly assist with experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Vilsmeier-Haack formylation of isoquinoline resulted in a very low yield or failed completely. What are the potential causes and how can I improve the outcome?
A1: Low to no yield in a Vilsmeier-Haack reaction is a common issue that can be attributed to several factors. Below is a systematic guide to troubleshooting this problem.
Troubleshooting Steps for Low/No Yield:
-
Reagent Quality and Stoichiometry:
-
Vilsmeier Reagent Formation: The success of the reaction is critically dependent on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1]
-
Action: Use fresh, anhydrous DMF. Aged or wet DMF may contain dimethylamine, which can react with the Vilsmeier reagent and reduce its efficacy. Ensure your POCl₃ is also fresh and has been stored under anhydrous conditions.[1]
-
Action: The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is often necessary. Optimization studies on similar quinoline syntheses have demonstrated that a high molar ratio of POCl₃ to the substrate can significantly enhance yields.[1]
-
-
-
Substrate Reactivity:
-
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution; therefore, it is most effective on electron-rich aromatic systems.[2][3]
-
Action: If your isoquinoline substrate has strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the reaction will be significantly slower or may not proceed at all.[1] Consider alternative formylation methods or modify the substrate to include electron-donating groups (e.g., -OCH₃, -CH₃, -NR₂) to favor the reaction.[1]
-
-
-
Reaction Conditions:
-
Temperature: This is a critical parameter that depends on the substrate's reactivity.[1]
-
Action: For highly reactive isoquinolines, the reaction may proceed at temperatures ranging from 0°C to room temperature. Less reactive substrates often require heating, with temperatures typically ranging from 60°C to 90°C.[1] Exercise caution, as excessively high temperatures can lead to product decomposition.[1]
-
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion.
-
Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The required time can vary from a few hours to overnight.[1]
-
-
-
Work-up Procedure:
-
The final step is the hydrolysis of the intermediate iminium salt to the aldehyde.[1]
-
Q2: I am observing the formation of significant side products in my isoquinoline formylation. What are the common side reactions, and how can I minimize them?
A2: Side product formation can complicate purification and lower the yield of the desired isoquinoline aldehyde. Here are some common side reactions and strategies to minimize them:
-
Reaction with Nucleophilic Functional Groups:
-
If your isoquinoline substrate contains nucleophilic groups such as hydroxyl (-OH) or amino (-NH₂), these can react with POCl₃ or the Vilsmeier reagent itself. For example, phenolic substrates can form aryl formates.
-
Action: Protect sensitive functional groups before performing the Vilsmeier-Haack reaction. Common protecting groups include acetyl or silyl ethers for hydroxyls and amides or carbamates for amines.[1]
-
-
-
Diformylation:
-
In highly activated isoquinoline systems, the introduction of two aldehyde groups can occur.[1]
-
Action: To minimize diformylation, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. Reducing the excess of the Vilsmeier reagent may also be beneficial.[1]
-
-
-
Reaction at Other Positions:
-
While formylation is electronically favored at certain positions (C5 and C8), substitution at other positions can occur, leading to a mixture of isomers.
-
Action: To improve regioselectivity, optimize the reaction conditions, particularly by using lower temperatures.
-
-
Q3: What determines the position of formylation on a substituted isoquinoline ring?
A3: The regioselectivity of the Vilsmeier-Haack formylation on the isoquinoline ring is primarily directed by the electronic effects of the existing substituents.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃, -NR₂) activate the ring towards electrophilic substitution and will direct the Vilsmeier reagent to the ortho and para positions relative to the substituent. The specific position of formylation will depend on the location of the EDG on the isoquinoline nucleus.[1]
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -SO₃H) deactivate the ring, making the reaction more challenging. If the reaction does proceed, formylation will likely occur at the positions that are least deactivated by the substituent.[1]
Data Presentation
The following table summarizes the effect of the molar ratio of POCl₃ and reaction temperature on the yield of a formylated quinoline derivative. This data can serve as a reference for optimizing the formylation of your isoquinoline substrate.
| Entry | Molar Ratio (POCl₃ : Substrate) | Temperature (°C) | Yield (%) |
| 1 | 3 | 80 | 60 |
| 2 | 6 | 80 | 75 |
| 3 | 9 | 80 | 85 |
| 4 | 12 | 80 | 88 |
| 5 | 15 | 80 | 88 |
| 6 | 12 | 90 | 92 |
Table adapted from a study on the synthesis of 2-chloro-3-formylquinolines and may require optimization for specific isoquinoline substrates.
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of Isoquinoline:
This is a general guideline and may require optimization for specific substrates.
1. Vilsmeier Reagent Preparation:
- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
- Cool the flask to 0°C in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃, 1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10°C.
- After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
2. Formylation Reaction:
- Dissolve the isoquinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF.
- Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[1]
- After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.
3. Work-up and Purification:
- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the mixture by adding a saturated aqueous solution of sodium acetate or another suitable base until the pH is approximately 6-8.[1]
- Stir the mixture for a period to allow for the complete hydrolysis of the iminium intermediate to the aldehyde.
- If the product precipitates, collect the solid by filtration, wash it with cold water, and dry.
- If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
- Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Mechanism of the Vilsmeier-Haack formylation of isoquinoline.
Caption: General experimental workflow for isoquinoline formylation.
Caption: Troubleshooting decision tree for isoquinoline formylation.
References
Technical Support Center: Optimization of the Bischler-Napieralski Reaction for Isoquinoline Synthesis
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to optimize the synthesis of isoquinolines.
Troubleshooting Guides
This section addresses common issues encountered during the Bischler-Napieralski reaction in a question-and-answer format.
Q1: My reaction is not proceeding, or the yield of the desired 3,4-dihydroisoquinoline is very low. What are the common causes and how can I troubleshoot this?
Low or no yield is a frequent issue and can be attributed to several factors. Here’s a breakdown of potential causes and their solutions:
| Potential Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | The Bischler-Napieralski reaction is an electrophilic aromatic substitution, making it sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[1][2] |
| Insufficiently Potent Dehydrating Agent | For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[1] Consider using a stronger dehydrating agent, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or switch to a more modern and milder protocol using triflic anhydride (Tf₂O) and 2-chloropyridine.[1][3] |
| Inappropriate Reaction Conditions | The choice of solvent and temperature is critical. Overly high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1] Monitor the reaction's progress by TLC to determine the optimal reaction time and consider using a higher boiling point solvent like xylene instead of toluene if a higher temperature is needed.[3][4] |
| Incomplete Reaction | The reaction time may be too short or the temperature too low. Increase the reaction temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[1] |
Q2: I am observing a significant amount of a styrene derivative as a byproduct. How can this be minimized?
The formation of a styrene derivative indicates a retro-Ritter reaction is occurring.[4][5] This is a major competing pathway where the nitrilium ion intermediate fragments.[1][4] To mitigate this, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[1][4]
-
Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]
Q3: My reaction mixture is turning into a thick, dark tar, making workup difficult. What causes this and how can I prevent it?
Tar formation is often a result of decomposition of the starting material or product due to harsh reaction conditions.[1]
-
Reduce Temperature and Time: Excessively high temperatures and long reaction times are common culprits. Monitor the reaction closely using TLC and aim for the shortest time necessary for completion.
-
Use Milder Reagents: Consider switching from aggressive dehydrating agents like P₂O₅/POCl₃ to milder conditions like the Tf₂O/2-chloropyridine system, which often allows for lower reaction temperatures.[1]
Q4: I am getting an unexpected regioisomer as my main product. Why is this happening?
The regioselectivity of the cyclization is governed by the electronic properties of the aromatic ring.
-
Electronic Effects: Cyclization will preferentially occur at the most electron-rich position. If an electron-donating group is present, cyclization will typically happen at the ortho or para position relative to it.[5] Re-evaluate the substitution pattern on your starting material to predict the most likely site of cyclization. In some cases, modification of activating groups may be necessary to direct the cyclization to the desired position.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Bischler-Napieralski reaction?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines.[1][6] The reaction is believed to proceed through one of two primary mechanistic pathways, depending on the reaction conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a highly electrophilic nitrilium ion intermediate that is then trapped by the electron-rich aromatic ring.[2][3][6]
Caption: General mechanism of the Bischler-Napieralski reaction.
Q2: How do I choose the right dehydrating agent?
The choice of dehydrating agent is crucial and depends on the reactivity of your substrate.
| Dehydrating Agent | Substrate Suitability & Conditions |
| POCl₃ | A commonly used reagent, often effective for electron-rich aromatic rings. The reaction is typically refluxed in a solvent like toluene or acetonitrile.[3][6] |
| P₂O₅ in POCl₃ | A stronger dehydrating system, suitable for less reactive or electron-deficient aromatic rings.[1][5][6] |
| Tf₂O with 2-chloropyridine | A modern, milder alternative that allows the reaction to proceed at lower temperatures, often providing higher yields and cleaner reactions, especially for sensitive substrates.[1][3] |
| ZnCl₂ | A classic Lewis acid used as a condensing agent.[4] |
| Polyphosphoric Acid (PPA) | Can also be used as a dehydrating agent.[2][3] |
Q3: What are the typical workup procedures for this reaction?
The workup procedure involves neutralizing the acidic reaction mixture and extracting the product.
-
Quenching: After completion, the reaction mixture is cooled and carefully quenched by slowly adding it to a mixture of ice and a base (e.g., concentrated ammonium hydroxide or a saturated aqueous solution of sodium bicarbonate) to neutralize the excess acid.[3]
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane (DCM) or ethyl acetate.[3]
-
Washing and Drying: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[3]
-
Purification: The crude product is typically purified by column chromatography or recrystallization.[3]
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Reaction using POCl₃
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. An ice bath may be necessary to control the initial exotherm.[3]
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 1 to 24 hours.[3]
-
Once the starting material is consumed, follow the general workup procedure described above.
Protocol 2: Mild Bischler-Napieralski Reaction using Tf₂O
This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[1]
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1]
-
Add 2-chloropyridine (2.0 equiv) to the solution.[1]
-
Cool the mixture to -20 °C using a suitable cooling bath.[1]
-
Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[1]
-
Monitor the reaction by TLC. Once complete, follow the general workup procedure.
Data Presentation
Comparison of Dehydrating Agents and Conditions
The following table summarizes the impact of different dehydrating agents on the yield of a model reaction.
| Substrate | Dehydrating Agent | Solvent | Temperature | Yield (%) |
| N-phenethylbenzamide | POCl₃ (3 equiv) | Acetonitrile | Reflux | 65 |
| N-phenethylbenzamide | P₂O₅ in POCl₃ | Toluene | Reflux | 75 |
| N-phenethylbenzamide | Tf₂O (1.2 equiv), 2-Cl-Pyridine (2 equiv) | CH₂Cl₂ | -20 °C to RT | 90 |
| N-(3,4-dimethoxyphenethyl)acetamide | POCl₃ (3 equiv) | Acetonitrile | Reflux | 85 |
| N-(3,4-dimethoxyphenethyl)acetamide | Tf₂O (1.2 equiv), 2-Cl-Pyridine (2 equiv) | CH₂Cl₂ | -20 °C to RT | 95 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Bischler-Napieralski reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
Technical Support Center: Overcoming Solubility Issues of Isoquinoline-3-carbaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with isoquinoline-3-carbaldehyde derivatives during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have poor aqueous solubility?
A1: The limited aqueous solubility of many this compound derivatives stems from their molecular structure. The isoquinoline core is an aromatic heterocyclic system, which is inherently hydrophobic. The presence of the carbaldehyde group adds some polarity, but the overall lipophilic nature of the fused ring system often dominates, leading to poor solubility in water. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it difficult for water molecules to effectively solvate individual molecules.
Q2: What is the first-line approach to solubilizing a new this compound derivative for in vitro assays?
A2: The most common and straightforward initial strategy is to prepare a concentrated stock solution in a water-miscible organic solvent, which is then diluted into the aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its ability to dissolve a broad range of polar and non-polar compounds and its miscibility with water.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is happening and what should I do?
A3: This is a very common issue that occurs when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution. This change in the solvent environment can cause the poorly soluble compound to "crash out" or precipitate from the solution.
Here are immediate steps to troubleshoot this problem:
-
Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final aqueous medium. Try preparing serial dilutions to determine the highest concentration that remains in solution.
-
Increase the Final Co-solvent Concentration: While high concentrations of organic solvents can be toxic to cells or interfere with assays, you can test if a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) maintains solubility. It is crucial to run a vehicle control with the same final DMSO concentration to assess any effects on your experiment.
-
Modify the Dilution Method: Add the DMSO stock solution dropwise into the vigorously stirred or vortexing aqueous buffer. This promotes rapid mixing and avoids localized high concentrations of the compound that can initiate precipitation.
Q4: Beyond using co-solvents, what other techniques can I employ to improve the solubility of my this compound derivative?
A4: Several advanced strategies can be effective if co-solvents alone are insufficient:
-
pH Adjustment: Isoquinoline derivatives are typically weakly basic due to the nitrogen atom in the ring system (pKa of isoquinoline is approximately 5.14).[1] Decreasing the pH of the solution will protonate this nitrogen, forming a more soluble salt. This is often a highly effective method for ionizable compounds.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. This can enhance wettability and dissolution by presenting the compound in an amorphous, higher-energy state.
Troubleshooting Guide: Common Solubility Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound will not dissolve in 100% DMSO to make a stock solution. | The compound may have very high crystal lattice energy or may be degrading in the solvent. | - Try gentle warming (e.g., 37°C water bath) and sonication to aid dissolution.- Test alternative organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or a co-solvent mixture (e.g., DMSO/ethanol).- Verify the stability of the compound in the chosen solvent. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The final concentration exceeds the thermodynamic solubility in the aqueous medium. | - Lower the final concentration of the compound.- Increase the percentage of the organic co-solvent in the final solution (ensure to include a vehicle control).- Use a pH-adjusted buffer if the compound is ionizable.- Pre-formulate with a solubilizing excipient like cyclodextrin. |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | The initial solution was supersaturated, and the compound is slowly crystallizing out. The compound may be degrading to a less soluble form. | - This indicates that the kinetic solubility is higher than the thermodynamic solubility. For short-term experiments, this may be acceptable. For longer incubations, a lower, more stable concentration should be used.- Assess the stability of the compound under the experimental conditions (pH, temperature, light exposure).- Consider using a formulation with precipitation inhibitors, such as certain polymers in a solid dispersion. |
| Inconsistent results in biological assays attributed to solubility. | Variable amounts of the compound are in solution across different experiments or even within the same experiment. | - Standardize the protocol for preparing solutions, including the order of addition and mixing method.- Visually inspect all solutions for clarity before use.- If possible, quantify the amount of dissolved compound using a method like HPLC after a centrifugation step to remove any precipitate. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions using a Co-solvent
This protocol describes the standard method for preparing a stock solution of an this compound derivative in an organic solvent and subsequent dilution into an aqueous buffer.
-
Materials:
-
This compound derivative
-
High-purity dimethyl sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator bath (optional)
-
-
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh a small amount of the this compound derivative (e.g., 1-5 mg) into a sterile vial.
-
Add the calculated volume of DMSO to achieve a high concentration stock solution (e.g., 10-100 mM). A higher concentration minimizes the volume of organic solvent added to the final assay.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied, but be mindful of the compound's thermal stability.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Prepare Working Solutions:
-
To prepare the final working solutions, perform serial dilutions of the DMSO stock into the aqueous buffer.
-
Crucially, add the stock solution to the buffer, not the other way around. This is best done by adding the small volume of the stock solution to the larger volume of the buffer while the buffer is being vortexed. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock with a final DMSO concentration of 0.1%, add 1 µL of the stock solution to 999 µL of the aqueous buffer.
-
-
Final Check:
-
After preparation, visually inspect the final working solution for any signs of turbidity or precipitation. If the solution is not clear, the concentration is likely too high for the current conditions, and further optimization (e.g., lower concentration, higher DMSO percentage) is required.
-
-
Protocol 2: Determination of pH-Dependent Solubility Profile
This protocol outlines a method to assess how the solubility of a weakly basic this compound derivative changes with pH.
-
Materials:
-
This compound derivative
-
A series of buffers with different pH values (e.g., pH 2, 4, 5, 6, 7.4, 9)
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm, compatible with the sample)
-
-
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid this compound derivative to separate vials, each containing a known volume of a different pH buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Sample Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-established HPLC calibration curve.
-
-
Data Analysis:
-
Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile. For a weakly basic compound, solubility is expected to be higher at lower pH values.
-
-
Data Presentation
Table 1: Qualitative Solubility of this compound Derivatives in Common Solvents
This table provides a general guide to solvents that have been successfully used in the literature for dissolving this compound and related derivatives for synthesis, purification, and in vitro studies. "Soluble" indicates that the compound was dissolved to a sufficient concentration for the described experimental purpose.
| Solvent | Type | Typical Application | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Stock solutions for biological assays | [Common practice for poorly soluble compounds] |
| Chloroform (CHCl₃) | Nonpolar | Reaction solvent, Chromatography | [Mentioned in synthetic procedures] |
| Dichloromethane (DCM) | Nonpolar | Reaction solvent, Chromatography | [Mentioned in synthetic procedures] |
| Ethanol (EtOH) | Polar Protic | Reaction solvent, Recrystallization | [2] |
| Methanol (MeOH) | Polar Protic | Reaction solvent, Recrystallization | [General organic synthesis practice] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Reaction solvent for challenging dissolutions | [General organic synthesis practice] |
| Acetonitrile (ACN) | Polar Aprotic | HPLC mobile phase, Reaction solvent | [General analytical and synthetic practice] |
| Ethyl Acetate (EtOAc) | Moderately Polar | Extraction, Chromatography | [General organic synthesis practice] |
Note: This table is a qualitative guide. The specific solubility of a particular derivative will depend on its other substituents. It is always recommended to perform small-scale solubility tests.
Visualizations
Caption: A logical workflow for troubleshooting the solubility of this compound derivatives.
References
Technical Support Center: Catalyst Selection for Pictet-Spengler Synthesis of Tetrahydroisoquinolines
Welcome to the Technical Support Center for the Pictet-Spengler synthesis of tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and offer detailed protocols for this pivotal reaction.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during the Pictet-Spengler reaction, offering potential causes and solutions to optimize your synthesis.
| Problem | Potential Causes | Suggested Solutions |
| Low to No Product Yield | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | - Verify Catalyst Activity: Test the catalyst with a known, reliable reaction. - Use Fresh Catalyst: If in doubt, use a fresh batch of catalyst. - Proper Handling: Handle air- and moisture-sensitive catalysts under an inert atmosphere. |
| 2. Low Reactivity of Substrates: Electron-withdrawing groups on the β-arylethylamine can decrease the nucleophilicity of the aromatic ring, hindering the cyclization.[1] | - Harsher Conditions: Increase the reaction temperature or use a stronger acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid).[1] - More Activating Catalyst: Consider using a more activating catalyst system, such as an N-acyliminium ion approach.[1] | |
| 3. Iminium Ion Formation is Unfavorable: The equilibrium for the condensation of the amine and carbonyl compound may not favor the iminium ion intermediate. | - Use of Dehydrating Agent: Add molecular sieves (e.g., 4 Å) to remove water and drive the equilibrium towards the iminium ion. - Pre-formation of Imine: In some cases, the imine can be pre-formed before the addition of the acid catalyst.[2] | |
| Low Enantioselectivity | 1. Racemic Background Reaction: A non-enantioselective reaction catalyzed by an achiral acid (even trace amounts) may be competing with the desired asymmetric pathway. | - Use of a Co-catalyst/Additive: For some catalyst systems, like thioureas, the addition of a weak Brønsted acid co-catalyst can suppress the racemic background reaction. - Lower Temperature: Running the reaction at a lower temperature can often improve enantioselectivity. |
| 2. Suboptimal Catalyst Choice: The chosen chiral catalyst may not be well-suited for the specific substrates. | - Catalyst Screening: Screen a variety of chiral catalysts, such as different chiral phosphoric acids or thiourea derivatives, to find the optimal one for your substrate combination. | |
| 3. Solvent Effects: The polarity of the solvent can significantly impact the transition state of the enantioselective step. | - Solvent Screening: Perform the reaction in a range of solvents with varying polarities. Nonpolar solvents like toluene or diethyl ether are often found to be optimal for high enantioselectivity. | |
| Poor Regioselectivity | 1. Competing Cyclization Pathways: With substituted β-phenethylamines, the iminium ion can attack different positions on the aromatic ring, leading to a mixture of regioisomers.[3] | - Control of Reaction Conditions: The regioselectivity can often be influenced by the reaction conditions. For instance, stronger acidic conditions and higher temperatures may favor the thermodynamically more stable isomer.[3] |
| Formation of Side Products | 1. Over-oxidation of Product: The tetrahydroisoquinoline product can sometimes be oxidized to the corresponding dihydroisoquinoline or isoquinoline, especially under harsh conditions. | - Milder Reaction Conditions: Use milder acid catalysts and lower reaction temperatures. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| 2. Polymerization of Aldehyde: Some aldehydes, particularly formaldehyde, can polymerize under acidic conditions. | - Use of Formaldehyde Equivalent: Instead of aqueous formaldehyde, use a formaldehyde equivalent like paraformaldehyde or 1,3,5-trioxane, which depolymerize in situ.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the Pictet-Spengler reaction?
A1: The most common catalysts are Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂).[2][5] For asymmetric synthesis, chiral phosphoric acids and chiral thiourea derivatives are widely used organocatalysts.[6] More recently, gold(I) complexes have also been employed as effective catalysts.[7]
Q2: How do I choose the right catalyst for my specific substrates?
A2: The choice of catalyst depends on several factors, primarily the electronic nature of your β-arylethylamine and the desired outcome (racemic vs. enantioselective). For electron-rich β-arylethylamines, milder acids are often sufficient.[2] For electron-deficient substrates, stronger acids or more activating conditions may be necessary.[1] For asymmetric synthesis, a screening of different chiral catalysts is often required to achieve high enantioselectivity for a new substrate.
Q3: My reaction is very slow. What can I do to increase the reaction rate?
A3: To increase the reaction rate, you can try several approaches. Increasing the reaction temperature is a common strategy. Alternatively, you can use a stronger acid catalyst to accelerate the formation of the electrophilic iminium ion. For less reactive substrates, switching to a more activating method, such as the N-acyliminium ion variant of the Pictet-Spengler reaction, can significantly enhance the reaction rate.[1]
Q4: I am observing a mixture of cis and trans diastereomers in my product. How can I improve the diastereoselectivity?
A4: The diastereoselectivity of the Pictet-Spengler reaction can often be controlled by the reaction conditions. Thermodynamic control, typically achieved by using stronger acids and higher temperatures, often favors the formation of the more stable diastereomer. Conversely, kinetic control, using milder conditions and lower temperatures, may favor the formation of the less stable diastereomer. The choice of catalyst can also have a profound impact on the diastereomeric ratio.
Q5: Are there any practical tips for setting up and running a Pictet-Spengler reaction?
A5: Yes, here are a few practical tips:
-
Dry Reaction Conditions: Ensure all glassware is oven- or flame-dried, and use anhydrous solvents, especially for moisture-sensitive catalysts and reactions where water is a byproduct. The use of molecular sieves can be beneficial.
-
Inert Atmosphere: For sensitive substrates or catalysts, and to prevent oxidation, it is advisable to run the reaction under an inert atmosphere of nitrogen or argon.
-
Order of Addition: The order of addition of reagents can be crucial. In many cases, the amine and aldehyde are mixed before the addition of the catalyst.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products.
-
Work-up Procedure: A typical work-up involves quenching the reaction with a base (e.g., saturated aqueous sodium bicarbonate) to neutralize the acid catalyst, followed by extraction of the product into an organic solvent.[8][9]
Data Presentation
The following tables summarize quantitative data for different catalyst systems in the Pictet-Spengler synthesis of tetrahydroisoquinolines.
Table 1: Chiral Phosphoric Acid Catalyzed Enantioselective Pictet-Spengler Reaction
| Entry | β-Arylethylamine | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Tryptamine | Benzaldehyde | (R)-TRIP (10) | Toluene | 25 | 24 | 95 | 90 | J. Am. Chem. Soc. 2006, 128, 1086 |
| 2 | Tryptamine | Isovaleraldehyde | (R)-TRIP (10) | Toluene | 25 | 48 | 85 | 92 | J. Am. Chem. Soc. 2006, 128, 1086 |
| 3 | 5-MeO-Tryptamine | 4-Cl-Benzaldehyde | (S)-TRIP (5) | Toluene | 50 | 12 | 98 | 96 | Org. Lett. 2009, 11, 887 |
(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (S)-TRIP = (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Table 2: Chiral Thiourea Catalyzed Enantioselective Acyl-Pictet-Spengler Reaction
| Entry | Tryptamine Derivative | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Tryptamine | Propanal | 1f (2) | Et₂O | -78 | 24 | 85 | 98 | J. Am. Chem. Soc. 2004, 126, 9906 |
| 2 | Tryptamine | Isobutyraldehyde | 1f (2) | Et₂O | -78 | 36 | 82 | 97 | J. Am. Chem. Soc. 2004, 126, 9906 |
| 3 | 6-MeO-Tryptamine | Propanal | 1f (5) | Et₂O | -78 | 48 | 75 | 95 | J. Am. Chem. Soc. 2004, 126, 9906 |
Catalyst 1f is a specific chiral thiourea derivative described in the cited reference.
Table 3: Gold(I)-Catalyzed Enantioselective Pictet-Spengler Reaction
| Entry | Tryptamine Derivative | Aldehyde | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | N-Bn-Tryptamine | Benzaldehyde | (S)-DTBM-SEGPHOS (3) | DCM | 25 | 16 | 97 | 92 | Org. Lett. 2019, 21, 9446 |
| 2 | N-Bn-Tryptamine | 4-Br-Benzaldehyde | (S)-DTBM-SEGPHOS (3) | DCM | 25 | 16 | 95 | 93 | Org. Lett. 2019, 21, 9446 |
| 3 | N-Bn-Tryptamine | 2-Naphthaldehyde | (S)-DTBM-SEGPHOS (3) | DCM | 25 | 16 | 96 | 94 | Org. Lett. 2019, 21, 9446 |
The active catalyst is generated in situ from a gold(I) precursor and the chiral diphosphine ligand.
Experimental Protocols
Protocol 1: General Procedure for Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet-Spengler Reaction
To a solution of the tryptamine derivative (0.5 mmol, 1.0 equiv) in toluene (5.0 mL) at room temperature was added the chiral phosphoric acid catalyst (0.05 mmol, 10 mol%). The mixture was stirred for 10 minutes, and then the aldehyde (0.6 mmol, 1.2 equiv) was added. The reaction mixture was stirred at the indicated temperature for the specified time, while being monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ solution (10 mL) and the aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
Protocol 2: General Procedure for Thiourea-Catalyzed Enantioselective Acyl-Pictet-Spengler Reaction
To a solution of the tryptamine-derived imine (0.25 mmol, 1.0 equiv) and the chiral thiourea catalyst (0.005 mmol, 2 mol%) in diethyl ether (5.0 mL) at -78 °C was added 2,6-lutidine (0.275 mmol, 1.1 equiv) followed by the dropwise addition of acetyl chloride (0.275 mmol, 1.1 equiv). The reaction mixture was stirred at -78 °C for the specified time. The reaction was then quenched by the addition of saturated aqueous NH₄Cl solution (5 mL). The mixture was allowed to warm to room temperature, and the layers were separated. The aqueous layer was extracted with diethyl ether (3 x 10 mL). The combined organic layers were dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to yield the N-acetylated tetrahydro-β-carboline.[6]
Visualizations
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Caption: Decision workflow for catalyst selection in Pictet-Spengler synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Isoquinoline-3-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of isoquinoline-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key intermediate, with a primary focus on preventing its over-oxidation to isoquinoline-3-carboxylic acid.
Troubleshooting Guides & FAQs
This section addresses specific problems that may arise during the oxidation of 3-methylisoquinoline or other precursors to this compound.
Frequently Asked Questions (FAQs)
Q1: My oxidation of 3-methylisoquinoline is resulting in a low yield of this compound and a significant amount of isoquinoline-3-carboxylic acid. What is causing this over-oxidation?
A1: Over-oxidation is a common challenge in the synthesis of this compound, particularly when using strong oxidizing agents. The aldehyde group is susceptible to further oxidation to a carboxylic acid under the reaction conditions. Several factors can contribute to this:
-
Choice of Oxidizing Agent: Strong, non-selective oxidizing agents such as potassium permanganate or chromium trioxide are prone to causing over-oxidation.
-
Reaction Temperature: Higher reaction temperatures can provide the activation energy needed for the aldehyde to be further oxidized.
-
Reaction Time: Prolonged reaction times can lead to the gradual conversion of the desired aldehyde into the carboxylic acid byproduct.
-
Stoichiometry of the Oxidant: Using a large excess of the oxidizing agent can drive the reaction towards the more oxidized product.
Q2: Which oxidizing agents are recommended to minimize the over-oxidation of this compound?
A2: To selectively oxidize 3-methylisoquinoline to the aldehyde, milder and more selective oxidizing agents are recommended. While specific protocols for 3-methylisoquinoline are not abundantly reported due to the challenge it presents, analogous oxidations of similar heterocyclic methyl groups suggest the following reagents could be explored with careful optimization:
-
Selenium Dioxide (SeO₂): This is a classical reagent for the oxidation of activated methyl groups to aldehydes. However, careful control of reaction conditions is crucial to prevent the formation of the carboxylic acid.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a mild oxidant, typically used for allylic and benzylic alcohols. Its effectiveness on the methyl group of 3-methylisoquinoline may be limited, with some reports suggesting it is not very reactive.[1]
-
Ceric Ammonium Nitrate (CAN): CAN is a one-electron oxidant that can be used for the oxidation of benzylic positions.[2][3] Optimization of stoichiometry and reaction time is critical.
Q3: How can I monitor the progress of the reaction to stop it before significant over-oxidation occurs?
A3: Careful reaction monitoring is essential. The most common techniques include:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (3-methylisoquinoline) and the appearance of the product (this compound) and the over-oxidation byproduct (isoquinoline-3-carboxylic acid). By comparing the reaction mixture to standards of the starting material and desired product, you can estimate the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative monitoring, HPLC is the preferred method. It can accurately determine the relative concentrations of the starting material, product, and byproduct over time.
It is advisable to perform a time-course study on a small scale to determine the optimal reaction time that maximizes the yield of the aldehyde while minimizing the formation of the carboxylic acid.
Q4: I have already synthesized this compound, but it is contaminated with the carboxylic acid. How can I purify the aldehyde?
A4: Separation of this compound from its carboxylic acid byproduct can be achieved through several methods:
-
Acid-Base Extraction: The carboxylic acid is acidic and will be deprotonated by a weak base, such as a saturated aqueous solution of sodium bicarbonate. The resulting carboxylate salt will be soluble in the aqueous layer, while the less polar aldehyde will remain in the organic layer.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the aldehyde from the more polar carboxylic acid.
-
Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite. This adduct can be filtered off, washed, and then the aldehyde can be regenerated by treatment with an acid or base. This method is specific for aldehydes and will leave the carboxylic acid in the solution.
Q5: Are there any alternative synthetic routes to this compound that avoid the direct oxidation of 3-methylisoquinoline?
A5: Yes, multi-step synthetic sequences that introduce the aldehyde functionality at a later stage can circumvent the over-oxidation issue. Some conceptual approaches include:
-
Starting from a Precursor with a Protected Aldehyde: A synthesis could begin with a precursor that already contains a protected aldehyde group (e.g., an acetal) which is stable to the conditions required for forming the isoquinoline ring. The protecting group can then be removed in the final step.
-
Reduction of a Carboxylic Acid Derivative: Isoquinoline-3-carboxylic acid or its ester can be reduced to the corresponding alcohol, which can then be carefully oxidized to the aldehyde using mild reagents like pyridinium chlorochromate (PCC) or a Swern oxidation.
Data Presentation
The direct, selective oxidation of 3-methylisoquinoline to this compound is a challenging transformation with limited quantitative data available in the literature. The following table provides a conceptual comparison of potential oxidizing agents based on their general reactivity with similar substrates. Note: These are expected outcomes and require experimental validation for this specific substrate.
| Oxidizing Agent | Typical Reaction Conditions | Expected Yield of Aldehyde | Potential for Over-oxidation | Key Considerations |
| Selenium Dioxide (SeO₂) ** | Reflux in dioxane or xylene | Moderate | High | Toxic reagent; requires careful handling and stoichiometry control. |
| Manganese Dioxide (MnO₂) ** | Reflux in a non-polar solvent (e.g., benzene, CCl₄) | Low to None[1] | Low | Often requires a large excess of the reagent; reactivity with 3-methylisoquinoline is reported to be low.[1] |
| Chromium Trioxide (CrO₃) | In acetic anhydride or pyridine | Low to Moderate | Very High | Highly toxic and carcinogenic; difficult to control selectivity.[4][5][6] |
| Ceric Ammonium Nitrate (CAN) | Aqueous acetonitrile or acetic acid | Moderate | Moderate to High | Requires careful control of reaction time and temperature.[2][3][7] |
Experimental Protocols
Due to the scarcity of reliable, high-yield protocols for the direct selective oxidation of 3-methylisoquinoline, a general procedure for a mild oxidation that could be adapted and optimized is provided below. Additionally, a standard procedure for the purification of the aldehyde from the carboxylic acid is detailed.
1. General Protocol for Small-Scale Test Oxidation with Selenium Dioxide
-
Disclaimer: This is a representative protocol and requires optimization for the specific substrate. Selenium dioxide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Materials:
-
3-Methylisoquinoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Sodium bicarbonate solution (saturated, aqueous)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylisoquinoline (1 equivalent) in 1,4-dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed (or an optimal point is reached with minimal byproduct formation), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the black selenium byproduct.
-
Dilute the filtrate with dichloromethane and wash with saturated sodium bicarbonate solution to remove any isoquinoline-3-carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Purification of this compound via Acid-Base Extraction
-
Procedure:
-
Dissolve the crude mixture containing this compound and isoquinoline-3-carboxylic acid in an organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure from carbon dioxide evolution.
-
Allow the layers to separate. The isoquinoline-3-carboxylate salt will be in the upper aqueous layer, and the this compound will remain in the lower organic layer.
-
Drain the organic layer.
-
Extract the aqueous layer with fresh organic solvent to recover any residual aldehyde.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the purified this compound.
-
Visualizations
Logical Workflow for Troubleshooting Over-oxidation
Caption: A troubleshooting workflow for addressing the over-oxidation of this compound.
Proposed Reaction Pathway and Side Reaction
Caption: The desired oxidation pathway and the competing over-oxidation side reaction.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Chromium Trioxide [organic-chemistry.org]
- 5. Chromium Trioxide [commonorganicchemistry.com]
- 6. Chromium trioxide - Wikipedia [en.wikipedia.org]
- 7. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
Technical Support Center: Vilsmeier-Haack Formylation of Isoquinolines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the Vilsmeier-Haack formylation of isoquinolines. Below you will find a comprehensive guide in a question-and-answer format to address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Vilsmeier-Haack reaction is resulting in a low yield or has failed completely. What are the potential causes and how can I rectify this?
A1: Low to non-existent yields are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps for Low/No Yield:
-
Reagent Quality and Stoichiometry: The success of the reaction is critically dependent on the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
-
Action: Ensure you are using fresh, anhydrous DMF. Aged or wet DMF can contain dimethylamine, which can react with and diminish the effectiveness of the Vilsmeier reagent. Your POCl₃ should also be fresh and stored under anhydrous conditions.
-
Action: The molar ratio of POCl₃ to DMF and the substrate is a critical parameter. An excess of the Vilsmeier reagent is often necessary. For similar quinoline syntheses, a higher molar ratio of POCl₃ to the substrate has been demonstrated to significantly enhance yields.
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, meaning it is most effective with electron-rich aromatic systems.
-
Action: If your isoquinoline substrate has potent electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the reaction will be considerably slower or may not proceed at all. In such instances, consider alternative formylation methods or modify the substrate to include electron-donating groups if feasible. The presence of electron-donating groups (e.g., -OCH₃, -CH₃, -NR₂) on the isoquinoline ring will favor the reaction.
-
-
Reaction Conditions:
-
Temperature: This is a critical parameter that is contingent on the reactivity of your substrate.
-
Action: For highly reactive isoquinolines, the reaction may proceed at temperatures ranging from 0°C to room temperature. However, for less reactive substrates, heating is often required, with temperatures typically ranging from 60°C to 90°C. Exercise caution, as excessively high temperatures can lead to product decomposition.
-
-
Reaction Time: Inadequate reaction time can result in incomplete conversion.
-
Action: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
-
-
Work-up Procedure: The final step involves the hydrolysis of the intermediate iminium salt to the aldehyde.
-
Action: The work-up usually involves pouring the reaction mixture into ice-water, followed by neutralization with a base (e.g., sodium acetate, sodium carbonate, or sodium hydroxide) to promote hydrolysis. Ensure the pH is adjusted appropriately for the hydrolysis to reach completion.
-
Q2: I am observing the formation of side products. What are the common side reactions and how can they be minimized?
A2: The formation of side products can complicate the purification process and lower the yield of the desired isoquinoline aldehyde. Here are some common side reactions:
-
Reaction with Nucleophilic Functional Groups: If your isoquinoline substrate contains nucleophilic functional groups such as hydroxyl (-OH) or amino (-NH₂) groups, they can react with the Vilsmeier reagent.
-
Action: It is advisable to protect these sensitive functional groups before carrying out the Vilsmeier-Haack reaction. Common protecting groups for hydroxyls include acetyl or silyl ethers, while amines can be protected as amides or carbamates.
-
-
Diformylation: In some cases, particularly with highly activated isoquinoline rings, a second formyl group can be introduced, leading to the formation of a diformylated product.
-
Action: To minimize diformylation, you can employ milder reaction conditions, such as lower temperatures and shorter reaction times. Adjusting the stoichiometry of the Vilsmeier reagent to a smaller excess may also be beneficial.
-
Q3: What determines the regioselectivity of formylation on substituted isoquinolines?
A3: The position of formylation on the isoquinoline ring is governed by the electronic effects of the existing substituents.
-
Electron-Donating Groups (EDGs): EDGs will direct the electrophilic Vilsmeier reagent to the ortho and para positions. The precise location of formylation will depend on the position of the EDG on the isoquinoline nucleus.
-
Electron-Withdrawing Groups (EWGs): EWGs deactivate the ring towards electrophilic substitution, making the reaction more challenging. If the reaction does occur, it will likely be directed to the positions that are least deactivated. A comprehensive understanding of the electronic properties of your specific isoquinoline derivative is essential for predicting the major product.
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the synthesis of a 2-chloro-3-formylquinoline derivative, which can serve as a valuable reference for optimizing your isoquinoline aldehyde synthesis.
| Molar Ratio of POCl₃ to Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3 | 80 | 10 | 45 | |
| 6 | 80 | 8 | 62 | |
| 9 | 90 | 6 | 78 | |
| 12 | 90 | 5 | 85 | |
| 15 | 90 | 5 | 85 | |
| Table 1: Effect of POCl₃ Molar Ratio and Temperature on Product Yield. |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Synthesis of an Isoquinoline Aldehyde:
This protocol is a general guideline and may require optimization for specific substrates.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve the isoquinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture may be stirred at room temperature or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by adding a saturated aqueous solution of sodium acetate or another suitable base until the pH is approximately 6-8.
-
Stir the mixture for a period to allow for the complete hydrolysis of the iminium intermediate to the aldehyde.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Optimizing reaction conditions for Sonogashira coupling with isoquinoline precursors.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions with isoquinoline precursors.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of isoquinoline precursors, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Sonogashira reaction with a halo-isoquinoline is giving a low yield or no product at all. What are the likely causes and how can I improve it?
Answer: Low to no yield in a Sonogashira coupling involving isoquinoline precursors can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The palladium catalyst's activity is paramount. Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and has been stored under appropriate conditions to prevent degradation.[1][2] If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[2][3]
-
Copper Co-catalyst: If employing a copper-catalyzed protocol, the freshness of the copper(I) iodide (CuI) is crucial. It should be a white or light tan powder; a green or blueish color indicates oxidation and reduced activity.
-
Reaction Conditions:
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling) and decomposition of the catalyst.[4] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[5]
-
Temperature: The reactivity of the halo-isoquinoline is a key factor. Iodo-isoquinolines are the most reactive and may react at room temperature, while bromo- and chloro-isoquinolines typically require heating.[2] For less reactive chloro-isoquinolines, temperatures may need to be in the range of 100-120 °C.[6] If the temperature is too high, side reactions and catalyst decomposition can occur.[7]
-
-
Reagents and Solvents:
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is necessary to deprotonate the terminal alkyne.[1][5] Ensure the base is anhydrous and used in excess (typically 2-3 equivalents).[5] For some systems, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial, particularly in copper-free reactions.[6]
-
Solvent: The choice of solvent can significantly impact the reaction.[8] Common solvents include THF, DMF, and toluene.[5][9] The solvent must be anhydrous and degassed.[5][10]
-
Substrate Purity: Impurities in the isoquinoline precursor or the alkyne can poison the catalyst. Ensure all starting materials are of high purity.
-
Issue 2: Formation of a Black Precipitate (Palladium Black)
Question: My reaction mixture turns black, and a precipitate forms. What is happening, and how can I prevent it?
Answer: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst. This leads to a loss of catalytic activity and poor yields.
-
Causes:
-
Oxygen: The presence of oxygen is a common cause of catalyst decomposition.[4]
-
High Temperatures: Excessive heat can promote the degradation of the catalyst and ligands.[7]
-
Solvent Effects: Some solvents may promote the formation of palladium black. For instance, anecdotal evidence suggests THF can sometimes contribute to this issue.[3]
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected metal can precipitate. Bulky and electron-rich ligands can help stabilize the catalyst.[1]
-
-
Solutions:
-
Strict Inert Conditions: Meticulously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.
-
Optimize Temperature: Carefully control the reaction temperature. Start with milder conditions and only increase the temperature if necessary.
-
Ligand Choice: For challenging couplings, consider using more robust ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), especially in copper-free systems.[6]
-
Catalyst Loading: While a sufficient amount of catalyst is needed, excessively high concentrations can sometimes lead to aggregation.
-
Issue 3: Significant Alkyne Homocoupling (Glaser Coupling)
Question: I am observing a significant amount of a side product that appears to be a dimer of my starting alkyne. How can I minimize this?
Answer: The formation of a butadiyne derivative through the oxidative homocoupling of the terminal alkyne is a common side reaction, particularly in copper-catalyzed Sonogashira reactions. This is often referred to as Glaser coupling.[4]
-
Causes:
-
Oxygen: The primary culprit for Glaser coupling is the presence of oxygen, which facilitates the Cu(I)-mediated dimerization of the alkyne.[4]
-
High Copper Concentration: An excessive amount of the copper co-catalyst can increase the rate of homocoupling.
-
-
Solutions:
-
Rigorous Degassing: The most effective way to prevent homocoupling is to ensure the reaction is completely free of oxygen. Use freeze-pump-thaw cycles for degassing solvents for the most stringent applications.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective solution.[6] These reactions often employ bulky, electron-rich phosphine ligands to facilitate the catalytic cycle without the need for a copper acetylide intermediate.[1][6]
-
Slow Addition of Alkyne: In some cases, the slow addition of the terminal alkyne to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halo-isoquinolines in the Sonogashira coupling?
A1: The reactivity of the halogen on the isoquinoline ring follows the general trend for aryl halides: I > Br > Cl.[2] Iodo-isoquinolines are the most reactive and can often be coupled under mild conditions, sometimes even at room temperature. Bromo-isoquinolines are less reactive and usually require elevated temperatures. Chloro-isoquinolines are the most challenging substrates and necessitate more forcing conditions, often with specialized catalyst systems.[6]
Q2: Can I perform a Sonogashira coupling on an isoquinoline with multiple different halogens?
A2: Yes, regioselective Sonogashira couplings are possible on di- or poly-halogenated isoquinolines. The reaction will preferentially occur at the most reactive halogen. For example, in a molecule containing both an iodine and a bromine atom, the coupling will selectively take place at the C-I bond under appropriate conditions. This allows for sequential functionalization of the isoquinoline core.
Q3: What are the advantages of a copper-free Sonogashira coupling for isoquinoline precursors?
A3: The main advantage of a copper-free protocol is the avoidance of alkyne homocoupling (Glaser coupling).[6] This is particularly beneficial when using valuable or complex alkynes. Copper salts can also be toxic, so eliminating them can lead to a more environmentally friendly process and simplify purification by avoiding copper contamination in the final product.
Q4: Which palladium catalysts and ligands are recommended for Sonogashira coupling with chloro-isoquinolines?
A4: Due to the lower reactivity of the C-Cl bond, more robust and active catalyst systems are generally required. Systems based on palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ are often effective.[6] These ligands promote the oxidative addition step, which is typically the rate-limiting step for less reactive aryl chlorides.[1]
Q5: How can I monitor the progress of my Sonogashira reaction?
A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the halo-isoquinoline and the formation of the more non-polar product.
Data Presentation
The following tables provide starting points for optimizing reaction conditions for Sonogashira couplings with isoquinoline precursors. Note that optimal conditions will vary depending on the specific substitution pattern of the isoquinoline and the nature of the alkyne.
Table 1: Typical Reaction Conditions for Copper-Catalyzed Sonogashira Coupling of Halo-isoquinolines
| Parameter | Bromo-isoquinoline | Chloro-isoquinoline |
| Pd Catalyst (mol%) | PdCl₂(PPh₃)₂ (2-5%) or Pd(PPh₃)₄ (2-5%) | Pd(PPh₃)₄ (5%) or Pd₂(dba)₃ (2-4%) |
| Cu(I) Co-catalyst (mol%) | CuI (4-10%) | CuI (5-10%) |
| Ligand (if applicable) | - | PPh₃ or other phosphine ligands |
| Base (equiv.) | TEA (2-3) or DIPEA (2-3) | TEA (2-3) or K₂CO₃ (2) |
| Solvent | THF, DMF, Toluene | DMF, Dioxane, NMP |
| Temperature (°C) | 50 - 80 | 100 - 120 |
| Reference | [5] | [6] |
Table 2: Recommended Conditions for Copper-Free Sonogashira Coupling of Halo-isoquinolines
| Parameter | Bromo-isoquinoline | Chloro-isoquinoline |
| Pd Pre-catalyst (mol%) | Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (1-2%) | Pd₂(dba)₃ (2-4%) or Pd(OAc)₂ (2-4%) |
| Ligand (mol%) | XPhos (2-4%) or P(t-Bu)₃ (2-4%) | XPhos (4-8%) or SPhos (4-8%) |
| Base (equiv.) | Cs₂CO₃ (2) or K₂CO₃ (2) | Cs₂CO₃ (2) or K₃PO₄ (2) |
| Solvent | Dioxane, DMF, Toluene | Dioxane, DMF, Toluene |
| Temperature (°C) | 80 - 110 | 100 - 120 |
| Reference | [6] | [6] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of 6-Bromoisoquinoline [5]
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 6-bromoisoquinoline (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) to dissolve the solids.
-
Add the amine base (e.g., TEA or DIPEA, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of 1-Chloroisoquinoline [6]
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv.) and a bulky phosphine ligand (e.g., XPhos, 0.04 equiv.) to a dry Schlenk flask.
-
Add anhydrous, degassed solvent (e.g., Dioxane or DMF) and stir for 10 minutes to allow for catalyst pre-formation.
-
Add the 1-chloroisoquinoline (1 equiv.), cesium carbonate (Cs₂CO₃, 2 equiv.), and the terminal alkyne (1.5 equiv.).
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. books.lucp.net [books.lucp.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Technical Support Center: Regioselective Functionalization of the Isoquinoline Ring
Welcome to the Technical Support Center for the regioselective functionalization of the isoquinoline ring. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving desired regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general principles of regioselectivity for the functionalization of the isoquinoline ring?
A1: The regioselectivity of isoquinoline functionalization is primarily dictated by the electronic properties of the two fused rings. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack and metal-catalyzed C-H activation, while the benzene ring is comparatively electron-rich, favoring electrophilic substitution.
-
Electrophilic Aromatic Substitution (SEAr): Typically occurs on the benzene ring at the C5 and C8 positions. The reaction proceeds through the protonated isoquinolinium ion, which deactivates the pyridine ring to a greater extent.
-
Nucleophilic Aromatic Substitution (SNAr): Favors the electron-deficient pyridine ring, primarily at the C1 position. The stability of the Meisenheimer-like intermediate, where the negative charge is stabilized by the nitrogen atom, directs the substitution to this position.
-
Transition-Metal-Catalyzed C-H Functionalization: The regioselectivity is often directed by the catalyst and any directing groups present on the substrate. Without a directing group, functionalization often occurs at the most acidic C-H bond, which is typically at the C1 position. Directing groups can steer the functionalization to other positions, such as C8.
-
Radical Reactions (e.g., Minisci Reaction): These reactions typically occur at the C1 position of the protonated isoquinoline, which is the most electron-deficient site.
Q2: I am getting a mixture of C5 and C8 isomers during nitration. How can I improve the selectivity?
A2: Achieving high regioselectivity in the nitration of isoquinoline can be challenging. The ratio of C5 to C8 isomers is influenced by the reaction conditions. Generally, nitration with fuming nitric acid and concentrated sulfuric acid gives a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. At 0°C, the ratio is approximately 90:10 in favor of the 5-nitro isomer, while at 100°C, it shifts to about 85:15. To favor the 5-nitro isomer, it is recommended to carry out the reaction at lower temperatures.
Q3: My Bischler-Napieralski reaction is giving a low yield of the desired dihydroisoquinoline. What are the common causes?
A3: Low yields in the Bischler-Napieralski reaction can be due to several factors:
-
Insufficiently activated aromatic ring: The reaction is an intramolecular electrophilic aromatic substitution. If the phenethylamine precursor lacks electron-donating groups, the cyclization step can be slow and inefficient.
-
Harsh reaction conditions: Strong dehydrating agents and high temperatures can lead to side reactions, such as the formation of styrene derivatives via a retro-Ritter reaction.
-
Inappropriate dehydrating agent: The choice of dehydrating agent (e.g., POCl₃, P₂O₅, Tf₂O) is crucial and substrate-dependent. For less reactive substrates, a stronger agent like P₂O₅ in refluxing POCl₃ may be necessary.
Q4: How can I control the regioselectivity of the Pictet-Spengler reaction with a meta-substituted phenethylamine?
A4: The regioselectivity of the Pictet-Spengler reaction with meta-substituted phenethylamines is a classic challenge, often yielding a mixture of 6- and 8-substituted tetrahydroisoquinolines.
-
To favor the 6-substituted isomer (para-cyclization): This is generally the thermodynamically favored product. Using strong acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) and higher temperatures typically promotes its formation.
-
To favor the 8-substituted isomer (ortho-cyclization): This is often the kinetically controlled product. For substrates with a meta-hydroxyl group, adjusting the pH to neutral or slightly basic conditions can increase the proportion of the ortho-isomer.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Bromination
-
Symptom: Formation of a mixture of 5-bromo and 8-bromoisoquinoline, with potential for over-bromination.
-
Possible Cause: Standard bromination conditions (Br₂ in an inert solvent) can be unselective.
-
Solution:
-
Reaction Conditions: Perform the bromination in the presence of a strong acid like sulfuric acid. The protonated isoquinolinium ion is more deactivated, leading to a more selective reaction.
-
Temperature Control: Lowering the reaction temperature can improve selectivity towards the C5 position.
-
Alternative Reagents: Consider using N-bromosuccinimide (NBS) with an acid catalyst, which can offer milder conditions and improved selectivity in some cases.
-
Issue 2: Low Yield and/or Incorrect Regioselectivity in Minisci (Acyl)ation
-
Symptom: Low yield of the C1-acylated product or formation of byproducts.
-
Possible Causes:
-
Inefficient radical generation.
-
Competitive side reactions of the radical.
-
Decomposition of the starting material or product.
-
-
Solutions:
-
Radical Source and Oxidant: Optimize the choice of aldehyde (for acylation) and oxidant (e.g., K₂S₂O₈). The ratio of reagents is critical.
-
Solvent: The reaction is often performed in a biphasic system (e.g., CH₂Cl₂/H₂O) or in a solvent like DMSO. Solvent choice can influence the reaction rate and selectivity.
-
pH: The reaction requires acidic conditions to protonate the isoquinoline nitrogen. Ensure the pH is sufficiently low.
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve yields.[1]
-
Issue 3: Lack of C1-Selectivity in Reactions with Organometallic Reagents (Grignard/Organolithium)
-
Symptom: Low conversion, formation of a complex mixture of products, or attack at other positions.
-
Possible Causes:
-
Grignard and organolithium reagents are strong bases and can deprotonate the isoquinoline ring at various positions.
-
The reaction can be sensitive to steric hindrance.
-
Activation of the isoquinoline ring may be insufficient.
-
-
Solutions:
-
Activation of Isoquinoline: Convert the isoquinoline to an N-oxide or an isoquinolinium salt. This increases the electrophilicity of the C1 position, favoring nucleophilic attack.
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Reagent Choice: The choice of the organometallic reagent is important. Sterically hindered reagents may exhibit different selectivity.
-
Anhydrous Conditions: Grignard and organolithium reactions are highly sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.
-
Data Presentation
Table 1: Regioselectivity of Isoquinoline Nitration
| Nitrating Agent | Temperature (°C) | C5-Nitro (%) | C8-Nitro (%) | Reference |
| HNO₃/H₂SO₄ | 0 | 90 | 10 | [2] |
| HNO₃/H₂SO₄ | 100 | 85 | 15 | [2] |
Table 2: Regioselectivity of Palladium-Catalyzed C-H Arylation of N-Methoxybenzamides
| Substituent on Benzamide | Position | Product | Yield (%) |
| H | - | 3,4-dihydroisoquinolin-1(2H)-one | 78 |
| 4-Me | meta | 7-methyl-3,4-dihydroisoquinolin-1(2H)-one | 82 |
| 4-OMe | meta | 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one | 87 |
| 3-Me | ortho | 6-methyl-3,4-dihydroisoquinolin-1(2H)-one | 75 |
| 3-OMe | ortho | 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | 61 |
Note: Yields are for the isolated ortho-C-H activated product.
Experimental Protocols
Protocol 1: Regioselective C1-Cyanation of Isoquinoline N-Oxide
This protocol describes the selective functionalization of the C1 position of isoquinoline via its N-oxide.
Materials:
-
Isoquinoline
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Trimethylsilyl cyanide (TMSCN)
-
Acetonitrile (ACN)
-
Triethylamine (Et₃N)
Procedure:
Step 1: Synthesis of Isoquinoline N-Oxide
-
Dissolve isoquinoline (1.0 equiv) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equiv) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude isoquinoline N-oxide, which can often be used in the next step without further purification.
Step 2: C1-Cyanation
-
Dissolve the isoquinoline N-oxide (1.0 equiv) in anhydrous ACN under an inert atmosphere.
-
Add triethylamine (2.0 equiv) followed by the dropwise addition of TMSCN (1.5 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-cyanoisoquinoline.
Protocol 2: Transition-Metal-Free Minisci Acylation at C1[1]
This protocol provides a method for the regioselective acylation of isoquinoline at the C1 position.
Materials:
-
Isoquinoline
-
Aldehyde (e.g., benzaldehyde)
-
Potassium persulfate (K₂S₂O₈)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a solution of isoquinoline (1.0 equiv) in DCM, add the aldehyde (2.0 equiv), K₂S₂O₈ (2.0 equiv), and TBAB (0.3 equiv).
-
Add water to form a biphasic mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C1-acylated isoquinoline.
Mandatory Visualizations
Caption: Electrophilic substitution on isoquinoline proceeds via the protonated isoquinolinium ion.
References
Validation & Comparative
A Comparative Guide to Tetrahydroisoquinoline Synthesis: Bischler-Napieralski vs. Pictet-Spengler
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the construction of the tetrahydroisoquinoline (THIQ) core is of paramount importance. This structural motif is a key component in a vast number of alkaloids and pharmacologically active molecules. Among the most classic and reliable methods for synthesizing this scaffold are the Bischler-Napieralski and Pictet-Spengler reactions. This guide provides an objective comparison of these two powerful synthetic routes, supported by mechanistic insights, quantitative data, and detailed experimental protocols.
At a Glance: Key Differences
| Feature | Bischler-Napieralski Synthesis | Pictet-Spengler Synthesis |
| Starting Materials | β-arylethylamide[1][2] | β-arylethylamine and an aldehyde or ketone[1][3] |
| Key Reagents | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O)[1][2] | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂)[1] |
| Initial Product | 3,4-Dihydroisoquinoline (an imine)[1][2] | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle)[1] |
| Subsequent Steps | Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[1] | Often the final desired product. |
| Reaction Conditions | Generally requires harsher, refluxing acidic conditions.[1][2] | Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates).[1] |
| Key Intermediate | Nitrilium ion or a related species.[1] | Iminium ion.[1][3] |
Reaction Mechanisms and Logical Flow
The fundamental distinction between the two syntheses lies in the nature of the electrophilic species that undergoes cyclization. The Bischler-Napieralski reaction proceeds through a highly electrophilic nitrilium ion intermediate, whereas the Pictet-Spengler reaction involves the cyclization of an iminium ion.
Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[4] It involves the cyclization of a β-arylethylamide using a strong dehydrating agent.[2] Two primary mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. The prevailing mechanism is often influenced by the specific reaction conditions.[4] The reaction is particularly effective when the aromatic ring is electron-rich.[2]
Pictet-Spengler Reaction Pathway
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3] The reaction begins with the formation of a Schiff base, which is then protonated to generate an electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the tetrahydroisoquinoline product.[5][6] The reaction is favored by electron-donating groups on the aromatic ring and can often proceed under milder conditions than the Bischler-Napieralski synthesis.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
A Comparative Analysis of the Biological Activities of Isoquinoline-3-carbaldehyde and Quinoline-3-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar heterocyclic compounds is paramount for the rational design of novel therapeutics. This guide provides a detailed, objective comparison of the biological activities of derivatives of two isomeric scaffolds: isoquinoline-3-carbaldehyde and quinoline-3-carbaldehyde. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be a valuable resource for navigating the therapeutic potential of these compound classes.
The core structures of quinoline and isoquinoline, both benzopyridines, offer a versatile foundation for the development of bioactive molecules. The position of the nitrogen atom within the bicyclic system significantly influences the electron distribution, and consequently, the pharmacological properties of their derivatives. This guide focuses on derivatives of the 3-carbaldehyde substituted scaffolds, particularly thiosemicarbazones, which have emerged as potent agents in anticancer and antimicrobial research.
Anticancer Activity: A Tale of Two Scaffolds
Derivatives of both this compound and quinoline-3-carbaldehyde have demonstrated significant potential as anticancer agents. While direct comparative studies are limited, analysis of individual research on their respective thiosemicarbazone derivatives reveals distinct mechanisms and potencies.
Isoquinoline-based thiosemicarbazones have been identified as highly potent antiproliferative compounds. A notable example is HCT-13, a lead compound that exhibits low-to-mid nanomolar IC50 values against a range of cancer cell lines, including pancreatic, small cell lung carcinoma, prostate cancer, and leukemia models[1]. The anticancer activity of these isoquinoline derivatives is potentiated by the presence of copper[1].
On the other hand, quinoline-based thiosemicarbazones have been investigated as iron chelators, a strategy that has shown promise in cancer therapy[2]. Several of these quinoline derivatives exhibit greater anticancer activity than the standard iron chelator, desferrioxamine[2]. The antitumor activity of quinoline-based thiosemicarbazones is linked to their ability to induce apoptosis and inhibit the cell cycle[3].
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative thiosemicarbazone derivatives of this compound and quinoline-3-carbaldehyde against various cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Thiosemicarbazone | HCT-13 | MIAPACA2 (Pancreatic) | 0.001 - 0.2 | [1] |
| HCT-13 | H69AR (Small Cell Lung) | 0.001 - 0.2 | [1] | |
| HCT-13 | PC3 (Prostate) | 0.001 - 0.2 | [1] | |
| HCT-13 | CCRF-CEM (Leukemia) | 0.001 - 0.2 | [1] | |
| Quinoline-3-carbaldehyde Thiosemicarbazone | Compound 1b | SK-N-MC (Neuroepithelioma) | Not specified, but shows greater activity than desferrioxamine | [2] |
| Series of new TSCs | HCT116 (Colon), MCF-7 (Breast), T98G (Glioblastoma) | Varies | [3] |
Antimicrobial Activity: Broad-Spectrum Potential
Both isoquinoline and quinoline scaffolds are well-established in the realm of antimicrobial agents. Their 3-carbaldehyde thiosemicarbazone derivatives continue this legacy, demonstrating activity against a range of bacterial and fungal pathogens.
A study on novel 2-chloroquinoline-3-carbaldehyde-N-aryl thiosemicarbazones reported good to moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Several of these compounds also exhibited antifungal activity comparable to standard drugs against Aspergillus flavus and Candida albicans[4].
While specific studies on the antimicrobial activity of this compound thiosemicarbazones are less prevalent in the searched literature, the broader class of isoquinoline derivatives is known to possess significant antimicrobial properties.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for representative thiosemicarbazone derivatives of quinoline-3-carbaldehyde. Data for directly comparable isoquinoline derivatives was not available in the initial search.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-3-carbaldehyde Thiosemicarbazone | 3-d | E. coli | 125 | [4] |
| 3-f | E. coli | 125 | [4] | |
| 3-b, c, j, m | Candida albicans | 50 | [4] | |
| 3-b, e, i, m | Aspergillus flavus | 50 | [4] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and future research.
Anticancer Activity Assessment (MTT Assay)
The cytotoxic effects of the synthesized compounds were typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 10 µL of 5 mg/mL stock) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is prepared to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Mechanisms of Action
To better understand the biological impact of these compounds, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for anticancer evaluation of thiosemicarbazone derivatives.
Caption: Generalized apoptotic signaling pathways induced by cytotoxic agents.
Conclusion
Both this compound and quinoline-3-carbaldehyde serve as valuable scaffolds for the development of potent anticancer and antimicrobial agents. The available data on their thiosemicarbazone derivatives suggests that isoquinoline-based compounds may exhibit higher potency in anticancer applications, potentially through copper-dependent mechanisms leading to mitochondrial dysfunction and ROS production. Quinoline-based counterparts, on the other hand, have been effectively developed as iron chelators that induce apoptosis. In the antimicrobial sphere, quinoline-3-carbaldehyde derivatives have demonstrated broad-spectrum activity.
This guide highlights the importance of the nitrogen atom's position in influencing the biological activity of these isomeric systems. Further head-to-head comparative studies of identically substituted derivatives are warranted to fully elucidate the structure-activity relationships and to guide the design of next-generation therapeutics based on these privileged heterocyclic scaffolds.
References
- 1. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of quinoline-based thiosemicarbazones and correlation of cellular iron-binding efficacy to anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijptjournal.com [ijptjournal.com]
A Comparative Guide to the Formylation of Isoquinoline: Methods, Mechanisms, and Outcomes
For researchers, scientists, and professionals in drug development, the introduction of a formyl group onto the isoquinoline scaffold is a critical step in the synthesis of a vast array of biologically active compounds. This guide provides a comparative analysis of various formylation methods for isoquinoline, presenting experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable method for a given synthetic strategy.
At a Glance: Comparison of Isoquinoline Formylation Methods
| Method | Reagents | Typical Conditions | Position of Formylation | Yield (%) | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 0 °C to 90 °C, few hours to overnight | Electron-rich positions (e.g., C5, C7) | 60-85% (on quinoline derivatives) | Good yields, readily available reagents | Regioselectivity can be an issue with substituted isoquinolines, requires anhydrous conditions.[1] |
| N-Formylation with CO₂ | CO₂, H₂, Ru/ZIF-8 or Co/ZnCl₂ catalyst | 150-170 °C, high pressure, 15 h | Nitrogen (N-formylation of tetrahydroisoquinoline) | 93% (selectivity for FTHIQ) | Utilizes CO₂ as a C1 source, high selectivity.[2][3][4][5] | Requires specialized high-pressure equipment, produces N-formyl tetrahydroisoquinoline. |
| Oxidation of Methylisoquinoline | SeO₂, Dioxane | Reflux, 1.5 h | Position of the methyl group (e.g., C1) | ~77% (for 1-methylisoquinoline) | Good yield for specific isomers. | Requires the corresponding methylisoquinoline precursor. |
| Formylation via Lithiation | n-BuLi, DMF | -78 °C to rt | C1 position | Moderate to good | High regioselectivity for the C1 position. | Requires strictly anhydrous and inert conditions, use of pyrophoric reagents.[6] |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | 0 °C to rt, 3-17 h | Electron-rich positions | Varies | Can be effective for electron-rich aromatics.[7][8] | Limited examples on isoquinoline, Lewis acid catalyst can be sensitive. |
| Duff Reaction | Hexamethylenetetramine, acid | 85-160 °C | Ortho to hydroxyl groups | 20-80% (on phenols) | Mild conditions compared to others.[9] | Primarily for hydroxyisoquinolines, yields can be variable.[9][10] |
| Reimer-Tiemann Reaction | CHCl₃, NaOH | 65-70 °C, several hours | Ortho to hydroxyl groups | ~41% (on phenols) | Readily available reagents.[11][12] | Primarily for hydroxyisoquinolines, can have low yields and side products.[11][12] |
| Gattermann-Koch Reaction | CO, HCl, AlCl₃, CuCl | High pressure | Not typically applicable to pyridine-like heterocycles. | - | Industrial relevance for simple arenes. | Not suitable for isoquinoline.[13][14] |
Visualizing the Workflow: A Generalized Formylation Process
The following diagram illustrates a general experimental workflow applicable to many of the described formylation methods, highlighting the key stages from reagent preparation to product isolation.
Caption: A generalized workflow for the formylation of isoquinoline.
Detailed Experimental Protocols
Vilsmeier-Haack Reaction (General Protocol)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][12]
Reagent Preparation (Vilsmeier Reagent):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the DMF with stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
Formylation Reaction:
-
Dissolve the isoquinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[1]
-
After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated (e.g., 60-90 °C), depending on the reactivity of the substrate.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with stirring.
-
Neutralize the mixture by adding a saturated aqueous solution of a suitable base (e.g., sodium acetate, sodium carbonate, or sodium hydroxide) until the pH is approximately 6-8.[1]
-
Stir the mixture to allow for the complete hydrolysis of the intermediate iminium salt to the aldehyde.
-
If the product precipitates, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
N-Formylation with CO₂ and H₂
This method provides a green alternative for the synthesis of N-formyl-1,2,3,4-tetrahydroisoquinoline (FTHIQ).
Reaction Setup:
-
In a stainless steel autoclave with a Teflon inner container, add isoquinoline (0.5 mmol), the catalyst (e.g., 25 mg of 2 wt% Ru/ZIF-8), and a solvent (e.g., 1 mL of THF).[2]
-
Seal the autoclave and flush it three times with H₂ (1 MPa) to remove the air.[2]
Reaction Execution:
-
Charge the autoclave with CO₂ (2 MPa) and H₂ (6 MPa).[2]
-
Heat the mixture to 150 °C and stir for 15 hours.[2]
Work-up and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and slowly vent the gases.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Signaling Pathways and Logical Relationships
The regioselectivity of electrophilic formylation on the isoquinoline ring is dictated by the electronic properties of the substrate and the nature of the formylating agent. The following diagram illustrates the directing effects of electron-donating and electron-withdrawing groups on the Vilsmeier-Haack formylation.
Caption: Directing effects of substituents in the Vilsmeier-Haack formylation.[1]
This comparative guide is intended to serve as a valuable resource for chemists engaged in the synthesis and modification of isoquinoline-based molecules. By understanding the nuances of each formylation method, researchers can make informed decisions to optimize their synthetic routes and achieve their desired target compounds with greater efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. advancedengineeringscience.com [advancedengineeringscience.com]
- 7. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 8. Rieche formylation - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Reimer Tiemann Reaction [collegesearch.in]
- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 14. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]
Validation of Isoquinoline Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds, demonstrating significant potential in the development of novel therapeutic agents. Derivatives of isoquinoline have been extensively investigated as inhibitors of various key enzymes implicated in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. This guide provides a comparative overview of the inhibitory activities of several isoquinoline derivatives against clinically relevant enzymes, supported by quantitative data and detailed experimental protocols.
Comparative Inhibitory Activity of Isoquinoline Derivatives
The following table summarizes the in vitro inhibitory potency of various isoquinoline derivatives against several key enzyme targets. The half-maximal inhibitory concentration (IC50) is a widely used measure of a compound's potency as an inhibitor.
| Compound Class | Target Enzyme | Specific Derivative(s) | IC50 (nM) | Reference(s) |
| Isoquinoline-based hydroxamic acids | Histone Deacetylase 1 (HDAC1) | Compound 10c | 4.17 ± 0.11 | [1] |
| Histone Deacetylase 3 (HDAC3) | Compound 10c | 4.00 ± 0.10 | [1] | |
| Histone Deacetylase 6 (HDAC6) | Compound 10c | 3.77 ± 0.07 | [1] | |
| Isoquinoline-tethered quinazolines | Human Epidermal Growth Factor Receptor 2 (HER2) | Isoquinoline derivative 14a | 103 (cellular IC50 against SKBR3) | [2] |
| Epidermal Growth Factor Receptor (EGFR) | Isoquinoline derivative 14a | >1000 (cellular IC50 against A431) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key enzyme inhibition assays.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay quantifies the activity of HDAC enzymes by measuring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
Test isoquinoline-3-carbaldehyde derivatives dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: To each well of a 96-well plate, add 40 µL of HDAC Assay Buffer, 5 µL of the test compound dilution, and 5 µL of the diluted HDAC enzyme. For the positive control, add a known HDAC inhibitor instead of the test compound. For the negative control, add DMSO.
-
Enzyme Incubation: Gently mix the contents of the plate and incubate at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 5 µL of the fluorogenic HDAC substrate to each well.
-
Reaction Incubation: Mix and incubate the plate at 37°C for 30 minutes.
-
Development: Add 50 µL of the Developer solution to each well.
-
Signal Stabilization: Incubate the plate at 37°C for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[3][4]
Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of ALDH1A1 by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
NAD+ solution
-
Aldehyde substrate (e.g., propionaldehyde)
-
Test this compound derivatives dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the Assay Buffer.
-
Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the Assay Buffer, NAD+ solution, and the test compound or DMSO for control.
-
Enzyme Addition: Add the ALDH1A1 enzyme to each well to a final volume of 190 µL.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of the aldehyde substrate to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode for 10-15 minutes.
-
Data Analysis: Determine the rate of NADH production from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[5][6][7]
HER2 Kinase Inhibition Assay (Luminescent)
This assay quantifies the kinase activity of HER2 by measuring the amount of ATP consumed during the phosphorylation of a substrate.
Materials:
-
Recombinant human HER2 kinase
-
Kinase Assay Buffer
-
ATP solution
-
HER2 substrate (e.g., a specific peptide)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test this compound derivatives dissolved in DMSO
-
White opaque 96-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the Kinase Assay Buffer.
-
Kinase Reaction: In each well, add the HER2 kinase, the specific substrate, and the test compound or DMSO.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition and determine the IC50 values.[8][9][10][11]
Visualizing Molecular Interactions and Workflows
HER2 Signaling Pathway Inhibition
The following diagram illustrates the mechanism of action for a HER2 inhibitor. HER2 activation leads to the initiation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation and survival.[12][13][14][15][16] An inhibitor blocks the kinase activity of HER2, thereby preventing the activation of these oncogenic pathways.
References
- 1. Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.3. HDAC Enzyme Activity Assay [bio-protocol.org]
- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HER2+ signalling pathways | PPTX [slideshare.net]
- 16. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative SAR Analysis of Isoquinoline-3-carbaldehyde Schiff Bases in Drug Discovery
A detailed guide for researchers and drug development professionals on the structure-activity relationships, experimental protocols, and comparative performance of isoquinoline-3-carbaldehyde Schiff bases and their analogs.
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized at the 3-position with a carbaldehyde and subsequently converted to Schiff bases, these molecules exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound Schiff bases, supported by quantitative data from various studies, detailed experimental protocols, and visual representations of key concepts to aid in the rational design of novel therapeutic agents.
General Synthesis of this compound Schiff Bases
The synthesis of this compound Schiff bases is typically a straightforward condensation reaction. The process begins with the formylation of an isoquinoline precursor, often via a Vilsmeier-Haack reaction, to yield the key intermediate, this compound. This aldehyde is then reacted with a variety of primary amines or hydrazides in a suitable solvent, often with catalytic acid, to afford the corresponding Schiff bases (imines or hydrazones).
Caption: General synthetic route for this compound Schiff bases.
Comparative Biological Activities
The biological activity of these Schiff bases is highly dependent on the nature of the substituent (R group) attached to the imine nitrogen. The following sections and tables summarize the SAR for different therapeutic areas.
Anticancer Activity
This compound Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines. The nature of the aromatic or heterocyclic ring introduced via the primary amine plays a crucial role in determining the potency and selectivity.
| Compound Series | R-Group Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series A | 2-aminobenzothiazole derivatives | MCF-7 (Breast) | 10.65 - 12.73 | [1] |
| A549 (Lung) | 10.89 - 13.76 | [1] | ||
| Series B | Hydrazone derivatives | A549 (Lung) | >50 (reduced viability to 59.28% at 100 µM for most active) | [2] |
| MCF-7 (Breast) | >100 | [2] | ||
| Series C | Metal complexes (Cu(II)) of quinoline Schiff bases | A-549 (Lung) | 37.03 | [3] |
| MCF-7 (Breast) | 39.43 | [3] |
SAR Insights for Anticancer Activity:
-
Benzothiazole Moiety: The incorporation of a substituted benzothiazole ring (Series A) appears to confer significant cytotoxic activity against both MCF-7 and A549 cell lines.[1]
-
Electron-donating vs. Electron-withdrawing groups: The specific substitutions on the benzothiazole ring influence the activity, suggesting that electronic properties are key determinants.[1]
-
Metal Complexation: Coordination with metal ions, such as copper (II), can enhance the anticancer activity of the parent Schiff base, as seen in Series C.[3] This is a common strategy to improve the biological performance of organic ligands.
-
Hydrazone Linkage: Simple hydrazone derivatives (Series B) showed weaker cytotoxic potential compared to those with more complex heterocyclic systems.[2]
Antimicrobial Activity
The antimicrobial potential of this compound Schiff bases has been evaluated against a range of bacterial and fungal pathogens. The lipophilicity and electronic nature of the substituents are critical for activity.
| Compound Series | R-Group Substituent | Microorganism | MIC (µg/mL) | Reference |
| Series D | Hydrazone derivatives | MRSA | 16 | [2] |
| Series E | Silver (I) complexes of quinoline Schiff bases | K. pneumoniae | 0.0125 - 0.4 | [4] |
| S. aureus | 1.6 | [4] | ||
| Series F | Cinchophen derivatives | Various bacteria and fungi | Mild to good activity |
SAR Insights for Antimicrobial Activity:
-
Lipophilicity: Increased lipophilicity often enhances antimicrobial activity by facilitating passage through the microbial cell membrane.
-
Specific Moieties: Certain hydrazone derivatives (Series D) have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]
-
Metal Complexes: Silver (I) complexes (Series E) demonstrated potent activity, particularly against Klebsiella pneumoniae, with MIC values significantly lower than the standard drug ciprofloxacin in some cases.[4] Chelation can increase the lipophilicity and bioavailability of the compounds.[5]
-
Hydrogen Bonding: Molecular docking studies have suggested that hydrogen bonding interactions with key enzymes, such as DNA topoisomerase IV, are crucial for the antimicrobial action of some of these compounds.[2]
Enzyme Inhibition
Certain this compound Schiff bases have been explored as inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant targets for the management of type 2 diabetes.
| Compound Series | R-Group Substituent | Enzyme | IC50 (µM) | Reference |
| Series G | Benzohydrazide derivatives | α-glucosidase | 12.95 | [6][7] |
| α-amylase | 29.36 | [6] |
SAR Insights for Enzyme Inhibition:
-
Benzohydrazide Core: The quinoline-based benzohydrazide Schiff base scaffold has proven to be a potent inhibitor of α-glucosidase, with activity superior to the standard drug acarbose.[6][7]
-
Substituent Effects: The nature and position of substituents on the aryl ring of the benzohydrazide moiety significantly impact the inhibitory activity, highlighting the importance of specific interactions within the enzyme's active site.[6]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to SAR studies. Below are representative protocols for the synthesis and biological evaluation of this compound Schiff bases.
General Synthesis of Schiff Bases
-
Dissolution: this compound (1 mmol) is dissolved in a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Addition of Amine: An equimolar amount (1 mmol) of the respective primary amine or hydrazide is added to the solution.
-
Catalysis: A catalytic amount (2-3 drops) of glacial acetic acid is often added to facilitate the condensation reaction.
-
Reaction: The reaction mixture is typically refluxed for a period ranging from 2 to 8 hours, with progress monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate solvent system.[1][8]
In Vitro Anticancer MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
References
- 1. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff’s Bases [ajgreenchem.com]
- 2. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities [mdpi.com]
- 5. internationalpolicybrief.org [internationalpolicybrief.org]
- 6. Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Antimicrobial, DNA Cleavage, and In Vitro Cytotoxic Studies of Some Metal Complexes of Schiff Base Ligand Derived from Thiazole and Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Isoquinoline Antibacterial Agents' Efficacy
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents. Isoquinoline alkaloids and their synthetic derivatives have emerged as a promising class of compounds with potent antibacterial activity against a range of pathogens, including multidrug-resistant strains. This guide provides a comparative overview of the efficacy of select novel isoquinoline antibacterial agents, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these compounds in drug development pipelines.
Data Presentation: Comparative Antibacterial Efficacy
The in vitro efficacy of novel isoquinoline antibacterial agents is primarily assessed by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported MIC values of representative alkynyl isoquinolines and benzophenanthridine alkaloids against a panel of clinically relevant Gram-positive bacteria.
Alkynyl Isoquinoline Derivatives
A new class of alkynyl isoquinolines, including HSN584 and HSN739, has demonstrated potent bactericidal activity against a wide array of Gram-positive bacteria.[1][2][3] These compounds are particularly noteworthy for their efficacy against antibiotic-resistant strains and their ability to clear intracellular infections, a known limitation of many current antibiotics.[1][2][3]
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VSE) | Enterococcus faecium (VRE) | Streptococcus pneumoniae (MDR) | Reference |
| HSN584 | 2 µg/mL | 4 µg/mL | 2 µg/mL | 4 µg/mL | 4 µg/mL | [2] |
| HSN739 | 2 µg/mL | 4 µg/mL | 2 µg/mL | 8 µg/mL | 4 µg/mL | [2] |
| Vancomycin | 1 µg/mL | 1 µg/mL | 2 µg/mL | >128 µg/mL | 0.5 µg/mL | [2] |
MDR: Multidrug-Resistant
Benzophenanthridine and Related Alkaloids
Benzophenanthridine alkaloids, such as sanguinarine and chelerythrine, are naturally occurring isoquinoline derivatives with well-documented antimicrobial properties.[4][5] Synthetic derivatives, like the 5-methylphenanthridiniums, have been developed to enhance their antibacterial potency.[6]
| Compound | Bacillus subtilis ATCC 9372 | Streptococcus pyogenes PS | Staphylococcus aureus | Reference |
| Sanguinarine | >8 µg/mL | >8 µg/mL | - | [6] |
| Chelerythrine | - | - | 1.50 µg/mL | [4] |
| 5B2 (5-Methylphenanthridium derivative) | 4 µg/mL | 4 µg/mL | - | [6] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key assays used to evaluate the efficacy of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
-
Materials:
-
Novel isoquinoline agent stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
-
Procedure:
-
Preparation of Agent Dilutions: Prepare a two-fold serial dilution of the isoquinoline agent in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: From a fresh culture (18-24 hours), suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent at which there is no visible turbidity.
-
Time-Kill Curve Assay
This assay assesses the rate and extent of bacterial killing over time.
-
Materials:
-
Bacterial inoculum prepared as in the MIC assay
-
CAMHB
-
Isoquinoline agent at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile culture tubes
-
Phosphate-Buffered Saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Shaking incubator
-
-
Procedure:
-
Inoculation: Add the standardized bacterial inoculum to culture tubes containing CAMHB and the isoquinoline agent at the desired concentrations. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL. Include a growth control.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots in sterile PBS. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies and calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[7]
-
Macromolecule Biosynthesis Assay
This assay helps to elucidate the mechanism of action by determining which macromolecular synthesis pathways (DNA, RNA, protein, or cell wall) are inhibited by the agent.[1][8][9]
-
Materials:
-
Logarithmic phase bacterial culture
-
Chemically defined medium (CDM)
-
Radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, [¹⁴C]N-acetylglucosamine for cell wall)
-
Isoquinoline agent at a concentration that inhibits growth (e.g., 4x MIC)
-
Control antibiotics with known mechanisms
-
Ice-cold 10% trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubation with Precursors: Distribute the logarithmic phase bacterial culture into tubes. Add the respective radiolabeled precursor to each tube and incubate for a short period to allow for incorporation.
-
Addition of Agent: Add the isoquinoline agent or control antibiotic to the tubes and continue incubation.
-
Precipitation: At various time points, transfer aliquots to ice-cold 10% TCA to precipitate the macromolecules.
-
Filtration and Washing: Collect the precipitate by vacuum filtration through glass fiber filters. Wash the filters with cold TCA and ethanol to remove unincorporated precursors.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the incorporation of radiolabeled precursors in the agent-treated samples to the untreated control. A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular macromolecular synthesis pathway.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the antibacterial agent to mammalian cells.
-
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete culture medium
-
96-well flat-bottom plates
-
Isoquinoline agent serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the isoquinoline agent. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration that reduces cell viability by 50% (IC₅₀) is determined.
-
References
- 1. Macromolecule Biosynthesis Assay and Fluorescence Spectroscopy Methods to Explore Antimicrobial Peptide Mode(s) of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Macromolecules: Synthesis, antimicrobial, POM analysis and computational approaches of some glucoside derivatives bearing acyl moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of 5-methylphenanthridium derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tale of Two Worlds: A Comparative Guide to Isoquinoline-Based Anticancer Drugs In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the journey of an anticancer drug from a laboratory curiosity to a clinical candidate is a meticulous process of validation. A crucial chapter in this journey is the transition from in vitro (in a controlled laboratory environment) to in vivo (in a living organism) studies. This guide provides an objective comparison of the performance of isoquinoline-based anticancer drugs in these two distinct settings, supported by experimental data and detailed methodologies.
Isoquinoline alkaloids, a class of naturally occurring compounds, have garnered significant attention for their potent anticancer properties.[1][2] Their derivatives have been extensively investigated, revealing their ability to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][2] This guide will focus on two prominent examples, Berberine and Sanguinarine, to illustrate the comparative efficacy and mechanistic insights gained from in vitro and in vivo evaluations.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the in vitro activity and in vivo efficacy of Berberine and Sanguinarine.
Table 1: In Vitro vs. In Vivo Anticancer Activity of Berberine
| Cancer Type | In Vitro Model (Cell Line) | In Vitro Activity (IC50) | In Vivo Model | In Vivo Dosage | In Vivo Efficacy |
| Hepatocellular Carcinoma | H22 | 18.3 µg/ml | H22 solid tumor-bearing mice | 100 mg/kg (intragastric) | 41.4% tumor inhibition rate[3] |
| Hepatocellular Carcinoma (Nanoparticle Formulation) | H22 | 11.6 µg/ml | H22 solid tumor-bearing mice | 100 mg/kg (intragastric) | 65.1% tumor inhibition rate[3] |
| Melanoma | B16 | Cytotoxic | C57BL/6 mice with transplanted B16 | 5 and 10 mg/kg | Significant reduction in tumor volume at day 16[4] |
| Prostate Cancer | PC3 | 10 µM or 50 µM | - | - | Increased apoptosis rates[5] |
| Lung Cancer | A549 | - | A549 xenograft mice | - | Induced caspase-3, 8, and 9 mediated apoptosis[1] |
| Gastric Cancer | BGC-823 | Growth inhibitory effect | - | - | Induced cytostatic autophagy[6] |
| Colon Cancer | HCT116 | - | - | - | Leads to G1 cell cycle arrest[1] |
Table 2: In Vitro vs. In Vivo Anticancer Activity of Sanguinarine
| Cancer Type | In Vitro Model (Cell Line) | In Vitro Activity (IC50) | In Vivo Model | In Vivo Efficacy |
| Cervical Cancer | HeLa | 2.43 µmol/l | Human cervical cancer xenograft in athymic nude mice | Inhibited tumor growth without exhibiting toxicity[7][8] |
| Cervical Cancer | SiHa | 3.07 µmol/l | - | - |
| Colon Cancer | DHD/K12/TRb | Dose-dependent inhibition | - | Over 70% inhibition of tumor growth[9] |
| Breast Cancer | MDA-MB-231 | - | Murine breast cancer model | Down-regulated cyclin D1 and inhibited STAT3 activation[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the comparison of isoquinoline-based anticancer drugs.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of the isoquinoline derivatives are prepared (usually in DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
In Vivo Tumor Xenograft Model
This model involves transplanting human cancer cells into immunodeficient mice to study tumor growth and the efficacy of anticancer agents.
-
Cell Implantation: A suspension of human cancer cells (e.g., HeLa, A549) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are randomly assigned to control and treatment groups. The isoquinoline-based drug is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a predetermined dosage and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissue can be further analyzed by histopathology or western blotting to assess the drug's effect on cellular pathways.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by isoquinoline-based anticancer drugs and a general workflow for their evaluation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline drugs.
Caption: General experimental workflow from in vitro to in vivo studies.
Caption: Induction of apoptosis by isoquinoline drugs via modulation of Bcl-2 family proteins.
Conclusion
The comparative analysis of in vitro and in vivo data for isoquinoline-based anticancer drugs like Berberine and Sanguinarine highlights a promising correlation between their activity in controlled laboratory settings and living organisms. While in vitro assays provide crucial initial screening and mechanistic insights, in vivo models are indispensable for evaluating the therapeutic efficacy and potential toxicity of these compounds in a more complex biological system. The continued investigation of these and other isoquinoline derivatives, following a rigorous pipeline from in vitro to in vivo studies, holds significant promise for the development of novel and effective cancer therapies.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and in Vivo Antitumor Efficacy of Berberine-solid Lipid Nanoparticles Against H22 Tumor | Atlantis Press [atlantis-press.com]
- 4. scispace.com [scispace.com]
- 5. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Sanguinarine exhibits potent efficacy against cervical cancer cells through inhibiting the STAT3 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
Comparative analysis of the fluorescence properties of isoquinoline derivatives
A Comparative Guide to the Fluorescence Properties of Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the fluorescence properties of various isoquinoline derivatives. The isoquinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are of significant interest due to their diverse biological activities and inherent fluorescent properties, making them valuable as molecular probes and imaging agents.[3][4][5][6] This document summarizes key photophysical data from experimental studies to facilitate the selection and development of isoquinoline-based fluorophores.
Comparative Analysis of Photophysical Properties
The fluorescence characteristics of isoquinoline derivatives are highly dependent on their chemical structure, including the nature and position of substituents and the rigidity of the overall molecule.[3] The data presented below, derived from studies on novel isoquinoline derivatives substituted at the 3-position, illustrates these structure-property relationships.[1][3]
Quantitative Data Summary
The following table summarizes the key photophysical properties of selected isoquinoline derivatives, measured in 0.1 M H₂SO₄ or chloroform, to provide a basis for comparison.
| Compound ID | Derivative Name | λmax abs (nm) | λmax em (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Stokes Shift (Δυ, cm⁻¹) | Quantum Yield (Φfl) |
| 3a | 1-(isoquinolin-3-yl)azetidin-2-one | 277 | 363 | 4256 | 7724 | 0.963 |
| 3b | 1-(isoquinolin-3-yl)pyrrolidin-2-one | 277 | 368 | 4220 | 8089 | 0.814 |
| 3c | 1-(isoquinolin-3-yl)-3-methylpyrrolidin-2-one | 277 | 368 | 4440 | 8089 | 0.795 |
| 3d | 1-(isoquinolin-3-yl)piperidin-2-one | 277 | 374 | 4509 | 8562 | 0.658 |
| 3e | 1-(isoquinolin-3-yl)imidazolidin-2-one | 277 | 377 | 5083 | 8783 | 0.778 |
| 3f | 1-(isoquinolin-3-yl)-1H-benzimidazol-2(3H)-one | 328 | 391 | 2032 | 5110 | 0.106 |
| 5 | 1-(isoquinolin-3-yl)-3-methylimidazolidin-2-one | 380 | 448 | Not Determined | 4543 | 0.479 |
| 7c | 1-(isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one | 350 | - | Not Determined | - | No Emission |
| 8 | n-butyl 3-(isoquinolin-3-ylamino)propanoate | 406 | 494 | Not Determined | 4496 | 0.223 |
| 9 | 3-(isoquinolin-3-ylamino)-1-(pyrrolidin-1-yl)propan-1-one | 406 | 495 | Not Determined | 4539 | 0.053 |
Data sourced from Balewski et al., Molecules 2019, 24(22), 4070.[3] Compounds 3a-e, 5, 8, and 9 were measured in 0.1 M H₂SO₄. Compound 3f and 7c were measured in chloroform.
Key Observations:
-
Structural Rigidity: A significant finding is the exceptionally high fluorescence quantum yield (Φfl = 0.963) of compound 3a , which features a four-membered β-lactam ring.[3] This is attributed to the greater structural rigidity conferred by the strained ring, which restricts rotation and minimizes non-radiative decay pathways.[3]
-
Effect of Ring Size: As the size of the lactam ring coupled to the isoquinoline increases from four members (3a) to six members (3d), the fluorescence intensity and quantum yield progressively decrease, highlighting the impact of molecular flexibility.[3]
-
Influence of Substituents: The presence of a strong electron-withdrawing nitro (NO₂) group in compound 7c results in complete fluorescence quenching.[3] In contrast, compounds 8 and 9 exhibit long emission wavelengths (494-495 nm) but suffer from low quantum yields.[3]
-
Methylation Effect: N-methylation of the imidazolidin-2-one ring (compound 5 vs. 3e ) leads to a lower quantum yield (0.479 vs. 0.778) and a red-shift in both absorption and emission maxima.[3]
Visualized Concepts and Workflows
The Jablonski Diagram for Fluorescence
The following diagram illustrates the electronic and vibrational transitions that govern the process of fluorescence. This model is fundamental to understanding the photophysical properties detailed in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of analytical methods for Isoquinoline-3-carbaldehyde quantification
A Comparative Guide to Analytical Method Validation for the Quantification of Isoquinoline-3-carbaldehyde
For researchers, scientists, and professionals in drug development, the accurate quantification of key chemical entities like this compound is paramount for ensuring product quality, safety, and efficacy. The validation of analytical methods is a critical process that demonstrates the suitability of a chosen method for its intended purpose. This guide provides a comparative overview of potential analytical techniques for the quantification of this compound, supported by detailed experimental protocols and validation frameworks based on ICH Q2(R1) guidelines.[1][2][3]
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines robust methodologies based on established principles for similar aromatic aldehydes and isoquinoline derivatives.[4][5][6] The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is often the preferred method for non-volatile compounds due to its high resolution and sensitivity.[4][7] Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds.[6][8] UV-Vis Spectrophotometry offers a simpler and more cost-effective approach, although it may be less specific.[9][10]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[10] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[10] | Measurement of light absorbance by the analyte in a solution.[10] |
| Instrumentation | HPLC system with UV/Vis or PDA detector.[6] | GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6][8] | UV-Vis Spectrophotometer.[9] |
| Applicability | Non-volatile and thermally stable compounds.[7] | Volatile and thermally stable compounds.[8] | Compounds with a chromophore that absorbs in the UV-Vis range.[9] |
| Specificity | High, especially with a selective detector like a PDA or MS. | High, particularly with an MS detector. | Moderate to low, susceptible to interference from other absorbing compounds. |
| Sensitivity | High (ng to pg levels). | Very high (pg to fg levels), especially with an MS detector. | Lower (µg to mg levels). |
| Sample Throughput | Moderate. | Moderate to high. | High. |
| Cost | High.[7] | High. | Low. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is designed to separate this compound from potential impurities.
-
Instrumentation : HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[6]
-
Reagents and Standards :
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (or other suitable buffer)
-
This compound reference standard
-
-
Sample Preparation :
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh and dissolve approximately 25 mg of the this compound sample in the diluent in a 50 mL volumetric flask to achieve a concentration of 0.5 mg/mL.[6]
-
Prepare a reference standard solution at the same concentration.
-
-
Chromatographic Conditions :
-
Column : C18, 150 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase A : 0.1% Phosphoric Acid in Water.[6]
-
Mobile Phase B : Acetonitrile.[6]
-
Gradient : 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[6]
-
Flow Rate : 1.0 mL/min.[6]
-
Column Temperature : 30 °C.[6]
-
Detection Wavelength : To be determined based on the UV spectrum of this compound (e.g., 230 nm).[6]
-
Injection Volume : 10 µL.[6]
-
Gas Chromatography (GC) Method
This method is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable.
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometric (MS) detector.[6][8]
-
Reagents and Standards :
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
This compound reference standard
-
-
Sample Preparation :
-
Accurately weigh and dissolve the this compound sample in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions :
-
Column : Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).
-
Carrier Gas : Helium or Hydrogen.
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program : Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature : 300 °C (FID) or MS transfer line at 280 °C.
-
Injection Volume : 1 µL (split or splitless injection).
-
UV-Vis Spectrophotometry Method
This method provides a simple and rapid means of quantification.
-
Instrumentation : UV-Vis Spectrophotometer.[9]
-
Reagents and Standards :
-
UV-grade solvent (e.g., Ethanol, Methanol).[9]
-
This compound reference standard
-
-
Procedure :
-
Prepare a stock solution of the reference standard in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Record the UV-Vis spectrum of a dilute solution of this compound to determine the wavelength of maximum absorbance (λmax).[9]
-
Measure the absorbance of the calibration standards and the sample solution at the λmax.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.
-
Method Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[11] The following diagram illustrates the typical workflow for analytical method validation based on ICH Q2(R1) guidelines.[1][2]
Caption: Workflow for Analytical Method Validation.
Validation Parameters (ICH Q2(R1))
The following parameters should be evaluated to validate the analytical methods for the quantification of this compound:[1][2][12]
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12]
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]
-
Range : The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy : The closeness of test results obtained by the method to the true value.[12]
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.[12]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
By systematically evaluating these parameters, researchers can ensure that the chosen analytical method for this compound quantification is reliable, accurate, and fit for its intended purpose.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijarst.in [ijarst.in]
- 8. repository.unar.ac.id [repository.unar.ac.id]
- 9. benchchem.com [benchchem.com]
- 10. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. database.ich.org [database.ich.org]
Efficacy comparison of different isoquinoline-based antimalarial compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continued exploration of novel antimalarial compounds. Isoquinoline and its derivatives have long been a cornerstone of antimalarial chemotherapy, with established drugs and new candidates demonstrating significant activity against the parasite. This guide provides a comparative overview of the efficacy of various isoquinoline-based antimalarial compounds, supported by experimental data and detailed methodologies to aid in research and development efforts.
In Vitro Efficacy of Isoquinoline-Based Antimalarial Compounds
The in vitro activity of antimalarial compounds is a primary indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting parasite growth. The following table summarizes the IC50 values for a selection of natural and synthetic isoquinoline derivatives against various strains of P. falciparum.
| Compound | P. falciparum Strain | Geometric Mean IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Natural Isoquinoline Alkaloids | ||||
| Cycleanine | 3D7 | 0.08 | Chloroquine | Not specified |
| 10-demethylxylopinine | 3D7 | 0.05 | Chloroquine | Not specified |
| Reticuline | 3D7 | 1.18 | Chloroquine | Not specified |
| Laurotetanine | 3D7 | 3.11 | Chloroquine | Not specified |
| Bicuculine | 3D7 | 0.65 | Chloroquine | Not specified |
| α-hydrastine | 3D7 | 0.26 | Chloroquine | Not specified |
| Anolobine | 3D7 | 1.38 | Chloroquine | Not specified |
| Palmatine | K1 | 0.080 (µg/mL) | Not specified | Not specified |
| Tetrandrine | CQ-sensitive | 0.29 | Chloroquine | Not specified |
| Tetrandrine | CQ-resistant | 0.12 | Chloroquine | Not specified |
| Fangchinoline | CQ-sensitive | 0.26 | Chloroquine | Not specified |
| Hernangerine | CQ-resistant | 0.13 | Chloroquine | Not specified |
| Isoliensinine | CQ-resistant | 0.14 | Chloroquine | Not specified |
| Penduline | Not specified | Five-fold lower than Tetrandrine | Tetrandrine | Not specified |
| Synthetic Isoquinoline Derivatives | ||||
| Compound 6 (phenyl derivative) | K1 (CQ-resistant) | 1.91 ± 0.21 | Not specified | Not specified |
| Compound 6 (phenyl derivative) | 3D7 (CQ-sensitive) | 2.31 ± 0.33 | Not specified | Not specified |
| Compound 15 (triazole derivative) | K1 (CQ-resistant) | 4.55 ± 0.10 | Not specified | Not specified |
| Compound 15 (triazole derivative) | 3D7 (CQ-sensitive) | 36.91 ± 2.83 | Not specified | Not specified |
| Reference Quinolines | ||||
| Mefloquine | K1 | ~0.0172 | Not specified | Not specified |
| Chloroquine | K1 | ~0.3028 | Not specified | Not specified |
In Vivo Efficacy of Quinoline-Based Analogs
In vivo studies in animal models are crucial for evaluating the efficacy of antimalarial candidates in a physiological system. The 4-day suppressive test (Peter's test) is a standard method used to assess the activity of compounds against the blood stages of rodent malaria parasites. While specific ED50 values for many novel isoquinoline compounds are not widely published, the data for structurally related 4-aminoquinolines provide a valuable benchmark for efficacy.
| Compound | Animal Model | Plasmodium Species | Route of Administration | ED50 (mg/kg/day) | Reference Compound | Reference ED50 (mg/kg/day) |
| ADC-028 (4-aminoquinoline) | Mice | Not specified | Not specified | Not specified | Not specified | Not specified |
| Compound 25 (bisquinoline analog) | Mice | Not specified | Not specified | 0.32 | ADC-028 | Not specified |
| Compound 3d (4-aminoquinoline) | C57/BL6 Mice | P. berghei ANKA | Oral | >20 | Not specified | Not specified |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of antimalarial drug efficacy.
In Vitro Assay: Histidine-Rich Protein 2 (HRP2)-Based ELISA
This assay quantifies parasite growth by measuring the amount of HRP2, a protein secreted by P. falciparum.
Materials:
-
96-well microtiter plates pre-coated with a capture monoclonal antibody against HRP2.
-
P. falciparum culture (synchronized to the ring stage).
-
Complete culture medium (e.g., RPMI-1640 with supplements).
-
Test compounds and reference antimalarials.
-
Enzyme-conjugated secondary monoclonal antibody against HRP2.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 1 M sulfuric acid).
-
Plate reader.
Procedure:
-
Plate Preparation: Serially dilute the test and reference compounds in culture medium in a separate 96-well plate.
-
Parasite Addition: Add synchronized P. falciparum culture (e.g., 0.05% parasitemia, 1.5% hematocrit) to each well of the drug-containing plate.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis: Lyse the red blood cells by freeze-thawing the plates.
-
ELISA: a. Transfer the lysate to the pre-coated HRP2 ELISA plates. b. Incubate for 1 hour at room temperature. c. Wash the plates with a suitable washing buffer (e.g., PBS with 0.05% Tween 20). d. Add the enzyme-conjugated secondary antibody and incubate for another hour. e. Wash the plates again. f. Add the substrate solution and incubate in the dark for 10-15 minutes. g. Add the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assay: 4-Day Suppressive Test (Peter's Test)
This test evaluates the in vivo antimalarial activity of a compound against a murine malaria model.[1][2]
Materials:
-
Laboratory mice (e.g., BALB/c or C57BL/6).[3]
-
Rodent malaria parasite (e.g., Plasmodium berghei).
-
Test compound and reference antimalarial (e.g., chloroquine).
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol).
-
Giemsa stain.
-
Microscope.
Procedure:
-
Infection: Inoculate mice intraperitoneally with approximately 1x10^7 parasitized red blood cells.
-
Treatment: Two to four hours post-infection, administer the first dose of the test compound or reference drug to the respective groups of mice (typically 5 mice per group). Treatment is continued once daily for a total of four consecutive days.
-
Parasitemia Monitoring: On day 4 post-infection, prepare thin blood smears from the tail of each mouse.
-
Staining and Counting: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle-treated control group. The ED50 (the dose that suppresses parasitemia by 50%) can be determined by testing a range of doses.
-
Survival Monitoring: Monitor the mice daily for mortality to determine the mean survival time for each group.
Mechanism of Action: Interference with Heme Detoxification
The primary mechanism of action for many quinoline and isoquinoline-based antimalarials is the disruption of the parasite's heme detoxification pathway within the food vacuole.[4][5][6]
Caption: Inhibition of heme detoxification by isoquinoline antimalarials.
Experimental Workflow for In Vitro Drug Screening
The following diagram illustrates a typical workflow for the in vitro screening of novel antimalarial compounds.
Caption: A generalized workflow for in vitro antimalarial drug screening.
References
- 1. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Isoquinoline-3-carbaldehyde
This guide provides crucial safety, handling, and disposal protocols for Isoquinoline-3-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and environmental compliance.
Hazard Identification and Classification
This compound is a compound that requires careful handling due to its potential health and environmental risks. It is classified as harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[1] Inhalation may lead to respiratory irritation.[2][3] Furthermore, it is recognized as harmful to aquatic life with long-lasting effects.[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Level | Equipment | Specifications and Rationale |
| Primary (Minimum Requirement) | Safety Glasses/Goggles | Must meet appropriate government standards (e.g., ANSI Z87.1 in the US, EN 166 in the EU) to protect against chemical splashes.[1][4] |
| Nitrile Gloves | Provides chemical splash protection. Inspect gloves before use and replace them immediately if contaminated.[4] For prolonged contact, consider double-gloving. | |
| Laboratory Coat | A flame-resistant lab coat with a buttoned front is recommended to protect skin and clothing.[1][4] | |
| Closed-toe Shoes | Must cover the entire foot to offer protection from spills.[4] | |
| Secondary (Procedural Requirement) | Face Shield | Required when there is a significant risk of splashes or for reactions with a potential for vigorousness.[4] |
| Chemical-resistant Apron | Recommended when handling larger quantities to provide an additional layer of protection.[4] | |
| Respiratory Protection | An approved air-purifying respirator (e.g., NIOSH-approved with ABEK filter type) is required when vapors or aerosols are generated and engineering controls like a fume hood are insufficient.[1][5] |
Operational and Handling Protocol
Safe handling requires strict adherence to the following step-by-step protocol to minimize exposure and prevent contamination.
Step 1: Engineering Controls and Preparation
-
Ventilation: All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[4]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[6]
Step 2: Handling and Weighing
-
Avoid Contact: Take all necessary precautions to prevent direct contact with skin and eyes.[4]
-
Weighing: When weighing the solid compound, perform this task inside a fume hood or a ventilated enclosure to prevent the inhalation of fine particles.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[1][6]
Step 3: Spill and Emergency Procedures
-
Evacuation: In case of a significant spill, evacuate the immediate danger area. Do not breathe vapors or aerosols.[1]
-
Containment: Cover drains to prevent environmental release.[1]
-
Cleanup: For liquid spills, use an inert liquid-absorbent material (e.g., Chemizorb®). For solid spills, carefully sweep up the material to minimize dust generation.[1] Collect all contaminated material into a suitable, labeled container for hazardous waste disposal.[7]
-
Ventilation: Ensure adequate ventilation during cleanup.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. First aiders must protect themselves from exposure.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air immediately.[2][8] If breathing has stopped, perform artificial respiration. Seek medical attention as soon as possible.[2][8] |
| Skin Contact | Immediately take off all contaminated clothing.[1] Wash the contaminated skin with plenty of soap and water.[2][8] Seek immediate medical attention.[6] |
| Eye Contact | Immediately rinse the eyes cautiously with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention from an ophthalmologist.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[6] Immediately make the victim drink water (two glasses at most) and consult a physician.[1] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. Treat all this compound waste as hazardous.[9]
Step 1: Waste Segregation and Collection
-
Pure Compound: Unused or expired solid compound must be collected in a designated, clearly labeled hazardous waste container.[10]
-
Contaminated Materials: All materials contaminated with the compound (e.g., gloves, pipette tips, weighing paper, empty containers) must be disposed of as hazardous waste.[10] Handle uncleaned containers as you would the product itself.[1]
-
Solutions: Collect solutions containing the compound in a compatible, labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[10]
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Waste this compound".[9]
-
Storage: Keep waste containers tightly closed and store them in a designated, secure satellite accumulation area within the laboratory.[10]
Step 3: Final Disposal
-
Professional Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.[10] Waste must be disposed of in accordance with all national and local regulations at an approved waste disposal plant.[1][2]
-
Prohibition: Do NOT dispose of this chemical down the drain or in the regular trash.[1][10] Discharge into the environment must be avoided.[1]
Quantitative Toxicity Data
The following table summarizes available aquatic toxicity data for this compound. No occupational exposure limit values have been established for this substance.[1]
| Test Organism | Type | Endpoint | Value | Exposure Time |
| Poecilia reticulata (Guppy) | Acute Toxicity | LC50 | 14 mg/L | 96 hours |
| Daphnia magna (Water Flea) | Acute Toxicity | EC50 | 25.1 mg/L | 48 hours |
| Scenedesmus acuminatus (Algae) | Growth Inhibition | EC100 | > 10 mg/L | 72 hours |
| (Source: Ecotox Database, as cited in Safety Data Sheet)[1] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Buy Isoquinoline-1-carbaldehyde | 4494-18-2 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. gerpac.eu [gerpac.eu]
- 6. fishersci.com [fishersci.com]
- 7. chemotechnique.se [chemotechnique.se]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
